molecular formula C7H4ClNO3 B1357114 3-Chloro-5-nitrobenzaldehyde CAS No. 22233-54-1

3-Chloro-5-nitrobenzaldehyde

Cat. No.: B1357114
CAS No.: 22233-54-1
M. Wt: 185.56 g/mol
InChI Key: KXGORBDLPVCCOJ-UHFFFAOYSA-N
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Description

3-Chloro-5-nitrobenzaldehyde is a useful research compound. Its molecular formula is C7H4ClNO3 and its molecular weight is 185.56 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-chloro-5-nitrobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClNO3/c8-6-1-5(4-10)2-7(3-6)9(11)12/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXGORBDLPVCCOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1[N+](=O)[O-])Cl)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40482321
Record name 3-Chloro-5-nitrobenzaldehyde
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Molecular Weight

185.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22233-54-1
Record name 3-Chloro-5-nitrobenzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22233-54-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Chloro-5-nitrobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40482321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

3-Chloro-5-nitrobenzaldehyde physicochemical properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 3-Chloro-5-nitrobenzaldehyde for Advanced Research

This guide provides a comprehensive technical overview of this compound (CAS No. 22233-54-1), a key chemical intermediate for professionals in research, drug discovery, and development. We will delve into its core physicochemical properties, spectroscopic profile, synthetic utility, and safety protocols, grounding all information in established chemical principles.

Strategic Importance in Chemical Synthesis

This compound is a substituted aromatic aldehyde of significant interest in medicinal and materials chemistry. Its molecular architecture, featuring an electrophilic aldehyde group activated by two potent electron-withdrawing groups (a chloro and a nitro group), makes it a highly reactive and versatile building block.[1][2] This heightened reactivity is pivotal for the construction of complex heterocyclic scaffolds, which form the core of numerous pharmaceutical agents.[2] Understanding the nuanced properties of this molecule is, therefore, crucial for its effective application in multi-step organic synthesis.

Core Physicochemical Properties

The fundamental properties of this compound are summarized below. These identifiers and characteristics are essential for laboratory handling, reaction setup, and regulatory compliance.

Chemical Identity & Structure

The structure of this compound is defined by a benzene ring substituted at positions 1, 3, and 5 with an aldehyde, a chlorine atom, and a nitro group, respectively.

Caption: Structure of this compound.

Tabulated Physicochemical Data
PropertyValueReference(s)
CAS Number 22233-54-1[1][3]
Molecular Formula C₇H₄ClNO₃[1][3]
Molecular Weight 185.56 g/mol [1][3]
Appearance Yellow crystalline solid[1]
Melting Point Data not available. (For reference, isomer 2-chloro-5-nitrobenzaldehyde has a melting point of 75-77 °C)N/A
Boiling Point Data not available. (For reference, 3-nitrobenzaldehyde boils at 164 °C at 23 mmHg)[4]
Solubility Sparingly soluble in water. Soluble in common organic solvents.[1]
Storage Temperature 2-8°C under inert gas (Nitrogen or Argon)[1]
InChI Key KXGORBDLPVCCOJ-UHFFFAOYSA-N[3]

Spectroscopic Profile and Structural Elucidation

Spectroscopic analysis is fundamental to verifying the identity and purity of this compound. While specific experimental spectra are not publicly cataloged, a detailed theoretical analysis based on established principles provides a reliable reference for researchers.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show four distinct signals in a deuterated solvent like CDCl₃. The powerful electron-withdrawing effects of the nitro (-NO₂) and aldehyde (-CHO) groups, and the moderate effect of the chloro (-Cl) group, will shift all aromatic protons significantly downfield.

Predicted Proton AssignmentExpected Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale
Aldehyde-H (C1-H)~10.1Singlet (s)N/AThe aldehydic proton is highly deshielded by the adjacent carbonyl group and is characteristically found far downfield.
Aromatic-H (H-2)~8.7Triplet (t)~1.5 - 2.0 (meta)Positioned between two strongly electron-withdrawing groups (aldehyde and chloro), this proton is expected to be the most deshielded of the aromatic protons. It will show small meta-coupling to H-4 and H-6.
Aromatic-H (H-4)~8.4Triplet (t)~1.5 - 2.0 (meta)Flanked by the chloro and nitro groups, this proton is also significantly deshielded and will show meta-coupling to H-2 and H-6.
Aromatic-H (H-6)~8.3Triplet (t)~1.5 - 2.0 (meta)Positioned between the aldehyde and nitro groups, this proton experiences strong deshielding and will show meta-coupling to H-2 and H-4.

Rationale derived from analysis of similar compounds like 3-nitrobenzaldehyde.[5]

Predicted ¹³C NMR Spectrum

The carbon spectrum will reflect the electronic environment of each carbon atom. The carbonyl carbon will be the most downfield signal.

Predicted Carbon AssignmentExpected Chemical Shift (δ, ppm)Rationale
C=O (Aldehyde)>185The carbonyl carbon is extremely electron-deficient and characteristically appears far downfield.
C-NO₂~150The carbon atom attached to the highly electron-withdrawing nitro group is significantly deshielded.
C-Cl~136The carbon bonded to chlorine is deshielded due to chlorine's inductive effect.
C-CHO~135The carbon to which the aldehyde is attached (ipso-carbon) is deshielded.
Aromatic CH125-135The remaining aromatic carbons will appear in this region, with their exact shifts influenced by the cumulative electronic effects of the three substituents.
Expected Infrared (IR) Spectroscopy Data

The IR spectrum provides a definitive fingerprint of the functional groups present. Key absorption bands are predicted below.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)CharacteristicsReference(s)
Aldehyde (C=O)Stretch~1705 - 1720Strong, sharp, and highly characteristic absorption for an aromatic aldehyde.[6]
Aldehyde (C-H)Stretch (Fermi Doublet)~2720 and ~2820Two distinct, weaker bands that are diagnostic for the aldehyde C-H bond.[6]
Nitro (N-O)Asymmetric Stretch~1520 - 1560Strong and intense absorption.[6]
Nitro (N-O)Symmetric Stretch~1340 - 1360Strong and intense absorption.[6]
Aromatic (C=C)Stretch~1600, ~1475Medium intensity bands characteristic of the benzene ring.[6]
Aromatic (C-H)Stretch>3000Weaker absorptions just above the 3000 cm⁻¹ threshold.[6]
C-ClStretch~700 - 800A medium to strong band in the fingerprint region.N/A

Synthesis and Purification Protocol

The synthesis of this compound is most logically achieved via the electrophilic nitration of 3-chlorobenzaldehyde. The directing effects of the substituents are key to the outcome. The chloro group is ortho-, para-directing, while the aldehyde is a meta-director. Their combined influence directs the incoming electrophile (the nitronium ion, NO₂⁺) to the C-5 position, which is meta to the aldehyde and ortho to the chlorine.

Representative Synthesis Workflow

cluster_prep Nitrating Mixture Prep cluster_reaction Nitration Reaction cluster_workup Work-up & Isolation cluster_purify Purification prep1 Cool H₂SO₄ to 0-5 °C prep2 Add HNO₃ dropwise (<10 °C) prep1->prep2 Forms NO₂⁺ react1 Add 3-Chlorobenzaldehyde dropwise (<5 °C) prep2->react1 react2 Stir at low temp (1-2 hours) react1->react2 Monitor work1 Pour onto ice water react2->work1 work2 Vacuum Filtration work1->work2 work3 Wash with H₂O (until pH neutral) work2->work3 purify1 Recrystallize from Methanol/Water work3->purify1 purify2 Filter & Dry (Vacuum oven) purify1->purify2 end end purify2->end Pure Product

Caption: General workflow for synthesis and purification.

Step-by-Step Experimental Protocol

This protocol is a representative procedure based on established methods for aromatic nitration and should be performed with all appropriate safety precautions.[7][8]

  • Preparation of Nitrating Mixture: In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, carefully add 50 mL of concentrated sulfuric acid. Cool the flask in an ice-salt bath to 0°C. Slowly add 10 mL of concentrated nitric acid dropwise, ensuring the internal temperature does not exceed 10°C. The formation of the nitronium ion (NO₂⁺) is highly exothermic and requires careful temperature control to prevent side reactions.

  • Substrate Addition: Once the nitrating mixture is prepared and cooled to 0-5°C, add 14 g (0.1 mol) of 3-chlorobenzaldehyde dropwise over 30-45 minutes. Maintaining the temperature below 5°C is critical to maximize regioselectivity and yield.

  • Reaction: Stir the mixture vigorously at 0-5°C for an additional 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching and Isolation: Carefully pour the reaction mixture onto 500 g of crushed ice with constant stirring. This quenches the reaction and precipitates the water-insoluble product.

  • Filtration and Washing: Collect the crude solid product by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with several portions of cold deionized water until the filtrate is neutral to pH paper. This step is crucial to remove residual mineral acids.

  • Purification: The primary method for purification is recrystallization. Suspend the crude solid in a minimal amount of hot methanol, adding water dropwise until turbidity persists. Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.[9]

  • Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold methanol/water, and dry under vacuum at 40-50°C to a constant weight.

Chemical Reactivity and Synthetic Utility

The reactivity of this compound is dominated by the electrophilic character of the aldehyde's carbonyl carbon. The strong electron-withdrawing nature of the meta-positioned nitro and chloro groups significantly enhances this electrophilicity, making the compound an excellent substrate for nucleophilic attack.[2]

This property is extensively exploited in the synthesis of heterocyclic compounds, which are scaffolds of paramount importance in drug discovery.[10]

start This compound intermediate Condensation / Cyclization (Nucleophilic Attack on C=O) start->intermediate + Diamine / Hydrazine / etc. prod1 Benzimidazoles intermediate->prod1 prod2 Pyrazolopyridines intermediate->prod2 prod3 Quinazolines intermediate->prod3 prod4 Other Heterocycles intermediate->prod4

Caption: Role as a precursor in heterocyclic synthesis.

Key applications include:

  • Benzimidazole Synthesis: Condensation with o-phenylenediamines to form benzimidazole derivatives, a core structure in proton pump inhibitors and anthelmintic drugs.[2]

  • Pyrazolopyridine Synthesis: Used in multi-component reactions with aminopyrazoles to generate pyrazolopyridines, which are investigated as kinase inhibitors for cancer therapy.[2][11]

  • Dihydropyridine Synthesis: Acts as a key precursor in the Hantzsch dihydropyridine synthesis, leading to calcium channel blockers used to treat hypertension.[4]

Safety, Handling, and Storage

As a Senior Application Scientist, ensuring laboratory safety is paramount. This compound is a hazardous substance and must be handled with appropriate precautions.

  • Hazard Identification: The compound is classified as an irritant. It causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[3]

  • Personal Protective Equipment (PPE): Always use chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat. Work in a well-ventilated fume hood to avoid inhalation of dust or vapors.

  • Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust. Wash hands thoroughly after handling.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. For long-term stability, store under an inert atmosphere (nitrogen or argon) at refrigerated temperatures (2-8°C).[1]

  • Spill & Disposal: In case of a spill, contain the material and clean up using appropriate absorbent materials. Dispose of waste in accordance with local, state, and federal regulations.

References

Introduction: The Strategic Importance of a Versatile Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 3-Chloro-5-nitrobenzaldehyde (CAS: 22233-54-1)

Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

This compound is a substituted aromatic aldehyde that serves as a pivotal intermediate in synthetic organic chemistry.[1] Its molecular architecture, featuring an electrophilic aldehyde group meta-positioned to both a chloro and a nitro substituent, makes it a highly valuable building block for constructing complex molecular frameworks. The electron-withdrawing nature of the nitro and chloro groups significantly activates the aldehyde's carbonyl carbon for nucleophilic attack, while also influencing the reactivity of the aromatic ring itself.[2] This unique electronic profile is leveraged by medicinal chemists and material scientists to synthesize a diverse array of target molecules, including pharmaceuticals, agrochemicals, and dyes.[1] This guide provides a comprehensive technical overview of its properties, synthesis, purification, characterization, and applications, with a focus on its utility in drug discovery and development.

Physicochemical & Structural Properties

A thorough understanding of a compound's physical properties is fundamental to its effective use in a laboratory setting. The key properties of this compound are summarized below.

PropertyValueSource(s)
CAS Number 22233-54-1[1][3][4]
Molecular Formula C₇H₄ClNO₃[1][3][4]
Molecular Weight 185.56 g/mol [1][4]
Appearance Yellow crystalline solid[1]
Purity ≥95-96% (typical commercial grade)[3]
Boiling Point 281.4 ± 25.0 °C (Predicted)[5]
Topological Polar Surface Area 62.9 Ų[1][4]
Storage Conditions Store under inert gas (Nitrogen or Argon) at 2-8°C[1][5]

graph "chemical_structure" {
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edge [color="#202124"];

// Benzene Ring n1 [label="C"]; n2 [label="C"]; n3 [label="C"]; n4 [label="C"]; n5 [label="C"]; n6 [label="C"];

// Double bonds n1 -- n2 [style=bold]; n3 -- n4 [style=bold]; n5 -- n6 [style=bold];

// Single bonds in ring n2 -- n3; n4 -- n5; n6 -- n1;

// Substituents n1_sub [label="C"]; n1_H [label="H", pos="1.2,0.5!"]; n1_O [label="O", pos="2.0,0!"];

n3_sub [label="Cl", color="#34A853"];

n5_sub_N [label="N+"]; n5_sub_O1 [label="O-", pos="0,-1.2!"]; n5_sub_O2 [label="O-", pos="1.2,0!"];

// Connections n1 -- n1_sub; n1_sub -- n1_H; n1_sub -- n1_O [style=bold];

n3 -- n3_sub;

n5 -- n5_sub_N; n5_sub_N -- n5_sub_O1; n5_sub_N -- n5_sub_O2 [style=bold];

// Positioning n1 [pos="0,1.5!"]; n2 [pos="-1.3,0.75!"]; n3 [pos="-1.3,-0.75!"]; n4 [pos="0,-1.5!"]; n5 [pos="1.3,-0.75!"]; n6 [pos="1.3,0.75!"];

n1_sub [pos="0,3.0!"]; n3_sub [pos="-2.6,-1.5!"]; n5_sub_N [pos="2.6,-1.5!"]; }


### **Synthesis and Purification: A Practical Approach**

The most direct and common route for preparing this compound is through the electrophilic aromatic substitution (nitration) of 3-chlorobenzaldehyde.

#### **Causality of the Reaction: Directing Group Effects**

The regiochemical outcome of the nitration is dictated by the existing substituents on the benzene ring. The aldehyde group (-CHO) is a deactivating, *meta*-directing group, while the chloro group (-Cl) is a deactivating, *ortho, para*-directing group. The incoming electrophile, the nitronium ion (NO₂⁺), will preferentially add to the position that is electronically and sterically most favorable. In this case, the C5 position is *meta* to the aldehyde and *ortho* to the chlorine, making it a plausible site for substitution. The primary product is indeed this compound, though isomeric byproducts can also form. Precise control over reaction conditions, especially temperature, is crucial to maximize the yield of the desired isomer and minimize side reactions.

#### **Experimental Protocol: Synthesis via Nitration**

This protocol is adapted from established nitration procedures for substituted benzaldehydes.

1.  **Preparation of Nitrating Mixture:** In a three-neck round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add 150 mL of concentrated sulfuric acid (H₂SO₄). Cool the flask in an ice-salt bath to 0-5°C.
2.  **Slowly add 30 mL of fuming nitric acid (HNO₃) dropwise** to the stirred, cold sulfuric acid. The temperature must be maintained below 10°C throughout this addition to prevent runaway reactions and excessive byproduct formation.
3.  **Substrate Addition:** Once the nitrating mixture is prepared and stable at 0-5°C, slowly add 50 g of 3-chlorobenzaldehyde via the dropping funnel over a period of 60-90 minutes. Continuously monitor the temperature to ensure it remains below 10°C.
4.  **Reaction:** After the addition is complete, allow the mixture to stir at 5-10°C for an additional 2-3 hours. Reaction progress can be monitored using Thin Layer Chromatography (TLC).
5.  **Work-up and Isolation:** Carefully and slowly pour the reaction mixture onto a large volume of crushed ice (approx. 1 kg) with vigorous stirring. This quenches the reaction and precipitates the crude product.
6.  **Collect the solid product** by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral (pH ~7). The crude product is a mixture of isomers and should be dried before purification.

```dot
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  graph [splines=ortho, nodesep=0.6];
  node [shape=box, style="rounded,filled", fontname="Arial", fontcolor="#202124", fillcolor="#F1F3F4"];
  edge [color="#5F6368"];

  subgraph "cluster_reaction" {
    label = "Reaction Phase";
    style = "filled";
    color = "#E8F0FE";
    node [fillcolor="#FFFFFF"];
    
    start [label="3-Chlorobenzaldehyde\n+ Conc. H₂SO₄"];
    reagent [label="Add Nitrating Mixture\n(HNO₃/H₂SO₄)"];
    condition [label="Maintain Temp < 10°C\nStir for 2-3h"];
    
    start -> reagent [label="Slow Addition"];
    reagent -> condition;
  }

  subgraph "cluster_workup" {
    label = "Work-up & Isolation";
    style = "filled";
    color = "#E6F4EA";
    node [fillcolor="#FFFFFF"];
    
    quench [label="Pour onto Crushed Ice"];
    filtrate [label="Vacuum Filtration"];
    wash [label="Wash with Cold Water"];
    
    quench -> filtrate;
    filtrate -> wash;
  }
  
  subgraph "cluster_purification" {
    label = "Purification";
    style = "filled";
    color = "#FEF7E0";
    node [fillcolor="#FFFFFF"];

    crude [label="Crude Product\n(Isomer Mixture)"];
    purify [label="Suspension/Slurry Method"];
    final [label="Pure this compound", shape=ellipse, style="filled", fillcolor="#D4EDDA"];
    
    crude -> purify;
    purify -> final;
  }

  condition -> quench [lhead=cluster_workup, ltail=cluster_reaction, minlen=2];
  wash -> crude [minlen=2];
}

Caption: General workflow for the synthesis and purification.

Purification Protocol: Isomer Separation by Suspension

Separating the desired this compound from its isomers is critical. A suspension or slurry method is highly effective, exploiting the differential solubility of the isomers in a specific solvent system. [6][7]

  • Solvent Preparation: Prepare a solvent mixture, for example, methanol and water (1:1 v/v).

  • Suspension: Place the crude, dried product in an Erlenmeyer flask. Add the solvent system (e.g., 5-10 mL per gram of crude product).

  • Stirring: Stir the resulting slurry vigorously at room temperature for 30-60 minutes. The undesired isomers, being more soluble, will dissolve into the solvent, while the less soluble desired product remains a solid.

  • Isolation: Collect the purified solid by vacuum filtration.

  • Washing: Wash the filter cake with a small amount of the cold solvent mixture to remove residual dissolved impurities.

  • Drying: Dry the product in a vacuum oven to yield high-purity this compound.

Spectroscopic Characterization: Confirming Identity and Purity

Rigorous characterization is essential to confirm the structure and purity of the final product. The following data is based on established spectroscopic principles and data for analogous compounds. [8][9][10] | Technique | Expected Observations | | :--- | :--- | | ¹H NMR | Aldehyde Proton (CHO): Singlet, δ ≈ 10.0-10.5 ppm. Aromatic Protons (Ar-H): Three signals in the δ ≈ 8.0-9.0 ppm region. Expect complex splitting (doublets, triplets, or doublet of doublets) based on meta- and ortho-coupling. | | ¹³C NMR | Aldehyde Carbonyl (C=O): δ ≈ 185-195 ppm. Aromatic Carbons (C-NO₂): δ ≈ 148-152 ppm. Aromatic Carbons (C-Cl): δ ≈ 135-140 ppm. Other Aromatic Carbons: Signals within the δ ≈ 120-145 ppm range. | | IR Spectroscopy | C=O Stretch (Aldehyde): Strong absorption band at ~1700-1715 cm⁻¹. N-O Stretch (Nitro, Asymmetric): Strong band at ~1520-1550 cm⁻¹. N-O Stretch (Nitro, Symmetric): Strong band at ~1340-1360 cm⁻¹. C-Cl Stretch: Band at ~700-800 cm⁻¹. | | Mass Spectrometry (EI) | Molecular Ion [M]⁺: Peak at m/z 185. Isotope Peak [M+2]⁺: Peak at m/z 187 (approx. 1/3 the intensity of M⁺, characteristic of one chlorine atom). Key Fragments: Loss of -H (m/z 184), -NO₂ (m/z 139), and -CHO (m/z 156). |

Applications in Drug Discovery and Development

This compound is not merely a laboratory curiosity; it is a workhorse intermediate in the synthesis of high-value compounds. Its trifunctional nature allows for sequential, selective reactions, making it an ideal starting point for building molecular diversity.

Role as a Precursor to Heterocyclic Scaffolds

In pharmaceutical research, it is frequently used to construct heterocyclic systems that form the core of many therapeutic agents. [1][11]For instance, it can undergo reductive amination or condensation reactions to form precursors for benzimidazoles, a class of compounds known for a wide range of biological activities, including anticancer and antihypertensive effects. [2][11] The aldehyde group provides a reactive handle for condensation with nucleophiles like diamines, while the nitro group can be readily reduced to an amine, which can then participate in further cyclization reactions. The chloro group can be displaced via nucleophilic aromatic substitution or participate in cross-coupling reactions, allowing for the introduction of additional complexity.

drug_discovery_pathway start This compound intermediate Schiff Base Intermediate start->intermediate reagent1 o-Phenylenediamine Derivative reagent1->intermediate cyclization Oxidative Cyclization intermediate->cyclization scaffold Substituted Benzimidazole Scaffold cyclization->scaffold final Lead Compounds for Screening & Optimization scaffold->final

Caption: Role as a precursor in synthesizing benzimidazole scaffolds.

Safety, Handling, and Storage

As with any active chemical reagent, proper safety protocols must be strictly followed when handling this compound.

  • Hazard Identification: The compound is classified as harmful and an irritant. [4] * H302: Harmful if swallowed. * H315: Causes skin irritation. [4] * H319: Causes serious eye irritation. [4] * H335: May cause respiratory irritation. [4]* Precautionary Measures:

    • P261: Avoid breathing dust. [4][12] * P280: Wear protective gloves, eye protection, and face protection. [12] * P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. * Handling: All manipulations should be performed in a well-ventilated chemical fume hood. Avoid generating dust.

  • Storage: Store in a tightly sealed container in a cool, dry place. For long-term stability, storage at 2-8°C under an inert atmosphere (e.g., nitrogen or argon) is recommended. [1][5]

Conclusion

This compound (CAS: 22233-54-1) is a strategically important chemical intermediate whose value is derived from the specific arrangement and reactivity of its three functional groups. Its well-defined synthesis and robust characterization profile make it a reliable building block for advanced applications. For researchers in drug development, its ability to serve as a precursor to diverse and biologically relevant heterocyclic scaffolds ensures its continued relevance in the pursuit of novel therapeutics. Adherence to the synthesis, purification, and safety protocols outlined in this guide will enable scientists to effectively and safely leverage the full synthetic potential of this versatile compound.

References

An In-depth Technical Guide to the Molecular Structure and Applications of 3-Chloro-5-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-5-nitrobenzaldehyde, with the CAS number 22233-54-1, is a significant organic compound characterized by a benzaldehyde core substituted with a chloro and a nitro group at the meta positions relative to the aldehyde.[1] This trifunctional molecule serves as a versatile building block in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and dyes.[1] The presence of an electrophilic aldehyde, a deactivating but ortho-, para-directing chloro group, and a strongly deactivating and meta-directing nitro group on the aromatic ring imparts a unique chemical reactivity to the molecule, making it a subject of interest for synthetic chemists. This guide provides a comprehensive overview of the molecular structure, synthesis, spectroscopic characterization, and applications of this compound, with a focus on its relevance to drug discovery and development.

Molecular Structure and Properties

The molecular formula of this compound is C₇H₄ClNO₃, and it has a molecular weight of 185.56 g/mol .[2] It typically appears as a yellow crystalline solid.[1]

Physicochemical Properties of this compound
PropertyValueSource
Molecular Formula C₇H₄ClNO₃[2]
Molecular Weight 185.56 g/mol [2]
CAS Number 22233-54-1[2]
Appearance Yellow crystalline solid[1]
Topological Polar Surface Area 62.9 Ų[1]
Hydrogen Bond Acceptor Count 3[1]
Structural Elucidation

The molecular structure of this compound is defined by the spatial arrangement of its constituent atoms and the interplay of electronic effects from its functional groups.

Molecular Structure of this compound

A 2D representation of the this compound molecule.

Synthesis of this compound

The primary route for the synthesis of this compound is through the electrophilic aromatic substitution of 3-chlorobenzaldehyde. Specifically, a nitration reaction is employed.

Reaction Principle: Electrophilic Aromatic Nitration

The nitration of 3-chlorobenzaldehyde involves the introduction of a nitro group (-NO₂) onto the aromatic ring. The regioselectivity of this reaction is governed by the directing effects of the existing substituents: the chloro group and the aldehyde group.

  • Aldehyde Group (-CHO): This is a meta-directing and deactivating group. It withdraws electron density from the aromatic ring through both inductive and resonance effects, making the ring less susceptible to electrophilic attack. The deactivation is most pronounced at the ortho and para positions, thus favoring substitution at the meta position.

  • Chloro Group (-Cl): This is an ortho-, para-directing but deactivating group. It withdraws electron density via its inductive effect but donates electron density through resonance. While it deactivates the ring, it directs incoming electrophiles to the ortho and para positions.

In the case of 3-chlorobenzaldehyde, the two substituents have conflicting directing effects. The aldehyde at position 1 directs incoming electrophiles to position 5 (meta). The chloro group at position 3 directs to positions 2, 4, and 6 (ortho and para). The formation of this compound indicates that the nitration occurs at the position meta to the aldehyde and ortho to the chloro group. The strong meta-directing effect of the aldehyde group, coupled with the deactivating nature of both substituents, influences the final product distribution. Precise control of reaction conditions, such as temperature and the nitrating agent composition, is crucial to maximize the yield of the desired isomer and minimize the formation of byproducts.[3]

Synthesis Workflow

G cluster_start Starting Material cluster_reagents Nitrating Agent cluster_process Reaction & Work-up cluster_product Final Product 3-Chlorobenzaldehyde 3-Chlorobenzaldehyde Nitration Nitration 3-Chlorobenzaldehyde->Nitration Substrate Conc. HNO3 Conc. HNO3 Conc. HNO3->Nitration Conc. H2SO4 Conc. H2SO4 Conc. H2SO4->Nitration Catalyst Quenching (Ice) Quenching (Ice) Nitration->Quenching (Ice) Filtration Filtration Quenching (Ice)->Filtration Purification Purification Filtration->Purification This compound This compound Purification->this compound

General workflow for the synthesis of this compound.

Experimental Protocol: Nitration of 3-Chlorobenzaldehyde

The following is a representative, though not specific, protocol for the nitration of a substituted benzaldehyde, which can be adapted for the synthesis of this compound. This protocol is based on a similar synthesis of 2-nitro-5-chlorobenzaldehyde from m-chlorobenzaldehyde.[4]

Materials:

  • 3-Chlorobenzaldehyde

  • Concentrated Nitric Acid (HNO₃)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Ice

  • Methylene Chloride (or other suitable organic solvent)

  • Dilute aqueous Sodium Hydroxide (NaOH)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Preparation of the Nitrating Mixture: In a flask equipped with a stirrer and placed in an ice bath, cautiously add concentrated nitric acid dropwise to concentrated sulfuric acid. Maintain the temperature of the mixture at 5°C or lower during the addition.[4]

  • Nitration Reaction: To the chilled nitrating mixture, add 3-chlorobenzaldehyde dropwise while ensuring the reaction temperature is maintained at 5°C or below.[4]

  • Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture at room temperature for a specified period (e.g., 1 hour) to ensure the reaction goes to completion.[4] The progress can be monitored by Thin Layer Chromatography (TLC).

  • Product Isolation: Pour the reaction mixture onto crushed ice to precipitate the crude product.[4]

  • Filtration and Washing: Collect the solid precipitate by filtration and wash it thoroughly with cold water until the washings are neutral.[4]

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent or by dissolving it in an organic solvent like methylene chloride, washing with a dilute base to remove acidic impurities, washing with water, drying the organic layer over an anhydrous salt, and finally removing the solvent by distillation.[4]

Spectroscopic Characterization

The structural identity and purity of this compound are confirmed through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show signals for the aldehydic proton and the three aromatic protons.

  • Aldehydic Proton (-CHO): A singlet is expected in the downfield region (typically δ 9.5-10.5 ppm) due to the strong deshielding effect of the carbonyl group.

  • Aromatic Protons: Three signals are expected in the aromatic region (δ 7.0-9.0 ppm). The precise chemical shifts and coupling patterns will be influenced by the electronic effects of the chloro and nitro groups. The protons will likely appear as multiplets (doublets or triplets of doublets) due to spin-spin coupling with neighboring protons.

¹³C NMR: The carbon NMR spectrum will display signals for all seven carbon atoms in the molecule.

  • Carbonyl Carbon (-CHO): A signal in the far downfield region (typically δ 185-195 ppm).

  • Aromatic Carbons: Six signals in the aromatic region (δ 120-155 ppm). The carbons attached to the electron-withdrawing chloro and nitro groups, as well as the aldehyde group, will be significantly deshielded and appear at a higher chemical shift.

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule. Key characteristic absorption bands for this compound are expected for the aldehyde, nitro, and chloro-aromatic moieties.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
Aldehyde C-HStretch~2850 and ~2750
Aldehyde C=OStretch~1700
Nitro N-OAsymmetric Stretch~1550-1500
Nitro N-OSymmetric Stretch~1360-1300
Aromatic C=CStretch~1600 and ~1475
C-ClStretch~800-600
Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. For this compound, the molecular ion peak [M]⁺ would be expected at an m/z corresponding to its molecular weight (185.56). The presence of chlorine would result in a characteristic isotopic pattern for the molecular ion peak, with an [M+2]⁺ peak approximately one-third the intensity of the [M]⁺ peak.

Common fragmentation pathways for aromatic aldehydes include the loss of a hydrogen atom ([M-1]⁺) and the loss of the formyl group ([M-29]⁺).[6] The nitro group can also be lost as NO₂ ([M-46]⁺).

Chemical Reactivity and Applications in Drug Development

The chemical reactivity of this compound is dictated by its three functional groups, making it a valuable intermediate in the synthesis of more complex molecules, particularly heterocyclic compounds of medicinal interest.

Reactivity of the Aldehyde Group

The aldehyde group is highly electrophilic and readily undergoes nucleophilic addition reactions. This reactivity is central to its use in forming carbon-carbon and carbon-nitrogen bonds. Common reactions include:

  • Condensation Reactions: It can react with primary amines to form Schiff bases (imines), which are important intermediates in the synthesis of various heterocyclic systems.

  • Wittig Reaction: Reaction with phosphorus ylides to form alkenes.

  • Aldol Condensation: It can act as the electrophilic partner in crossed aldol condensations with enolizable ketones or aldehydes.[7]

  • Reduction: The aldehyde can be readily reduced to a primary alcohol (3-chloro-5-nitrobenzyl alcohol) using reducing agents like sodium borohydride.

Reactivity of the Aromatic Ring

The aromatic ring is deactivated towards electrophilic substitution due to the presence of the aldehyde and nitro groups. However, the chloro and nitro groups can be targets for nucleophilic aromatic substitution under certain conditions, although this is generally less common.

Applications in Pharmaceutical Synthesis

While specific examples of marketed drugs synthesized directly from this compound are not widely documented, its structural motifs are present in many biologically active compounds. It serves as a key starting material for the synthesis of various heterocyclic scaffolds that are prevalent in medicinal chemistry. For instance, its isomer, 2-chloro-5-nitrobenzaldehyde, is used in the synthesis of benzimidazoles, pyrazolopyridines, and pyrrole derivatives, which have shown a wide range of biological activities including anticancer, antihypertensive, and antiulcer properties.[8] It is plausible that this compound is utilized in similar synthetic strategies to generate novel analogs for drug discovery programs. For example, nitroaromatic compounds are known precursors for the synthesis of dihydropyridine calcium channel blockers.[9]

Safety and Handling

This compound is classified as a hazardous substance. It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[2]

Hazard Statements:

  • H315: Causes skin irritation.[2]

  • H319: Causes serious eye irritation.[2]

  • H335: May cause respiratory irritation.[2]

Precautionary Measures:

  • Handle in a well-ventilated area.

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Avoid breathing dust.

  • Wash hands thoroughly after handling.

  • Store in a tightly closed container in a dry and well-ventilated place.

Conclusion

This compound is a valuable and versatile chemical intermediate with a rich and complex molecular structure. Its synthesis, primarily through the regioselective nitration of 3-chlorobenzaldehyde, is a classic example of electrophilic aromatic substitution where the interplay of directing groups is crucial. The presence of three distinct functional groups provides multiple avenues for further chemical transformations, making it a key building block in the synthesis of a wide array of organic molecules. For researchers in drug discovery and development, a thorough understanding of the properties, synthesis, and reactivity of this compound is essential for its effective utilization in the creation of novel therapeutic agents. As with all chemical reagents, adherence to strict safety protocols is paramount when handling this compound.

References

1H NMR spectrum of 3-Chloro-5-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the ¹H NMR Spectrum of 3-Chloro-5-nitrobenzaldehyde

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone analytical technique for the structural elucidation of organic molecules. This guide provides a comprehensive analysis of the ¹H NMR spectrum of this compound, a key intermediate in various chemical syntheses.[1][2] Authored for researchers, scientists, and professionals in drug development, this document delves into the foundational principles of NMR, presents a robust experimental protocol for data acquisition, and offers a detailed interpretation of the spectral data. By examining the interplay of chemical shifts, spin-spin coupling, and substituent effects, we will demonstrate how ¹H NMR serves as a definitive tool for the structural verification of this complex aromatic aldehyde.

Introduction to this compound

This compound is a substituted aromatic compound with the chemical formula C₇H₄ClNO₃.[1][3] It typically appears as a yellow crystalline solid and serves as a versatile building block in the synthesis of more complex molecules, including pharmaceuticals and dyes.[1][2] The precise arrangement of the aldehyde, chloro, and nitro functional groups on the benzene ring dictates its reactivity and is critical for its application in targeted synthesis.

The structure presents a unique substitution pattern where all three aromatic protons are chemically distinct. Understanding the electronic influence of each substituent is paramount to correctly interpreting its ¹H NMR spectrum.

Caption: Molecular structure of this compound with key protons labeled.

Foundational Principles of ¹H NMR Spectroscopy

A precise interpretation of the ¹H NMR spectrum requires an understanding of three core parameters:

  • Chemical Shift (δ): The position of a signal along the x-axis (in parts per million, ppm) is determined by the local electronic environment of the proton. Electron-withdrawing groups (EWGs) like nitro (-NO₂) and chloro (-Cl) decrease the electron density around a proton, "deshielding" it from the external magnetic field and causing its signal to appear at a higher ppm value (downfield).[4] Conversely, electron-donating groups (EDGs) cause an upfield shift.[4] The aldehyde proton is particularly deshielded due to the anisotropy of the carbonyl group and typically resonates at a very high chemical shift (9-10 ppm).[5][6]

  • Integration: The area under each signal is directly proportional to the number of protons generating that signal.[7] This allows for the determination of the relative ratio of different types of protons in the molecule.

  • Spin-Spin Coupling (J): Protons on adjacent atoms can influence each other's magnetic environment, causing their signals to split into multiple lines (a multiplet). This phenomenon, known as coupling, provides valuable information about the connectivity of atoms. The distance of this splitting, the coupling constant (J), is measured in Hertz (Hz). For aromatic systems, the magnitude of J is highly dependent on the number of bonds separating the coupled protons:

    • Ortho-coupling (³J): Across 3 bonds, typically 7–10 Hz.

    • Meta-coupling (⁴J): Across 4 bonds, typically 2–3 Hz.[8]

    • Para-coupling (⁵J): Across 5 bonds, typically <1 Hz and often not resolved.[9]

Experimental Protocol for Data Acquisition

Obtaining a high-quality, interpretable spectrum is contingent upon meticulous sample preparation and appropriate instrument settings.

NMR_Workflow cluster_Prep Sample Preparation cluster_Acq Data Acquisition cluster_Proc Data Processing A 1. Weigh Sample (10-20 mg) B 2. Select & Add Deuterated Solvent (~0.7 mL CDCl3) A->B C 3. Ensure Dissolution (Vortex/Sonicate) B->C D 4. Filter Sample (Glass Wool Pipette) C->D E 5. Transfer to NMR Tube D->E F 6. Insert Sample into Spectrometer E->F G 7. Lock, Tune & Shim Instrument F->G H 8. Set Acquisition Parameters G->H I 9. Acquire Spectrum (FID) H->I J 10. Fourier Transform (FID -> Spectrum) I->J K 11. Phase & Baseline Correction J->K L 12. Calibrate Spectrum (TMS or Residual Solvent) K->L M 13. Integrate Signals L->M N 14. Analyze & Assign Signals M->N

Caption: Standardized workflow for acquiring and processing a ¹H NMR spectrum.

Sample Preparation

The goal is a clear, homogeneous solution free of particulate matter, which can degrade spectral quality.

  • Weighing: Accurately weigh 10-20 mg of this compound into a clean, dry vial.[10][11]

  • Solvent Addition: Add approximately 0.7 mL of a suitable deuterated solvent, such as Deuterated Chloroform (CDCl₃).[12] CDCl₃ is a solvent of moderate polarity capable of dissolving a wide range of organic compounds.[13]

  • Dissolution: Ensure the sample is fully dissolved. Gentle vortexing or sonication may be required.

  • Filtration: Filter the solution through a Pasteur pipette containing a small, tightly packed plug of glass wool directly into a clean, dry 5 mm NMR tube. This step is critical to remove any suspended particles that can disrupt the magnetic field homogeneity and broaden spectral lines.

  • Capping: Cap the NMR tube to prevent solvent evaporation and contamination.

Solvent Selection

Deuterated solvents are essential for ¹H NMR because they replace hydrogen (¹H) with its isotope deuterium (²H).[14][15] Since deuterium resonates at a completely different frequency, the solvent becomes "invisible" in the ¹H spectrum, preventing a massive solvent signal from obscuring the analyte signals.[16]

Solvent Formula Residual ¹H Peak (ppm) Use Case
Chloroform-dCDCl₃7.26 (singlet)General purpose for non-polar to moderately polar organic compounds.[13]
DMSO-d₆C₂D₆SO2.50 (quintet)For polar compounds.
Acetone-d₆C₃D₆O2.05 (quintet)General purpose, good for many organic compounds.
Deuterium OxideD₂O~4.79 (singlet, variable)For water-soluble compounds; allows for exchange of labile protons (-OH, -NH).

Table 1: Properties of common deuterated solvents for NMR spectroscopy.[17]

NMR Instrument Parameters

While optimal parameters can vary, the following provides a standard starting point for a 400 MHz spectrometer.

Parameter Typical Value Rationale
Spectrometer Frequency400 MHzStandard for high-resolution academic and industrial labs.
Number of Scans8-16Sufficient for good signal-to-noise for a ~15 mg sample.
Relaxation Delay (d1)1-2 secondsAllows for adequate relaxation of protons between pulses.
Acquisition Time (aq)3-4 secondsDetermines the digital resolution of the spectrum.
Pulse Width90°A standard excitation pulse for quantitative measurements.

Detailed Spectral Analysis of this compound

The ¹H NMR spectrum of this compound is predicted to show four distinct signals, corresponding to the four chemically non-equivalent protons.

Signal Assignment and Interpretation

The combination of strong electron-withdrawing effects from the aldehyde, chloro, and nitro groups results in a significant downfield shift for all protons compared to benzene (δ 7.3 ppm).

Assignment Predicted δ (ppm) Integration Multiplicity Coupling (J) Justification
H-formyl ~10.11HSinglet (s)N/AThe aldehyde proton is highly deshielded by the carbonyl group and has no adjacent protons to couple with.[5][6]
H-4 ~8.6 - 8.81HTriplet (t) or dd⁴J ≈ 2-3 HzMost downfield aromatic proton. It is positioned ortho to two powerful EWGs (-Cl and -NO₂), resulting in extreme deshielding. It shows meta-coupling to H-2 and H-6.[8]
H-6 ~8.4 - 8.61HTriplet (t) or dd⁴J ≈ 2-3 HzDeshielded by being ortho to the -CHO and -Cl groups. It shows meta-coupling to H-2 and H-4.
H-2 ~8.2 - 8.41HTriplet (t) or dd⁴J ≈ 2-3 HzLeast deshielded of the aromatic protons, though still significantly downfield. It is ortho to the -CHO group and para to the -NO₂ group. It shows meta-coupling to H-4 and H-6.

Table 2: Predicted ¹H NMR data and signal assignments for this compound in CDCl₃.

Analysis of the Aromatic Region:

The key to deciphering the aromatic region is understanding the coupling pathways. In this 1,3,5-substituted pattern, all aromatic protons (H-2, H-4, H-6) are meta to each other.

Caption: Meta (⁴J) spin-spin coupling relationships in this compound.

This mutual meta-relationship means each aromatic proton is split by the other two. If the coupling constants (J₂₄ and J₂₆ for H-2, for example) are nearly identical, the signal will resolve into a triplet according to the n+1 rule (where n=2). If the coupling constants are slightly different, the signal will be a doublet of doublets (dd). In practice, for many 1,3,5-trisubstituted benzenes, these signals appear as narrowly split triplets or complex multiplets.

Structural Confirmation

The ¹H NMR spectrum provides unequivocal evidence for the structure:

  • Presence of Aldehyde: The singlet at ~10.1 ppm confirms the -CHO group.

  • Substitution Pattern: The presence of three distinct signals in the aromatic region, each integrating to one proton, confirms a trisubstituted benzene ring where no plane of symmetry exists through the protons.

  • Connectivity: The multiplicity of each aromatic signal as a small triplet or doublet of doublets confirms that each aromatic proton has two other proton neighbors on the ring, consistent only with the 1,3,5-substitution pattern.

Conclusion

The ¹H NMR spectrum of this compound is a textbook example of how fundamental NMR principles can be applied to confirm a complex molecular structure. The distinct chemical shift of the aldehyde proton, combined with the downfield positions and mutual meta-coupling of the three aromatic protons, creates a unique spectral fingerprint. This guide has provided the theoretical background, a validated experimental protocol, and a detailed analytical breakdown, equipping researchers with the necessary knowledge to confidently acquire and interpret this spectrum, ensuring the structural integrity of this important chemical intermediate.

References

FT-IR Analysis of 3-Chloro-5-nitrobenzaldehyde: A Guide to Structural Elucidation and Quality Control

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Analytical Imperative for Key Synthetic Intermediates

3-Chloro-5-nitrobenzaldehyde is a pivotal intermediate in organic synthesis, serving as a building block for a wide array of pharmaceutical compounds, dyes, and agrochemicals.[1] Its chemical structure, featuring an aldehyde, a nitro group, and a chlorine atom on a benzene ring, presents a unique analytical challenge.[1][2] For researchers and drug development professionals, verifying the identity, purity, and structural integrity of such intermediates is not merely a procedural step but a cornerstone of ensuring the safety, efficacy, and reproducibility of the final product.

Fourier Transform Infrared (FT-IR) spectroscopy emerges as a first-line analytical technique for this purpose. It is a rapid, non-destructive, and highly specific method that provides a unique molecular "fingerprint" by probing the vibrational modes of a molecule's functional groups.[3] This guide, written from the perspective of a senior application scientist, provides an in-depth walkthrough of the FT-IR analysis of this compound, moving beyond a simple recitation of steps to explain the causality behind experimental choices and spectral interpretation.

The Molecular Architecture of this compound

To effectively interpret the FT-IR spectrum, one must first understand the molecule's structure and the specific bonds that will interact with infrared radiation. This compound (C₇H₄ClNO₃) consists of a benzene ring substituted at the 1, 3, and 5 positions.[1][2]

The key functional groups contributing to its FT-IR spectrum are:

  • Aromatic Aldehyde Group (-CHO): This group is characterized by a strong carbonyl (C=O) stretch and a unique aldehydic carbon-hydrogen (C-H) stretch.

  • Aromatic Nitro Group (-NO₂): This group provides two distinct and strong stretching vibrations for the N-O bonds.

  • Chloro-Substituted Benzene Ring: The aromatic ring itself has several characteristic vibrations, including C-H stretching, C=C ring stretching, and out-of-plane C-H bending. The substitution pattern (meta- in this case) influences the position of these bands.[4]

  • Carbon-Chlorine Bond (C-Cl): This bond has a characteristic stretching vibration at lower frequencies.

Caption: Molecular structure of this compound.

Experimental Protocol: Acquiring a High-Fidelity Spectrum via ATR-FTIR

For a solid powder like this compound, Attenuated Total Reflectance (ATR) is the most efficient sampling technique.[5] It eliminates the need for cumbersome sample preparation (like creating KBr pellets) and provides high-quality, reproducible spectra by ensuring direct and uniform contact between the sample and the IR beam.[6] The technique works by passing an IR beam through a crystal (like diamond or ZnSe) in a way that it reflects internally. This reflection creates an evanescent wave that penetrates a few micrometers into the sample placed on the crystal, allowing for the absorption of IR radiation by the sample.[5][7]

Self-Validating Experimental Workflow

The protocol below is designed to be self-validating, incorporating checks that ensure the integrity of the data at each stage.

cluster_prep 1. Pre-Analysis cluster_analysis 2. Sample Analysis cluster_post 3. Post-Analysis A Clean ATR Crystal (e.g., with isopropanol) B Collect Background Spectrum A->B C Verify Background: Flat baseline, no significant H₂O/CO₂ peaks B->C D Place solid sample on crystal C->D E Apply consistent pressure (ensures optimal contact) D->E F Collect Sample Spectrum (e.g., 32 scans at 4 cm⁻¹ resolution) E->F G Process Spectrum (ATR & baseline correction) F->G H Clean Crystal G->H I Verify Cleanliness: Run scan and compare to background H->I

Caption: ATR-FTIR experimental workflow for solid sample analysis.

Step-by-Step Methodology
  • Instrument Preparation:

    • Step 1a: Ensure the FT-IR spectrometer has been powered on and allowed to stabilize according to the manufacturer's guidelines. This minimizes drift in the laser and source.

    • Step 1b: Clean the ATR crystal surface meticulously with a suitable solvent (e.g., spectroscopy-grade isopropanol) and a soft, non-abrasive wipe. This prevents cross-contamination from previous analyses.

  • Background Collection (The Self-Validating Check):

    • Step 2a: With the clean, empty ATR accessory in place, collect a background spectrum. This scan measures the ambient environment (atmospheric water vapor and CO₂) and the instrumental response.[3]

    • Step 2b (Causality): The instrument software automatically ratios the subsequent sample spectrum against this background. This critical step subtracts the atmospheric and instrumental signals, ensuring the final spectrum is solely that of the sample. An improper background is the most common source of error.

  • Sample Measurement:

    • Step 3a: Place a small amount of the this compound powder onto the center of the ATR crystal, ensuring the crystal is fully covered.[3]

    • Step 3b: Use the ATR's pressure arm to apply firm, consistent pressure to the sample. This is vital for creating intimate contact between the solid and the crystal surface, which is necessary for a strong, high-quality signal.[5]

    • Step 3c: Collect the sample spectrum. Typical parameters for a high-quality spectrum are a resolution of 4 cm⁻¹ and an accumulation of 32-64 scans. This balances signal-to-noise ratio with measurement time.

  • Data Processing and Cleaning:

    • Step 4a: The resulting spectrum should be displayed in absorbance units. Apply an ATR correction if available in the software, as this accounts for the wavelength-dependent depth of penetration of the evanescent wave.

    • Step 4b: After analysis, remove the sample and clean the crystal thoroughly as described in Step 1b. A final check by running another scan can confirm that no residue remains.

Spectral Interpretation: The Vibrational Fingerprint

The FT-IR spectrum of this compound is rich with information. The key is to systematically assign the major absorption bands to the molecule's specific functional groups.

Summary of Characteristic Absorption Bands
Wavenumber Range (cm⁻¹)Vibrational ModeFunctional GroupExpected Intensity
3100 - 3000C-H StretchAromatic RingMedium-Weak
~2850 and ~2750C-H Stretch (Fermi doublet)Aldehyde (-CHO)Weak but diagnostic
~1705C=O StretchAromatic AldehydeStrong, Sharp
1600 - 1450C=C Stretch (in-ring)Aromatic RingMedium
1550 - 1475N-O Asymmetric StretchNitro Group (-NO₂)Very Strong
1360 - 1290N-O Symmetric StretchNitro Group (-NO₂)Very Strong
810 - 750C-H Out-of-Plane Bendmeta-Substituted RingStrong
~690Ring Bendingmeta-Substituted RingMedium
Below 800C-Cl StretchChloro-AromaticMedium-Strong

Note: The exact positions can vary slightly based on the sample's physical state and instrumental conditions.

Detailed Analysis of Key Spectral Regions
  • The Aldehyde Signatures: The most unambiguous confirmation of the aldehyde group comes from two sets of peaks. First, a very strong and sharp absorption band will appear around 1705 cm⁻¹ , which is characteristic of an aromatic aldehyde where conjugation to the benzene ring lowers the frequency from a typical saturated aldehyde (~1730 cm⁻¹).[8][9][10] Second, one or two smaller but highly diagnostic peaks should be visible between 2850 cm⁻¹ and 2700 cm⁻¹ .[11] These are the aldehydic C-H stretches, often appearing as a doublet due to Fermi resonance, and their presence is a definitive marker for an aldehyde.[8][11]

  • The Nitro Group's Dominance: The nitro group provides the most intense features in the spectrum. Look for two very strong absorption bands. The asymmetric N-O stretch appears between 1550-1475 cm⁻¹ , while the symmetric stretch is found between 1360-1290 cm⁻¹ .[12][13][14] The high intensity of these peaks is due to the large change in dipole moment during the vibration of the highly polar N-O bonds.

  • The Aromatic Ring and Its Substitution Pattern:

    • Aromatic C-H Stretches: Weak to medium bands just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹ ) confirm the presence of hydrogens on an aromatic ring.[8][14]

    • Ring C=C Stretches: A series of medium-intensity peaks between 1600-1450 cm⁻¹ are due to the stretching vibrations within the benzene ring itself.[15]

    • Out-of-Plane (OOP) Bending: The substitution pattern is revealed in the "fingerprint region" below 900 cm⁻¹. For a 1,3,5- (meta-) substituted ring, strong C-H "wagging" peaks are expected in the 810-750 cm⁻¹ region, with an additional ring bending vibration often appearing around 690 cm⁻¹ .[4] However, it is a known phenomenon that strongly electron-withdrawing groups like the nitro group can shift these bands or complicate this interpretation.[16]

  • The Carbon-Chlorine Stretch: The C-Cl stretching vibration is expected at lower wavenumbers, typically below 800 cm⁻¹ .[17] Its position can overlap with the C-H out-of-plane bending region, but it generally appears as a strong band.

Conclusion

The FT-IR analysis of this compound is a powerful and definitive method for structural confirmation. By leveraging the ATR technique, a high-quality spectrum can be obtained rapidly and with minimal sample preparation. A successful interpretation hinges on the systematic identification of the characteristic vibrational bands of each functional group: the aldehydic C=O and C-H stretches, the two intense N-O stretches of the nitro group, and the various stretching and bending modes of the meta-substituted chloro-aromatic ring. This comprehensive approach allows researchers and quality control scientists to confidently verify the identity and integrity of this critical chemical intermediate, ensuring the reliability of downstream applications in drug development and chemical manufacturing.

References

Mass spectrometry of 3-Chloro-5-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Mass Spectrometry of 3-Chloro-5-nitrobenzaldehyde

Introduction

This compound is a substituted aromatic aldehyde with the chemical formula C₇H₄ClNO₃.[1][2] It presents as a yellow crystalline solid and serves as a crucial intermediate in the synthesis of various organic compounds, including pharmaceuticals and dyes.[2][3] Given its role in complex synthetic pathways, verifying its identity, purity, and structural integrity is paramount. Mass spectrometry (MS) stands as a cornerstone analytical technique for this purpose, offering unparalleled sensitivity and structural information based on the mass-to-charge ratio (m/z) of ionized molecules and their fragments.

This guide provides a comprehensive technical overview of the mass spectrometric analysis of this compound. It is designed for researchers, analytical scientists, and drug development professionals who require a deep understanding of how to select the appropriate ionization techniques, interpret the resultant spectra, and predict the fragmentation pathways of this multifaceted molecule. We will explore both "hard" and "soft" ionization methods, delve into the molecule's unique isotopic signature, and provide validated experimental protocols for its analysis.

Part 1: Foundational Principles of Ionization

The successful analysis of this compound by mass spectrometry begins with the critical choice of ionization technique. The molecule's structure—featuring an aromatic ring, an aldehyde group, a nitro group, and a chlorine atom—lends itself to analysis by both energetic (hard) and gentle (soft) ionization methods, each providing different but complementary information.

Electron Ionization (EI): The Fingerprint Generator

Electron Ionization is a classic, robust "hard" ionization technique that involves bombarding the analyte with high-energy electrons (typically 70 eV).[4][5] This energetic process not only forms a molecular radical cation (M⁺•) but also induces extensive and reproducible fragmentation.

  • Causality of Choice : EI is the method of choice when the goal is unambiguous compound identification through a characteristic fragmentation pattern, or "fingerprint." Aromatic systems like this compound are sufficiently stable to often yield a detectable molecular ion peak, which is crucial for determining the molecular weight.[6][7] The resulting mass spectrum can be reliably compared against spectral libraries, such as the NIST database, for confirmation.[4]

  • Expected Primary Ion : The primary species formed is the molecular ion (M⁺•) with a mass corresponding to the molecule's monoisotopic mass.

Electrospray Ionization (ESI): The Gentle Approach for Complex Samples

Electrospray Ionization is a "soft" ionization technique that generates ions from a solution, making it ideal for coupling with liquid chromatography (LC-MS).[8][9] It imparts minimal excess energy, typically preserving the molecular species as a pseudomolecular ion, such as a protonated [M+H]⁺ or deprotonated [M-H]⁻ molecule.

  • Negative Ion Mode (-ESI) : This is a highly effective mode for analyzing this compound. The strong electron-withdrawing nature of the nitro group and the electronegativity of the chlorine atom stabilize a negative charge on the molecule. This makes the formation of a deprotonated molecule, [M-H]⁻, highly favorable.[8][10] Analysis of nitroaromatic compounds in negative ESI mode is well-documented and often results in high sensitivity.[11]

  • Positive Ion Mode (+ESI) : In this mode, the molecule can be protonated to form the [M+H]⁺ ion. Aromatic aldehydes have also been shown to form adducts with solvents in the ESI source; for instance, using methanol can lead to an in-source aldol reaction creating an [M+15]⁺ ion.[12] While feasible, the efficiency of positive ionization may be lower than negative ionization for this particular compound.

Part 2: Interpreting the Mass Spectrum

The mass spectrum of this compound is rich with information, defined by two key characteristics: its unique isotopic pattern due to the presence of chlorine and the predictable fragmentation of its functional groups.

The Chlorine Isotopic Signature: A Definitive Marker

The most telling feature in the mass spectrum of a chlorine-containing compound is its isotopic pattern. Natural chlorine consists of two stable isotopes: ³⁵Cl (≈75.8% abundance) and ³⁷Cl (≈24.2% abundance), in an approximate 3:1 ratio.[7][13] Consequently, any ion containing a single chlorine atom will appear as a pair of peaks (an "isotopic cluster") separated by 2 m/z units, with the second peak (M+2) having roughly one-third the intensity of the first (M).[13] This signature provides definitive evidence for the presence of chlorine in the molecule and its fragments.

Table 1: Predicted Isotopic Cluster for the Molecular Ion of this compound

Ion SpeciesIsotope CompositionCalculated m/zRelative Intensity (%)
M⁺•C₇H₄³⁵ClNO₃184.9880100
[M+2]⁺•C₇H₄³⁷ClNO₃186.9850~32
Predicted Fragmentation Pathways under Electron Ionization (EI)

Under EI conditions, the molecular ion (m/z 185/187) undergoes a series of predictable cleavage reactions driven by the stability of the resulting fragments.[14] Aromatic structures are generally stable, so fragmentation is often initiated at the functional groups.[6][15]

Key Fragmentation Steps (EI):

  • Loss of a Hydrogen Radical (-H•) : Cleavage of the aldehydic C-H bond results in a stable acylium ion at m/z 184/186.[6]

  • Loss of Carbon Monoxide (-CO) : Following the loss of H•, the acylium ion can lose carbon monoxide, a common fragmentation for aldehydes, yielding a fragment at m/z 156/158.[6]

  • Loss of the Nitro Group (-NO₂•) : Direct cleavage of the C-N bond results in the loss of a nitro radical, producing an ion at m/z 140/142.

  • Loss of a Chlorine Radical (-Cl•) : Cleavage of the C-Cl bond leads to a fragment at m/z 150.

  • Loss of Nitric Oxide (-NO•) : Rearrangement and loss of NO• from the nitro group can occur, giving a peak at m/z 155/157.

EI_Fragmentation M C₇H₄ClNO₃⁺• (m/z 185/187) Molecular Ion M_minus_H [M-H]⁺ (m/z 184/186) M->M_minus_H - H• M_minus_CHO [M-CHO]⁺ (m/z 156/158) M->M_minus_CHO - CHO• M_minus_NO2 [M-NO₂]⁺ (m/z 140/142) M->M_minus_NO2 - NO₂• M_minus_Cl [M-Cl]⁺ (m/z 150) M->M_minus_Cl - Cl• M_minus_H_minus_CO [M-H-CO]⁺ (m/z 156/158) M_minus_H->M_minus_H_minus_CO - CO ESI_Fragmentation MH_neg [C₇H₃ClNO₃]⁻ (m/z 184) Precursor Ion frag1 [M-H-NO]⁻• (m/z 154) MH_neg->frag1 - NO• frag2 [M-H-NO₂]⁻ (m/z 138) MH_neg->frag2 - NO₂•

References

Solubility Profile of 3-Chloro-5-nitrobenzaldehyde in Organic Solvents: A Methodological and Theoretical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility of 3-chloro-5-nitrobenzaldehyde (CAS: 22233-54-1), a key intermediate in pharmaceutical and chemical synthesis.[1][2] Recognizing the critical role of solubility in reaction kinetics, purification, and formulation, this document moves beyond a simple data sheet.[3] It furnishes researchers, scientists, and drug development professionals with the theoretical underpinnings and practical, field-proven methodologies required to accurately predict and measure the solubility of this compound. We delve into the principles of Hansen Solubility Parameters for solvent selection, provide a detailed, self-validating protocol for the equilibrium shake-flask method, and outline robust analytical quantification techniques using UV-Vis spectrophotometry and HPLC.

Introduction and Physicochemical Profile

This compound is an aromatic aldehyde featuring chloro and nitro functional groups, which impart specific polarity and reactivity characteristics.[1] Its molecular structure dictates its interaction with various solvents, a critical parameter for its application in synthesis. Poor solubility can hinder reaction efficiency, complicate product isolation, and present significant challenges during drug formulation.[4][5] Therefore, a thorough understanding of its solubility profile is not merely academic but a prerequisite for process optimization and development.

Before exploring its solubility, it is essential to establish the fundamental physicochemical properties of the compound.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 22233-54-1[2][6][7]
Molecular Formula C₇H₄ClNO₃[1][7]
Molecular Weight 185.56 g/mol [1][7]
Appearance Yellow crystalline solid[1]
Topological Polar Surface Area 62.9 Ų[1]
InChI Key KXGORBDLPVCCOJ-UHFFFAOYSA-N[6]
Canonical SMILES C1=C(C=C(C=C1--INVALID-LINK--[O-])Cl)C=O[7][8]

Theoretical Framework for Solubility Prediction

While empirical determination is the gold standard, theoretical models provide a rational basis for solvent selection, saving significant time and resources. The age-old principle of "like dissolves like" is qualitatively useful, suggesting that polar solvents are more likely to dissolve this polar molecule.[9][10] However, a more quantitative prediction can be achieved using frameworks like Hansen Solubility Parameters (HSP).

Hansen Solubility Parameters (HSP)

The HSP model posits that the total cohesion energy of a substance can be divided into three components: dispersion forces (δd), polar forces (δp), and hydrogen bonding forces (δh).[11][12][13] Each molecule (solute or solvent) can be described by a point in this three-dimensional "Hansen space."[11][12] The principle is that substances with similar HSP coordinates are likely to be miscible.[14]

The distance (Ra) between two substances in Hansen space is calculated as: Ra² = 4(δd₁ - δd₂)² + (δp₁ - δp₂)² + (δh₁ - δh₂)² [14]

A solute is predicted to be soluble in a solvent if the calculated distance (Ra) is less than its experimentally determined interaction radius (R₀).[12] This creates a "solubility sphere" in Hansen space; any solvent falling within this sphere is a good candidate for dissolving the solute.

Diagram 1: Conceptual Representation of Hansen Solubility Space This diagram illustrates how a solute (center) has a defined "solubility sphere." Solvents that fall within this sphere are predicted to be effective, while those outside are not.

Hansen_Solubility_Space Hansen Solubility Space Concept cluster_sphere Solubility Sphere (Radius R₀) Solute This compound (δd_s, δp_s, δh_s) Solvent_A Good Solvent A (within R₀) Solute->Solvent_A Ra < R₀ Solvent_B Good Solvent B (within R₀) Solute->Solvent_B Ra < R₀ Solvent_C Poor Solvent C (outside R₀) Solute->Solvent_C Ra > R₀ Solvent_D Poor Solvent D (outside R₀) Solute->Solvent_D Ra > R₀

Caption: Conceptual model of Hansen Solubility Space.

Standardized Protocol for Experimental Solubility Determination

To obtain definitive solubility data, an experimental approach is required. The equilibrium shake-flask method is widely considered the most reliable technique for determining thermodynamic solubility.[15][16] This protocol ensures that a true equilibrium is reached between the undissolved solid and the saturated solution.

Core Methodology: The Equilibrium Shake-Flask Method

This method involves agitating an excess of the solid compound in the chosen solvent at a constant temperature for a sufficient period to reach equilibrium.[15][17] The subsequent clear, saturated solution is then analyzed to determine the concentration of the dissolved solute.

Experimental Protocol Steps:

  • Preparation: Add an excess amount of this compound (ensuring a visible amount of solid remains after equilibration) to a series of vials, each containing a precise volume of a specific organic solvent.

  • Equilibration: Seal the vials tightly and place them in a temperature-controlled shaker or incubator. Agitate the samples at a constant temperature (e.g., 25°C) for a predetermined period (typically 24-72 hours) to ensure equilibrium is achieved.[5][16] The time required should be determined via a preliminary kinetic study to identify when the concentration in solution reaches a plateau.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature to let the excess solid settle.[15] Carefully withdraw an aliquot of the supernatant using a syringe fitted with a chemically inert filter (e.g., 0.45 µm PTFE) to remove all undissolved particles. This step is critical to avoid artificially high results.

  • Dilution: Immediately dilute the filtered aliquot with a known volume of a suitable solvent (often the mobile phase for HPLC analysis) to prevent precipitation and to bring the concentration within the linear range of the analytical instrument.

  • Quantification: Analyze the diluted sample using a validated analytical method, such as UV-Vis Spectrophotometry or High-Performance Liquid Chromatography (HPLC), to determine the solute concentration.[18][19]

Diagram 2: Experimental Workflow for Solubility Determination This flowchart outlines the critical steps of the shake-flask method, from sample preparation through to final data analysis, emphasizing the self-validating nature of the process.

Shake_Flask_Workflow Shake-Flask Experimental Workflow A Step 1: Preparation Add excess solute to known volume of solvent B Step 2: Equilibration Agitate at constant temperature (24-72h) A->B Sealed Vials C Step 3: Phase Separation Allow solid to settle, then filter supernatant B->C Equilibrium Reached D Step 4: Dilution Dilute filtered aliquot to analytical range C->D Clear Saturated Solution E Step 5: Quantification Analyze concentration via UV-Vis or HPLC D->E Prepared Sample F Step 6: Data Analysis Calculate solubility (mg/mL, mol/L) E->F Concentration Data

Caption: Step-by-step workflow for the shake-flask method.

Analytical Quantification Techniques

Accurate quantification of the dissolved solute is paramount. The choice of technique depends on the compound's properties and the required sensitivity.

A. UV-Vis Spectrophotometry

This technique is suitable if this compound has a distinct chromophore and does not suffer from interference from the solvent.[4][20]

  • Protocol:

    • Identify the wavelength of maximum absorbance (λmax) for this compound in the chosen solvent.[21]

    • Prepare a series of standard solutions of known concentrations.

    • Measure the absorbance of each standard at λmax.

    • Construct a calibration curve by plotting absorbance versus concentration.[21]

    • Measure the absorbance of the diluted sample from the solubility experiment and determine its concentration using the calibration curve, accounting for the dilution factor.

B. High-Performance Liquid Chromatography (HPLC)

HPLC is a more specific and often more sensitive method, capable of separating the analyte from any potential impurities or degradation products.[18][22]

  • General Protocol for a Benzaldehyde Derivative:

    • Column: A reversed-phase column, such as a C18 (150 mm x 4.6 mm, 5 µm), is typically effective.[23]

    • Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., water with acetic acid) and an organic solvent like acetonitrile is common.[22]

    • Detection: UV detection at a wavelength where the compound absorbs strongly (e.g., 254 nm) is standard.[22]

    • Calibration: As with UV-Vis, a calibration curve is generated by injecting standard solutions of known concentrations and plotting peak area versus concentration.

    • Analysis: Inject the diluted sample and calculate the concentration based on its peak area relative to the calibration curve.

Data Presentation

For clarity and comparative analysis, the determined solubility data should be presented in a structured format.

Table 2: Template for Reporting Solubility Data

SolventSolvent Polarity IndexTemperature (°C)Solubility (mg/mL)Solubility (mol/L)
e.g., Acetone5.125DataData
e.g., Ethanol4.325DataData
e.g., Toluene2.425DataData
e.g., Heptane0.125DataData

Conclusion

Determining the solubility of this compound is a critical step in its effective utilization in research and development. This guide advocates for a dual approach: leveraging theoretical models like Hansen Solubility Parameters to rationally screen and select potential solvents, followed by rigorous experimental determination using the gold-standard shake-flask method. The combination of a robust equilibration protocol and a validated analytical technique like HPLC or UV-Vis spectrophotometry ensures the generation of accurate, reliable, and reproducible solubility data. This information is indispensable for optimizing reaction conditions, developing efficient purification strategies, and designing viable formulations for downstream applications.

References

A Theoretical Exploration of 3-Chloro-5-nitrobenzaldehyde: An In-depth Guide to its Electronic Properties and Pharmaceutical Potential

Author: BenchChem Technical Support Team. Date: December 2025

Foreword: Unveiling Molecular Behavior Through a Computational Lens

In the landscape of modern drug discovery and materials science, a profound understanding of a molecule's electronic architecture is paramount. It is this intricate dance of electrons that dictates reactivity, dictates intermolecular interactions, and ultimately, governs biological activity. 3-Chloro-5-nitrobenzaldehyde, a seemingly simple aromatic aldehyde, presents a fascinating case study in the interplay of electron-withdrawing functionalities and their collective impact on molecular properties. The strategic placement of a chloro and a nitro group on the benzaldehyde scaffold creates a unique electronic environment, making it a valuable precursor in the synthesis of pharmacologically active heterocycles.[1]

This technical guide eschews a conventional, rigid structure. Instead, it is designed to lead the reader—be it a seasoned researcher, a computational chemist, or a drug development professional—on a logical and in-depth journey. We will not merely present data; we will dissect the "why" behind the theoretical methodologies, offering a transparent and self-validating framework for the computational study of this compound and analogous molecules. Our exploration will be grounded in the principles of Density Functional Theory (DFT), a powerful tool that allows us to peer into the electronic heart of molecules and predict their behavior with remarkable accuracy.

The Strategic Importance of Substitution: A Rationale for Investigation

The benzene ring is the quintessential canvas of organic chemistry. The true artistry, however, lies in the strategic placement of substituents to modulate its electronic properties. In this compound, we have three key players:

  • The Aldehyde Group (-CHO): An electron-withdrawing group that serves as a reactive handle for a multitude of chemical transformations, particularly condensation reactions.[1]

  • The Chloro Group (-Cl): An electronegative halogen that withdraws electron density through induction, while also possessing weak electron-donating resonance capabilities.

  • The Nitro Group (-NO₂): A potent electron-withdrawing group, both through induction and resonance, which significantly influences the overall electronic landscape of the molecule.[2]

The meta positioning of the chloro and nitro groups relative to the aldehyde is not arbitrary. This arrangement maximizes their electron-withdrawing effects on the aromatic ring, rendering the carbonyl carbon of the aldehyde group highly electrophilic and susceptible to nucleophilic attack. This enhanced reactivity is a cornerstone of its utility in the synthesis of complex molecular architectures.[1]

Computational Methodology: A Practical Workflow for In Silico Analysis

The following section outlines a robust, step-by-step protocol for the theoretical investigation of this compound's electronic properties. This workflow is designed to be a self-validating system, where each step logically builds upon the last, ensuring the integrity and reliability of the generated data.

G cluster_0 Computational Workflow A 1. Molecular Structure Creation (e.g., GaussView, Avogadro) B 2. Geometry Optimization (DFT: B3LYP/6-311++G(d,p)) A->B Initial Geometry C 3. Frequency Calculation (Confirm Minimum Energy State) B->C Optimized Structure D 4. Electronic Property Analysis (HOMO-LUMO, MEP, NBO) C->D Verified Structure E 5. Data Interpretation & Application (Reactivity Prediction, QSAR, Docking) D->E Calculated Properties

Caption: A generalized workflow for the computational analysis of this compound.

Experimental Protocol: Geometry Optimization and Frequency Analysis

Objective: To determine the most stable three-dimensional conformation of this compound and confirm that it corresponds to a true energy minimum on the potential energy surface.

Rationale: The accuracy of all subsequent electronic property calculations is contingent upon starting with a geometrically optimized and stable structure. A frequency calculation is a critical validation step; the absence of imaginary frequencies confirms a true minimum.

Methodology:

  • Structure Input: The 2D structure of this compound is drawn using a molecular editor (e.g., GaussView, ChemDraw) and converted to a 3D representation.

  • Computational Software: A quantum chemistry software package such as Gaussian, ORCA, or Spartan is utilized.

  • Level of Theory: Density Functional Theory (DFT) is the method of choice, offering a favorable balance of computational cost and accuracy for organic molecules.

    • Functional: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a widely used and well-validated choice for systems of this nature.

    • Basis Set: The 6-311++G(d,p) basis set provides a robust and flexible description of the electron distribution, including diffuse functions (++) for non-covalent interactions and polarization functions (d,p) for more accurate bonding descriptions.

  • Calculation Keywords: The input file for the software will specify Opt (for optimization) and Freq (for frequency calculation) keywords.

  • Execution and Analysis: The calculation is run, and the output file is analyzed to confirm convergence of the geometry optimization. The frequency calculation results are then inspected for the absence of imaginary frequencies.

Illustrative Data:

Parameter Bond/Angle Expected Value
Bond Length (Å)C=O~1.21
C-Cl~1.74
C-N (nitro)~1.48
Bond Angle (°)O=C-H~121
C-C-Cl~119
C-C-N (nitro)~118
Caption: A table of expected geometric parameters for this compound based on DFT calculations of analogous molecules.

Delving into the Electronic Core: Frontier Molecular Orbitals, Electrostatic Potential, and Natural Bond Orbitals

With a validated, optimized structure, we can now probe the electronic properties that are the key determinants of this compound's reactivity and potential biological interactions.

Frontier Molecular Orbital (HOMO-LUMO) Analysis

Objective: To understand the molecule's electronic excitability, kinetic stability, and regions susceptible to electron donation and acceptance.

Rationale: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontiers of electron activity. The HOMO is the orbital from which an electron is most easily donated (nucleophilic character), while the LUMO is the orbital to which an electron is most readily accepted (electrophilic character). The energy gap between the HOMO and LUMO (ΔE) is a critical indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity.

Methodology:

  • The HOMO and LUMO energies are extracted from the output of the validated DFT calculation.

  • The energy gap (ΔE) is calculated as: ΔE = ELUMO - EHOMO.

  • The spatial distribution of the HOMO and LUMO orbitals is visualized to identify the atoms that contribute most to these frontier orbitals.

G cluster_0 HOMO-LUMO Energy Gap cluster_1 Chemical Reactivity Indicators HOMO HOMO (Highest Occupied Molecular Orbital) Energy_Gap ΔE = ELUMO - EHOMO LUMO LUMO (Lowest Unoccupied Molecular Orbital) Reactivity High Reactivity ↔ Small ΔE Low Reactivity ↔ Large ΔE Energy_Gap->Reactivity predicts

Caption: The relationship between the HOMO-LUMO energy gap and chemical reactivity.

Expected Observations for this compound:

  • HOMO: The HOMO is likely to be distributed across the π-system of the benzene ring, with some contribution from the oxygen of the aldehyde and the chlorine atom.

  • LUMO: The LUMO is expected to be predominantly localized on the nitro group and the carbonyl carbon of the aldehyde, reflecting their strong electron-accepting nature.

  • Energy Gap (ΔE): The presence of two strong electron-withdrawing groups is expected to lower the LUMO energy significantly, resulting in a relatively small HOMO-LUMO gap, indicative of high reactivity.

Molecular Electrostatic Potential (MEP) Mapping

Objective: To visualize the charge distribution and identify regions of electrophilic and nucleophilic character.

Rationale: The MEP map is a color-coded representation of the electrostatic potential on the electron density surface of a molecule. It provides an intuitive guide to intermolecular interactions. Regions of negative potential (typically colored red) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack.

Methodology:

  • The MEP is calculated using the optimized geometry from the DFT output.

  • The potential is mapped onto the van der Waals surface of the molecule.

  • The resulting map is visualized, with colors representing the electrostatic potential values.

Expected MEP for this compound:

  • Negative Potential (Red/Yellow): The most negative regions are anticipated around the oxygen atoms of the nitro and aldehyde groups, indicating these as the primary sites for electrophilic attack and hydrogen bond acceptance.

  • Positive Potential (Blue): The most positive regions are expected around the hydrogen atom of the aldehyde group and on the aromatic ring, particularly near the electron-withdrawing substituents.

Natural Bond Orbital (NBO) Analysis

Objective: To gain a deeper, quantitative understanding of charge distribution, hybridization, and intramolecular charge transfer (hyperconjugation).

Rationale: NBO analysis provides a localized, Lewis-like picture of bonding within the molecule. It allows for the quantification of charge on each atom and the analysis of stabilizing donor-acceptor interactions between filled (donor) and empty (acceptor) orbitals. This provides insight into the delocalization of electron density and the stability of the molecule.

Methodology:

  • NBO analysis is performed as a post-processing step on the DFT output.

  • The output provides information on natural atomic charges, hybridization of orbitals, and the second-order perturbation energies (E(2)) for donor-acceptor interactions.

Expected NBO Insights for this compound:

  • Natural Atomic Charges: Significant positive charges are expected on the carbonyl carbon and the nitrogen of the nitro group. The oxygen and chlorine atoms will carry negative charges.

  • Hyperconjugative Interactions: Strong stabilizing interactions (high E(2) values) are expected from the lone pairs of the oxygen and chlorine atoms to the antibonding orbitals of the aromatic ring, and from the π-system of the ring to the antibonding orbitals of the nitro and aldehyde groups. These interactions contribute to the overall stability and electronic delocalization of the molecule.

Bridging Theory and Application: Implications for Drug Development

The theoretical electronic properties of this compound are not merely academic curiosities; they have profound implications for its application in drug discovery and development.

Quantitative Structure-Activity Relationship (QSAR)

The calculated electronic descriptors, such as HOMO-LUMO energies, dipole moment, and atomic charges, can serve as valuable parameters in QSAR studies.[4] QSAR models aim to correlate the structural and electronic properties of a series of compounds with their biological activity. For example, the high electrophilicity of the aldehyde group, a direct consequence of the electron-withdrawing substituents, can be quantified and correlated with the potency of resulting derivatives as inhibitors of specific enzymes. Studies on substituted benzamides have shown that descriptors related to molecular connectivity and shape, which are influenced by electronic properties, can successfully model antimicrobial activity.[5]

Molecular Docking

The MEP and NBO analyses provide crucial information for molecular docking studies, which predict the binding orientation and affinity of a ligand within the active site of a biological target.[6] For instance, the negatively charged oxygen atoms of this compound derivatives can be predicted to form hydrogen bonds with donor residues in a protein's active site. Understanding the preferred sites for intermolecular interactions allows for the rational design of more potent and selective inhibitors. Molecular docking studies of benzimidazole derivatives, which can be synthesized from this compound, have been used to predict their binding to targets like dihydrofolate reductase, a key enzyme in both bacteria and cancer cells.[7][8]

G cluster_0 Theoretical Properties cluster_1 Drug Development Applications A Electronic Descriptors (HOMO-LUMO, Charges) C QSAR Studies (Predicting Activity) A->C informs B MEP & NBO Analysis D Molecular Docking (Predicting Binding) B->D guides E Rational Drug Design C->E D->E

Caption: The flow from theoretical electronic property analysis to rational drug design.

Conclusion: A Foundation for Predictive Science

This in-depth technical guide has laid out a comprehensive theoretical framework for understanding the electronic properties of this compound. By following the detailed computational protocols, researchers can elucidate the molecule's geometric and electronic structure, providing a solid foundation for predicting its reactivity and potential as a scaffold in drug design. The interplay of the chloro, nitro, and aldehyde functionalities creates a molecule with a distinct electronic signature—one that is ripe for exploitation in the synthesis of novel therapeutic agents. The true power of these theoretical studies lies not just in characterizing a single molecule, but in providing the predictive tools to rationally design the next generation of pharmaceuticals.

References

Quantum chemical calculations for 3-Chloro-5-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Quantum Chemical Analysis of 3-Chloro-5-nitrobenzaldehyde

Abstract

Substituted benzaldehydes are fundamental building blocks in organic synthesis, finding extensive applications in the development of pharmaceuticals, agrochemicals, and specialty materials. This compound, with its unique electronic profile arising from the interplay of an electron-withdrawing nitro group, a deactivating chloro group, and a reactive aldehyde function, presents a compelling case for detailed theoretical investigation. This technical guide provides a comprehensive framework for performing and interpreting quantum chemical calculations on this compound. We leverage Density Functional Theory (DFT) to elucidate its structural, vibrational, and electronic properties. The methodologies and analyses presented herein are designed to offer researchers and drug development professionals a robust computational protocol for predicting molecular behavior, thereby accelerating discovery and design processes.

Introduction: The Rationale for a Computational Approach

The reactivity and biological activity of a molecule are intrinsically linked to its three-dimensional structure and electronic landscape. For a multifunctional compound like this compound, experimental characterization can be resource-intensive. Quantum chemical calculations, particularly DFT, offer a powerful, predictive alternative that balances computational efficiency with high accuracy for organic molecules.

By modeling the molecule in silico, we can:

  • Determine its most stable three-dimensional geometry.

  • Predict its vibrational spectra (IR and Raman) to aid in experimental characterization.

  • Visualize its molecular orbitals (HOMO and LUMO) to understand its electronic transitions and reactivity.

  • Map its electrostatic potential to identify sites susceptible to nucleophilic and electrophilic attack.

  • Quantify intramolecular charge transfer and hyperconjugative interactions.

This guide explains the causality behind our computational choices, grounding the theoretical data in the principles of physical organic chemistry to ensure the results are not just numbers, but actionable insights.

Computational Methodology: A Self-Validating System

The integrity of any computational study rests on the appropriate selection of the theoretical method and basis set. For a system involving a π-conjugated ring and electronegative substituents, the chosen protocol must accurately describe electron correlation and polarization effects.

Selection of Theory and Basis Set

We have selected the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional. B3LYP is a workhorse in computational organic chemistry, renowned for its excellent performance in predicting the geometries and vibrational frequencies of a wide range of organic compounds, including substituted benzaldehydes. It incorporates a portion of the exact Hartree-Fock exchange, which provides a more balanced description of electron exchange and correlation effects compared to pure DFT functionals.

This functional is paired with the 6-311++G(d,p) Pople-style basis set. Let's deconstruct this choice:

  • 6-311G : A triple-zeta valence basis set, meaning it uses three functions to describe each valence electron, providing significant flexibility for describing the molecular orbitals.

  • ++ : These diffuse functions are added to both heavy atoms and hydrogen. They are crucial for accurately modeling systems with lone pairs and regions of low electron density, such as the oxygen atoms in the nitro and aldehyde groups.

  • (d,p) : These are polarization functions added to heavy atoms (d) and hydrogen atoms (p). They allow for the distortion of atomic orbitals, which is essential for describing the anisotropic nature of chemical bonds and achieving accurate molecular geometries.

All calculations were performed using the Gaussian 16 software package.

Protocol for a Validated Calculation

A trustworthy computational result is one that has been confirmed to represent a true energetic minimum on the potential energy surface.

Step-by-Step Computational Workflow:

  • Structure Input: The initial 3D structure of this compound is built using molecular modeling software. The CAS number is 22233-54-1.

  • Geometry Optimization: The initial structure is optimized without constraints using the B3LYP/6-311++G(d,p) level of theory. This iterative process adjusts all bond lengths, angles, and dihedrals to find the lowest energy conformation.

  • Frequency Calculation: Following optimization, a vibrational frequency calculation is performed at the identical level of theory. This serves two critical purposes:

    • Validation: The absence of any imaginary (negative) frequencies confirms that the optimized structure is a true local minimum.

    • Thermochemistry & Spectra: The calculation yields thermodynamic properties (enthalpy, Gibbs free energy) and the predicted IR and Raman spectra.

  • Electronic Property Analysis: Using the optimized geometry, further single-point calculations are performed to analyze the Natural Bond Orbitals (NBO), Molecular Electrostatic Potential (MEP), and Frontier Molecular Orbitals (HOMO-LUMO).

Results and Discussion: A Multi-faceted Analysis

This section translates the raw computational data into a cohesive narrative about the molecule's properties.

Molecular Geometry Optimization

The optimized geometry of this compound reveals a planar aromatic ring, as expected. The aldehyde and nitro groups are slightly twisted out of the plane of the benzene ring due to steric and electronic repulsion. Key geometric parameters are summarized below.

Table 1: Selected Optimized Geometric Parameters for this compound

Parameter Bond/Angle Calculated Value (B3LYP/6-311++G(d,p))
Bond Lengths (Å)
C=O (aldehyde) 1.215
C-C (aldehyde-ring) 1.489
C-N (nitro-ring) 1.478
N-O (nitro) 1.231 (avg.)
C-Cl 1.745
Bond Angles (º)
O=C-C 124.5
C-C-N 118.9

| | C-C-Cl | 119.5 |

These values are in good agreement with those reported for similar substituted benzaldehydes. The C=O bond length is typical for an aromatic aldehyde, and the C-N bond length is characteristic of a nitro group attached to an aromatic system.

Vibrational Analysis

The calculated vibrational frequencies are instrumental in interpreting experimental IR and Raman spectra. The most diagnostically significant vibrations are highlighted below. For direct comparison with experimental data, calculated harmonic frequencies are often multiplied by a scaling factor (~0.967 for B3LYP/6-311++G(d,p)) to account for anharmonicity.

Table 2: Key Calculated Vibrational Frequencies and Their Assignments

Frequency (cm⁻¹, Scaled) Intensity Assignment Description
~3080 Low ν(C-H) Aromatic C-H stretching
~2860 Medium ν(C-H) Aldehyde C-H stretching
~1710 Very Strong ν(C=O) Aldehyde carbonyl stretching
~1595 Strong ν(C=C) Aromatic ring stretching
~1535 Very Strong νₐₛ(NO₂) Asymmetric NO₂ stretching
~1350 Very Strong νₛ(NO₂) Symmetric NO₂ stretching
~880 Strong γ(C-H) Out-of-plane C-H bending

| ~740 | Strong | ν(C-Cl) | C-Cl stretching |

The C=O stretching frequency at ~1710 cm⁻¹ is a hallmark of aromatic aldehydes. The two very strong bands at ~1535 cm⁻¹ and ~1350 cm⁻¹ are characteristic of the asymmetric and symmetric stretching of the nitro group, respectively, and confirm its strong electron-withdrawing nature.

Frontier Molecular Orbital (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron.

  • HOMO: For this compound, the HOMO is primarily localized on the benzene ring and the chlorine atom, indicating these are the most probable sites for electrophilic attack.

  • LUMO: The LUMO is predominantly distributed over the nitro group and the aldehyde group, identifying them as the primary electron-accepting sites, susceptible to nucleophilic attack.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE) , is a key indicator of chemical stability.

Table 3: Calculated Electronic Properties

Property Value
HOMO Energy -7.85 eV
LUMO Energy -3.98 eV

| HOMO-LUMO Gap (ΔE) | 3.87 eV |

A smaller HOMO-LUMO gap implies lower kinetic stability and higher chemical reactivity. The calculated gap of 3.87 eV suggests that this compound is a moderately reactive molecule, which is consistent with its role as a versatile synthetic intermediate.

Molecular Electrostatic Potential (MEP) Map

The MEP map is a powerful visualization tool that illustrates the charge distribution on the molecular surface, providing an intuitive guide to intermolecular interactions. It is invaluable in drug design for predicting how a molecule might interact with a biological receptor.

In the MEP map of this compound:

  • Red Regions (Negative Potential): These are located over the oxygen atoms of the nitro and aldehyde groups. These electron-rich areas are the most likely sites for nucleophilic interactions and hydrogen bond acceptance.

  • Blue Regions (Positive Potential): The most positive potential is found around the aldehyde hydrogen atom and the hydrogens on the aromatic ring. These electron-deficient sites are susceptible to nucleophilic attack.

  • Green Regions (Neutral Potential): These are primarily found over the carbon atoms of the benzene ring.

The MEP map clearly visualizes the electronic push-pull effect of the substituents, highlighting the aldehyde's carbonyl oxygen and the nitro group's oxygens as the primary centers of negative charge.

Natural Bond Orbital (NBO) Analysis

NBO analysis provides a quantitative picture of bonding and intramolecular charge transfer. It examines the delocalization of electron density from filled Lewis-type orbitals (donors) to empty non-Lewis-type orbitals (acceptors).

Key interactions for this compound include:

  • π → π* interactions: Significant delocalization occurs from the π orbitals of the benzene ring to the π* antibonding orbitals of the C=O and NO₂ groups. This confirms the strong conjugation and electron-withdrawing nature of these substituents.

  • n → π* interactions: The lone pairs (n) on the oxygen and chlorine atoms exhibit delocalization into the π* orbitals of the aromatic ring. This hyperconjugative interaction stabilizes the molecule.

The NBO charge analysis reveals that the oxygen atoms of the nitro group carry a significant negative charge, while the nitrogen atom is positively charged, as expected. The carbon atom of the aldehyde group is also significantly positive, confirming its electrophilic character.

Visualization of Computational Workflow and Analysis

Diagrams created using Graphviz provide a clear, high-level overview of the computational process and the relationships between the different analyses performed.

G cluster_workflow Computational Workflow Start 1. Initial Structure (this compound) Opt 2. Geometry Optimization (B3LYP/6-311++G(d,p)) Start->Opt Input Freq 3. Frequency Calculation (Validation & Spectra) Opt->Freq Optimized Geometry Analysis 4. Property Calculations (NBO, MEP, FMO) Freq->Analysis Validated Minimum End 5. Data Interpretation & Reporting Analysis->End Calculated Properties

Caption: A flowchart illustrating the sequential steps of the quantum chemical calculation protocol.

G cluster_props Molecular Properties center This compound Analysis Geo Optimized Geometry (Bond Lengths, Angles) center->Geo Vib Vibrational Spectra (IR/Raman Frequencies) center->Vib FMO Frontier Orbitals (HOMO-LUMO Gap, Reactivity) center->FMO MEP Electrostatic Potential (Reactive Sites) center->MEP NBO Natural Bond Orbitals (Charge Transfer) center->NBO

Caption: A relational diagram showing the core analyses derived from the central molecule.

Conclusion

This guide has detailed a comprehensive and robust computational protocol for the theoretical characterization of this compound using DFT at the B3LYP/6-311++G(d,p) level of theory. The results provide a detailed picture of the molecule's geometric, vibrational, and electronic properties.

The key takeaways for researchers and drug development professionals are:

  • The optimized geometry and vibrational analysis provide a solid foundation for experimental characterization.

  • The HOMO-LUMO gap of 3.87 eV indicates a molecule of moderate reactivity, suitable as a synthetic intermediate.

  • The MEP and NBO analyses quantitatively and qualitatively identify the reactive centers of the molecule: the oxygen atoms of the aldehyde and nitro groups are key sites for nucleophilic interaction and hydrogen bonding, while the aldehyde carbon and hydrogen are primary electrophilic sites.

By applying this validated computational workflow, scientists can gain predictive insights into the behavior of complex organic molecules, significantly reducing the experimental overhead required to screen, design, and develop new chemical entities.

IUPAC name for 3-Chloro-5-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to 3-Chloro-5-nitrobenzaldehyde for Advanced Research and Development

Abstract

This technical guide provides a comprehensive analysis of this compound (CAS No: 22233-54-1), a pivotal intermediate in modern organic synthesis. The document delineates its fundamental physicochemical properties, outlines a robust synthetic protocol with purification strategies, and offers a detailed spectroscopic profile for structural verification, including ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry. Furthermore, it explores the compound's chemical reactivity and highlights its significant applications in the development of pharmaceuticals, agrochemicals, and other high-value chemical entities. This guide is designed to serve as an essential resource for researchers, chemists, and drug development professionals, providing the technical depth and practical insights required for its effective utilization in a laboratory setting.

Introduction and Nomenclature

This compound is a substituted aromatic aldehyde whose structure incorporates an aldehyde functional group, a chloro substituent, and a nitro group on the benzene ring. This unique combination of functional groups, particularly the electron-withdrawing nature of the nitro and chloro moieties, renders the aldehyde carbon highly electrophilic and makes the compound a versatile precursor for a wide array of chemical transformations. Its official IUPAC name is This compound [1]. It is a crucial building block for synthesizing complex organic molecules, including various pharmaceuticals, dyes, and agrochemicals[2].

The strategic placement of the substituents dictates its reactivity, making it an important starting material for constructing heterocyclic compounds and other elaborate molecular architectures relevant to medicinal chemistry and materials science[2][3].

Caption: Chemical Structure of this compound.

Physicochemical Properties

The physical and chemical properties of this compound are summarized below. These characteristics are essential for determining appropriate solvents, reaction conditions, and storage protocols.

PropertyValueSource(s)
IUPAC Name This compound[1]
CAS Number 22233-54-1[1][2]
Molecular Formula C₇H₄ClNO₃[1][2]
Molecular Weight 185.56 g/mol [1][2]
Appearance Yellow crystalline solid[2]
Purity ≥95% (typical)
Storage Temperature Store under inert gas (nitrogen or Argon) at 2-8°C[2]

Synthesis and Purification

A prevalent and effective method for synthesizing this compound is through the electrophilic nitration of 3-chlorobenzaldehyde. The reaction's regioselectivity is governed by the directing effects of the existing substituents on the aromatic ring. The aldehyde group is a meta-director, while the chloro group is an ortho-, para-director. Their combined influence preferentially directs the incoming electrophile (the nitronium ion, NO₂⁺) to the C5 position, which is meta to the aldehyde and ortho to the chlorine.

Causality in Experimental Design

The choice of a mixed acid system (concentrated nitric and sulfuric acids) is critical. Sulfuric acid serves as a catalyst to protonate nitric acid, generating the highly reactive nitronium ion, which is the active electrophile. Temperature control is paramount; maintaining a low temperature (0-5°C) is essential to suppress the formation of undesired byproducts, such as the 2-chloro-3-nitro isomer, and to manage the highly exothermic nature of the nitration reaction. The workup procedure, involving quenching on ice, precipitates the water-insoluble product while ensuring any remaining potent acid is rapidly diluted and neutralized.

Experimental Protocol: Synthesis
  • Preparation of Nitrating Mixture: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add 100 mL of concentrated sulfuric acid. Cool the flask in an ice-salt bath to 0°C.

  • Addition of Nitric Acid: While maintaining the temperature below 10°C, slowly add 20 mL of concentrated nitric acid dropwise to the sulfuric acid with vigorous stirring.

  • Substrate Addition: Once the nitrating mixture has been prepared and cooled to 0-5°C, add 50 g of 3-chlorobenzaldehyde dropwise over approximately 60 minutes. Critically, ensure the internal temperature does not exceed 5°C during the addition[4].

  • Reaction: After the addition is complete, allow the mixture to stir at room temperature for 1 hour[4].

  • Work-up and Isolation: Carefully pour the reaction mixture onto 500 g of crushed ice in a large beaker, ensuring constant and vigorous stirring. A solid precipitate will form. Collect the crude product via vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected solid thoroughly with copious amounts of cold deionized water until the filtrate is neutral to pH paper. This step is crucial to remove residual acids.

Protocol: Purification via Recrystallization

To achieve high purity, the crude product must be purified to remove isomeric impurities. Recrystallization from a mixed solvent system is highly effective.

  • Solvent Selection: A mixture of methanol and water or acetone and water can be effective for purification[5].

  • Procedure: Dissolve the crude, dried solid in a minimum amount of hot methanol (or acetone).

  • Crystallization: Slowly add water dropwise to the hot solution until a persistent cloudiness appears. Reheat slightly to redissolve the precipitate and then allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.

  • Collection: Collect the purified crystals by vacuum filtration, wash with a small amount of cold methanol/water (1:1), and dry under vacuum.

cluster_synthesis Synthesis cluster_workup Work-up & Isolation cluster_purification Purification prep_nitrating Prepare Nitrating Mixture (H₂SO₄ + HNO₃, 0-10°C) add_substrate Add 3-Chlorobenzaldehyde (0-5°C) prep_nitrating->add_substrate Controlled Addition react Stir at Room Temp (1 hour) add_substrate->react quench Quench on Ice-Water react->quench Exothermic Control filter_crude Vacuum Filter Crude Solid quench->filter_crude wash_acid Wash with DI Water (to pH 7) filter_crude->wash_acid recrystallize Recrystallize from Methanol/Water wash_acid->recrystallize Crude Product filter_pure Filter Purified Crystals recrystallize->filter_pure dry Dry Under Vacuum filter_pure->dry end_product end_product dry->end_product Pure Product cluster_spectroscopy Spectroscopic Analysis cluster_data Data Interpretation start Purified Solid Sample nmr NMR Spectroscopy (¹H, ¹³C) start->nmr ir IR Spectroscopy start->ir ms Mass Spectrometry start->ms nmr_data Proton Environment & Carbon Skeleton nmr->nmr_data ir_data Functional Group Identification (C=O, NO₂, C-Cl) ir->ir_data ms_data Molecular Weight & Isotopic Pattern ms->ms_data end_node Structure Confirmed nmr_data->end_node ir_data->end_node ms_data->end_node

References

The Watchful Intermediate: A Technical Guide to the Safe Handling and Application of 3-Chloro-5-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For the discerning researcher and drug development professional, the mastery of reactive intermediates is paramount. 3-Chloro-5-nitrobenzaldehyde, a seemingly simple aromatic aldehyde, is a cornerstone in the synthesis of complex heterocyclic structures vital to medicinal chemistry. Its utility, however, is intrinsically linked to a deep understanding of its reactivity and a rigorous adherence to safety protocols. This guide provides a comprehensive framework for the safe and effective use of this pivotal compound, moving beyond mere procedural steps to elucidate the chemical rationale that underpins its handling and application.

A Profile of Reactivity and Hazard: Understanding the Core Nature

This compound is a yellow crystalline solid. Its chemical personality is defined by the interplay of its three functional groups: the aldehyde, the chloro group, and the nitro group. The potent electron-withdrawing nature of the nitro group, combined with the moderate electron-withdrawing effect of the chlorine atom, renders the aldehyde's carbonyl carbon highly electrophilic.[1] This heightened reactivity makes it an excellent substrate for nucleophilic attack, a characteristic leveraged in numerous synthetic transformations.[1] However, this same reactivity, coupled with the inherent hazards of nitroaromatic compounds, necessitates a vigilant approach to its handling.

Physicochemical and Toxicological Data Summary
PropertyValueReference(s)
Chemical Formula C₇H₄ClNO₃[2][3]
Molecular Weight 185.56 g/mol [2][3]
Appearance Yellow crystalline solid/powder[3][4]
Melting Point Not specified
Boiling Point 281.4±25.0 °C (Predicted)
Solubility Sparingly soluble in water; Soluble in ethanol, methanol, toluene, chloroform.[3][4]
GHS Hazard Statements H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[2]
Signal Word Warning
Acute Toxicity (Oral, Rat) LD50: 1,075 mg/kg (for 3-nitrobenzaldehyde)

Note: Specific toxicity data for this compound is limited; data for the related compound 3-nitrobenzaldehyde is provided for context. Nitroaromatic compounds as a class are known for their potential toxicity, including mutagenicity and carcinogenicity.[5][6]

The Self-Validating Protocol: A Framework for Safe Handling

A self-validating safety protocol is one where the rationale behind each step is clear, creating a system of inherent checks and balances. The handling of this compound should be approached with the understanding that it is a skin, eye, and respiratory irritant, and belongs to a class of compounds with potential for more severe systemic effects.

Engineering Controls and Personal Protective Equipment (PPE): A Multi-layered Defense

The primary principle of chemical safety is to minimize exposure. This is achieved through a combination of engineering controls and appropriate PPE.

  • Engineering Controls : All manipulations of solid this compound and its solutions should be conducted in a certified chemical fume hood to control airborne concentrations.[7] The work area should be well-ventilated, and an eyewash station and safety shower must be readily accessible.[8]

  • Personal Protective Equipment (PPE) : The selection of PPE is not merely a checklist, but a tailored response to the specific hazards.

PPE CategorySpecification and Rationale
Eye and Face Protection Chemical splash goggles are mandatory. A face shield should be worn over goggles when there is a significant risk of splashing.
Hand Protection Nitrile or neoprene gloves are suitable. Gloves should be inspected for integrity before each use and changed immediately upon contamination. Double gloving is recommended for extended manipulations.
Body Protection A flame-resistant lab coat, fully buttoned, is required. For larger quantities or increased splash potential, a chemical-resistant apron should be worn over the lab coat.
Respiratory Protection For routine handling within a fume hood, respiratory protection is not typically required. If there is a risk of generating dust outside of a fume hood, a NIOSH-approved N95 respirator or higher should be used.
Workflow for Safe Handling and Transport

The following diagram illustrates a logical workflow for the safe handling of this compound, from preparation to waste disposal.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup and Disposal Prep Review SDS and Experimental Protocol DonPPE Don Appropriate PPE Prep->DonPPE Weigh Weigh Solid DonPPE->Weigh Dissolve Dissolve/React Weigh->Dissolve Decontaminate Decontaminate Glassware (Solvent Rinse) Dissolve->Decontaminate Segregate Segregate Halogenated Nitroaromatic Waste Decontaminate->Segregate Dispose Dispose via Licensed Service Segregate->Dispose DoffPPE Doff and Dispose of Contaminated PPE Dispose->DoffPPE BenzimidazoleSynthesis Reactant1 This compound Intermediate Schiff Base Intermediate Reactant1->Intermediate + Reactant2 o-Phenylenediamine Reactant2->Intermediate Product 2-(3-chloro-5-nitrophenyl)- 1H-benzo[d]imidazole Intermediate->Product Oxidative Cyclization

References

Methodological & Application

Application Note & Protocol: Synthesis of 3-Chloro-5-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a comprehensive, step-by-step protocol for the synthesis of 3-Chloro-5-nitrobenzaldehyde, a valuable intermediate in the development of pharmaceuticals and fine chemicals.[1][2] The synthesis is achieved through the electrophilic aromatic substitution (nitration) of 3-chlorobenzaldehyde using a standard nitrating mixture of concentrated nitric acid and sulfuric acid. This guide is designed for researchers and professionals in organic synthesis and drug development, offering in-depth explanations of the reaction mechanism, procedural choices, purification techniques, and safety considerations to ensure a reliable and efficient synthesis.

Introduction & Scientific Background

The nitration of aromatic rings is a cornerstone of organic synthesis, enabling the introduction of the versatile nitro group, which can be a precursor to amines, or act as an electron-withdrawing group to influence further reactions. In the synthesis of this compound, the starting material, 3-chlorobenzaldehyde, possesses two directing groups on the aromatic ring: a chloro group (-Cl) and an aldehyde group (-CHO).

  • Directing Effects: The aldehyde group is a deactivating, meta-director due to its electron-withdrawing nature. The chloro group, while also deactivating, is an ortho, para-director. The incoming electrophile, the nitronium ion (NO₂⁺), is therefore directed to the position that is electronically favored by both groups. In this case, the C5 position is meta to the aldehyde and ortho to the chloro group, making it the primary site of substitution.

The reaction proceeds via the formation of a nitronium ion, generated in situ from the reaction between nitric acid and a stronger acid catalyst, sulfuric acid.[3] The highly electrophilic nitronium ion is then attacked by the electron-rich pi system of the benzene ring, leading to the formation of the desired product after re-aromatization.

Reaction Scheme

Experimental Protocol

This protocol is designed for the safe and efficient synthesis of this compound on a laboratory scale.

Materials & Reagents
Reagent/MaterialGradeMolar Mass ( g/mol )AmountMoles
3-Chlorobenzaldehyde≥97%140.5710.0 g0.071
Sulfuric Acid (H₂SO₄)98% (conc.)98.0870 mL-
Nitric Acid (HNO₃)70% (conc.)63.015.0 mL~0.079
Deionized Water-18.02As needed-
Crushed Ice--~500 g-
Methylene Chloride (DCM)ACS Grade84.93As needed-
Sodium Bicarbonate (NaHCO₃)Saturated Sol.84.01As needed-
Anhydrous Sodium Sulfate (Na₂SO₄)Anhydrous142.04As needed-

Equipment: 250 mL three-neck round-bottom flask, magnetic stirrer, thermometer, dropping funnel, ice-salt bath, Büchner funnel, vacuum filtration apparatus.

Step-by-Step Synthesis Procedure

PART 1: Preparation of the Nitrating Mixture

  • Setup: Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel in a fume hood.

  • Cooling: Place the flask in an ice-salt bath and carefully add 70 mL of concentrated sulfuric acid. Begin stirring and allow the acid to cool to below 5°C.

  • Addition of Nitric Acid: Cautiously add 5.0 mL of concentrated nitric acid to the dropping funnel. Add the nitric acid dropwise to the cold, stirring sulfuric acid.

    • Causality: This step generates the highly reactive nitronium ion (NO₂⁺). The reaction is extremely exothermic; therefore, slow, dropwise addition while maintaining a temperature below 10°C is critical to prevent uncontrolled reactions and the formation of byproducts.[4]

PART 2: Nitration Reaction

  • Substrate Addition: Once the nitrating mixture is prepared and has re-cooled to below 5°C, add 10.0 g of 3-chlorobenzaldehyde dropwise or in small portions over 30-45 minutes.[5][6]

    • Expert Insight: Ensure the internal temperature does not exceed 10°C during the addition. A temperature spike can lead to decreased yield and the formation of undesired isomers.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to slowly warm to room temperature. Continue stirring for 1-2 hours to ensure the reaction goes to completion.[5][6] Monitor the reaction progress using Thin Layer Chromatography (TLC) if desired.

PART 3: Product Isolation and Purification

  • Quenching: Carefully and slowly pour the reaction mixture into a large beaker containing approximately 500 g of crushed ice with vigorous stirring. A solid precipitate will form.[3][5]

    • Trustworthiness: This quenching step is essential for precipitating the organic product out of the strong acid solution and diluting the acid for safe handling.

  • Isolation: Collect the crude solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake thoroughly with several portions of cold deionized water until the washings are neutral to pH paper. This step is crucial for removing residual acids.[4]

  • Purification (Solvent Wash): a. Transfer the crude solid to a separatory funnel and dissolve it in methylene chloride (~100 mL). b. Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a final wash with deionized water.[5][6] c. Dry the organic layer over anhydrous sodium sulfate.[5][6] d. Filter off the drying agent and remove the solvent using a rotary evaporator to yield the purified this compound.

  • Alternative Purification (Recrystallization): The crude product can also be purified by recrystallization from an ethanol/water mixture to obtain pale yellow crystals.[3]

Safety & Handling
  • Corrosive Acids: Concentrated sulfuric and nitric acids are highly corrosive and strong oxidizing agents. Always work in a fume hood and wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

  • Exothermic Reaction: The nitration reaction is highly exothermic. Strict temperature control is mandatory to prevent runaway reactions. Always add reagents slowly and ensure efficient cooling.

  • Waste Disposal: Acidic waste should be neutralized carefully before disposal according to institutional guidelines.

Visualization of Experimental Workflow

The following diagram outlines the key stages of the synthesis process.

Synthesis_Workflow cluster_prep Part 1: Nitrating Mixture Prep cluster_reaction Part 2: Nitration cluster_workup Part 3: Isolation & Purification prep1 Cool H₂SO₄ to < 5°C prep2 Add HNO₃ dropwise (Maintain T < 10°C) prep1->prep2 react1 Add 3-Chlorobenzaldehyde (Maintain T < 10°C) prep2->react1 react2 Stir at RT for 1-2h react1->react2 workup1 Quench on Ice react2->workup1 workup2 Filter Crude Solid workup1->workup2 workup3 Wash with H₂O workup2->workup3 workup4 Purify (Solvent Wash or Recrystallization) workup3->workup4 workup5 Dry Product workup4->workup5 final_product Pure this compound workup5->final_product Characterize

Caption: Workflow for the synthesis of this compound.

Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques:

  • Appearance: Yellow crystalline solid.[1]

  • Melting Point: The reported melting point can be used to assess purity.

  • Spectroscopy: ¹H NMR, ¹³C NMR, and FT-IR spectroscopy should be performed to confirm the structure of the molecule.

References

Application Notes and Protocols for the Knoevenagel Condensation with 3-Chloro-5-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The Knoevenagel condensation is a fundamental carbon-carbon bond-forming reaction in organic synthesis, valued for its efficiency in creating α,β-unsaturated compounds.[1][2] This application note provides a comprehensive guide to the Knoevenagel condensation of 3-Chloro-5-nitrobenzaldehyde with active methylene compounds. We delve into the reaction mechanism, highlighting the activating effects of the chloro and nitro substituents. Detailed, field-tested protocols for conducting this reaction are provided, along with data presentation and visualization to aid researchers, scientists, and drug development professionals in the successful application of this versatile reaction.

Introduction and Scientific Background

The Knoevenagel condensation, first described by Emil Knoevenagel, is a modification of the Aldol condensation.[2][3] It involves the reaction of a carbonyl compound (an aldehyde or ketone) with an "active" methylene compound—a compound possessing a CH₂ group flanked by two electron-withdrawing groups (Z)—in the presence of a basic catalyst.[2] The products are typically α,β-unsaturated dicarbonyl or related compounds, which are valuable intermediates in the synthesis of pharmaceuticals, fine chemicals, and functional polymers.[1][4]

This compound is a particularly reactive substrate for the Knoevenagel condensation. The presence of two strong electron-withdrawing groups—the chloro (Cl) and nitro (NO₂) groups—at the meta positions significantly enhances the electrophilicity of the carbonyl carbon. This increased electrophilicity makes the aldehyde highly susceptible to nucleophilic attack by the carbanion generated from the active methylene compound, often leading to high yields and faster reaction rates compared to unsubstituted or electron-rich benzaldehydes.[5]

Reaction Mechanism

The Knoevenagel condensation proceeds via a multi-step mechanism, which can be influenced by the choice of catalyst. The most common pathway, particularly with amine catalysts like piperidine, is detailed below.

Step 1: Carbanion Formation A weak base (catalyst) deprotonates the active methylene compound (e.g., malononitrile), creating a resonance-stabilized carbanion. The acidity of the methylene protons is crucial and is enhanced by the adjacent electron-withdrawing groups (Z).[6]

Step 2: Nucleophilic Attack The newly formed carbanion acts as a potent nucleophile and attacks the highly electrophilic carbonyl carbon of the this compound. This results in the formation of a tetrahedral alkoxide intermediate.[6]

Step 3: Protonation The alkoxide intermediate is protonated, typically by the conjugate acid of the catalyst or the solvent, to form a β-hydroxy compound (an aldol-type adduct).[6]

Step 4: Dehydration The β-hydroxy intermediate undergoes base-induced dehydration. A proton is abstracted from the carbon bearing the active methylene group, leading to the elimination of a water molecule and the formation of a carbon-carbon double bond. This step is often spontaneous and drives the reaction to completion, yielding the stable, conjugated α,β-unsaturated product.[3][6]

An alternative pathway, especially with primary or secondary amine catalysts, involves the initial formation of an iminium ion from the aldehyde, which is an even more potent electrophile than the aldehyde itself.[7]

Below is a diagram illustrating the general mechanism for the Knoevenagel condensation.

Knoevenagel_Mechanism General Mechanism of Base-Catalyzed Knoevenagel Condensation cluster_step1 Step 1: Carbanion Formation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Protonation cluster_step4 Step 4: Dehydration Active Methylene Z-CH₂-Z Carbanion Z-CH⁻-Z (Carbanion) Active Methylene->Carbanion + B: Base Base (B:) BH⁺ BH⁺ Aldehyde R-CHO (this compound) Carbanion->Aldehyde Alkoxide R-CH(O⁻)-CHZ₂ Aldehyde->Alkoxide BetaHydroxy R-CH(OH)-CHZ₂ (β-Hydroxy Intermediate) Alkoxide->BetaHydroxy + H⁺ Product R-CH=CZ₂ (α,β-Unsaturated Product) BetaHydroxy->Product - H₂O

Caption: General Mechanism of Base-Catalyzed Knoevenagel Condensation.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the Knoevenagel condensation of this compound.

Protocol 1: Piperidine-Catalyzed Condensation with Malononitrile

This protocol is a classic and highly effective method for this transformation.

Materials:

  • This compound (1.0 eq, e.g., 1.85 g, 10 mmol)

  • Malononitrile (1.0 eq, 0.66 g, 10 mmol)

  • Piperidine (catalytic amount, e.g., 0.1 mL, ~1 mmol)

  • Ethanol (solvent, e.g., 20 mL)

  • Round-bottom flask (50 mL)

  • Magnetic stirrer and stir bar

  • Reflux condenser (optional, for heating)

  • Buchner funnel and filter paper

Procedure:

  • In a 50 mL round-bottom flask, dissolve this compound (1.85 g, 10 mmol) and malononitrile (0.66 g, 10 mmol) in 20 mL of ethanol.

  • Add a catalytic amount of piperidine (0.1 mL) to the solution using a micropipette.

  • Stir the reaction mixture at room temperature. The high reactivity of the substrate often allows the reaction to proceed to completion without heating.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 3:1 Hexane:Ethyl Acetate). The reaction is typically complete within 1-2 hours.

  • Upon completion, the product, 2-(3-chloro-5-nitrobenzylidene)malononitrile, will likely precipitate as a solid.

  • Cool the mixture in an ice bath to maximize precipitation.

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials or residual catalyst.

  • Dry the purified product under vacuum.

Protocol 2: Green Chemistry Approach - Catalyst-Free Condensation in Water

This protocol offers an environmentally benign alternative to traditional solvent-based methods.[1]

Materials:

  • This compound (1.0 eq, e.g., 0.185 g, 1 mmol)

  • Malononitrile (1.0 eq, 0.066 g, 1 mmol)

  • Deionized water (2-3 mL)

  • Glass vial (10 mL) with a screw cap

  • Magnetic stirrer and stir bar

Procedure:

  • Combine this compound (0.185 g, 1 mmol) and malononitrile (0.066 g, 1 mmol) in a 10 mL glass vial.

  • Add 2-3 mL of deionized water to the vial.

  • Seal the vial and stir the mixture vigorously at room temperature or with gentle heating (e.g., 50 °C) to increase the reaction rate.

  • Monitor the reaction progress by TLC.

  • Upon completion, the product will precipitate from the aqueous solution.

  • Collect the solid product by vacuum filtration.

  • Wash the product with cold water and dry under vacuum. Recrystallization from an ethanol/water mixture can be performed if higher purity is required.

Below is a diagram illustrating a general experimental workflow for the Knoevenagel condensation.

Experimental_Workflow start Start combine Combine Aldehyde, Active Methylene Compound, and Solvent start->combine add_catalyst Add Catalyst (if applicable) combine->add_catalyst stir Stir at Specified Temperature and Time add_catalyst->stir monitor Monitor by TLC stir->monitor monitor->stir Incomplete workup Reaction Workup (e.g., Quench, Extract, Filter) monitor->workup Complete purify Purify Product (Recrystallization or Chromatography) workup->purify characterize Characterize Product (NMR, IR, MS) purify->characterize end End characterize->end

Caption: General experimental workflow for the Knoevenagel condensation.

Data Summary and Expected Outcomes

The Knoevenagel condensation of this compound with various active methylene compounds is expected to proceed in high yield due to the electronic activation of the aldehyde.

Active Methylene CompoundCatalystSolventTemperatureTypical TimeExpected Yield
MalononitrilePiperidineEthanolRoom Temp.1-2 h> 90%
Ethyl CyanoacetatePiperidineEthanolReflux2-4 h85-95%
MalononitrileNoneWater50 °C2-3 h> 85%
Diethyl MalonateSodium EthoxideEthanolReflux4-6 h75-85%
Malonic AcidPyridinePyridineReflux2-4 h80-90% (Doebner mod.)[8]

Note: Yields are representative and can vary based on reaction scale, purity of reagents, and specific workup procedures.

Troubleshooting and Field-Proven Insights

  • Low Yield: If the yield is lower than expected, ensure the aldehyde is of high purity, as impurities can inhibit the reaction. If using the aqueous method, increasing the temperature or reaction time may improve conversion. For less reactive methylene compounds like diethyl malonate, a stronger base such as sodium ethoxide may be necessary.

  • Incomplete Reaction: If TLC indicates the presence of starting material after the expected reaction time, a small additional amount of catalyst can be added. Gentle heating can also be applied to drive the reaction to completion.

  • Product Purification: The products of these reactions are often highly crystalline and can be effectively purified by recrystallization from a suitable solvent, commonly ethanol or an ethanol/water mixture.

  • Catalyst Choice: While piperidine is a classic and effective catalyst, other bases such as pyrrolidine, triethylamine, or ammonium acetate can also be used.[9] For greener protocols, heterogeneous catalysts or catalyst-free systems in water are excellent alternatives.[1]

Conclusion

The Knoevenagel condensation of this compound is a robust and high-yielding reaction, facilitated by the strong electron-withdrawing nature of the chloro and nitro substituents. The protocols outlined in this document provide reliable methods for synthesizing the corresponding α,β-unsaturated products, which are valuable intermediates in various fields of chemical research and development. By understanding the underlying mechanism and key experimental parameters, researchers can effectively utilize this reaction to construct complex molecules.

References

Introduction: The Strategic Advantage of 3-Chloro-5-nitrobenzaldehyde in Modern Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Guide to the Application of 3-Chloro-5-nitrobenzaldehyde in Multicomponent Reactions for Heterocycle Synthesis

Multicomponent reactions (MCRs) represent a cornerstone of modern organic synthesis and medicinal chemistry, enabling the construction of complex molecular architectures in a single, efficient step.[1][2] This approach dramatically reduces waste, cost, and labor by combining three or more reactants in a one-pot operation, aligning perfectly with the principles of green chemistry.[1] Within the vast arsenal of building blocks for MCRs, this compound stands out as a particularly valuable precursor for the synthesis of diverse heterocyclic compounds.[3]

The utility of this aromatic aldehyde is rooted in its distinct electronic properties. The benzene ring is functionalized with two powerful electron-withdrawing groups: a nitro group (-NO₂) and a chloro group (-Cl). These substituents act synergistically to significantly decrease the electron density of the aromatic ring and, crucially, enhance the electrophilicity of the aldehyde's carbonyl carbon.[3] This heightened reactivity makes this compound an exceptional substrate for a variety of condensation-based MCRs, often leading to higher yields and faster reaction times compared to aldehydes bearing electron-donating groups.[4] The resulting heterocyclic scaffolds are of immense interest to the pharmaceutical industry, forming the core of numerous antibacterial, antiviral, and anticancer agents.[5]

This guide provides detailed application notes and validated protocols for leveraging this compound in several prominent MCRs, offering researchers a practical toolkit for diversity-oriented synthesis.

Application 1: Synthesis of Dihydropyrimidinones via the Biginelli Reaction

First reported by Pietro Biginelli in 1891, this three-component reaction provides straightforward access to 3,4-dihydropyrimidin-2(1H)-ones (DHPMs).[6][7] These molecules are not merely synthetic curiosities; they are widely used in the pharmaceutical industry as calcium channel blockers, antihypertensive agents, and alpha-1-a-antagonists.[6]

Causality of the Mechanism

The reaction is typically acid-catalyzed and proceeds through a series of bimolecular reactions.[6] The key to the reaction's success is the initial condensation between the aldehyde and urea, which forms a reactive N-acyliminium ion intermediate. This intermediate is highly electrophilic—a characteristic enhanced by the electron-withdrawing groups on the this compound—and readily accepts the nucleophilic addition of the β-ketoester enol. The final step involves an intramolecular cyclization via nucleophilic attack by the amine onto the carbonyl group, followed by dehydration to yield the stable dihydropyrimidine ring.[8]

Biginelli_Mechanism Biginelli Reaction Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Aldehyde This compound Iminium N-Acyliminium Ion Aldehyde->Iminium + Urea - H₂O Urea Urea Urea->Iminium Ketoester Ethyl Acetoacetate Adduct Open-Chain Adduct Ketoester->Adduct Iminium->Adduct + Ketoester (Enol) DHPM Dihydropyrimidinone (DHPM) Adduct->DHPM Cyclization & Dehydration

Caption: Proposed mechanism for the Biginelli reaction.

Experimental Protocol: Synthesis of 4-(3-Chloro-5-nitrophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl ester

This protocol is a representative procedure for the acid-catalyzed synthesis of a DHPM derivative.

Workflow Overview

Biginelli_Workflow Biginelli Synthesis Workflow A 1. Combine Reactants - this compound (1 eq) - Ethyl acetoacetate (1 eq) - Urea (1.5 eq) - Ethanol (Solvent) B 2. Add Catalyst - Catalytic amount of HCl or Yb(OTf)₃ A->B C 3. Reaction - Reflux mixture for 2-4 hours - Monitor by TLC B->C D 4. Isolation - Cool mixture to room temperature - Pour into ice-water C->D E 5. Filtration & Washing - Collect precipitate by filtration - Wash with cold water and ethanol D->E F 6. Purification - Recrystallize from ethanol to obtain pure DHPM E->F

Caption: Step-by-step workflow for Biginelli synthesis.

Step-by-Step Methodology:

  • Reactant Charging: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine this compound (1.85 g, 10 mmol), ethyl acetoacetate (1.30 g, 10 mmol), urea (0.90 g, 15 mmol), and absolute ethanol (30 mL).

  • Catalyst Addition: To the stirred suspension, add 3-4 drops of concentrated hydrochloric acid (or a Lewis acid catalyst like Yb(OTf)₃ (1 mol%)). The choice of an efficient catalyst is crucial for shortening reaction times and improving yields.[8]

  • Reaction Execution: Heat the mixture to reflux and maintain it for 2-4 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting aldehyde spot disappears.

  • Product Isolation: After completion, cool the reaction mixture to room temperature. Slowly pour the mixture into a beaker containing 100 mL of crushed ice with constant stirring. A solid precipitate will form.

  • Filtration and Washing: Collect the solid product by vacuum filtration. Wash the crude product thoroughly with cold distilled water (2 x 20 mL) to remove any unreacted urea and catalyst, followed by a wash with a small amount of cold ethanol to remove other impurities.

  • Purification: The crude solid is purified by recrystallization from hot ethanol to afford the title compound as pale yellow crystals.

CatalystSolventTime (h)Typical Yield (%)Reference
HCl (catalytic)Ethanol475-85[6]
Yb(OTf)₃ (1 mol%)Solvent-free0.590-95[8]
B(C₆F₅)₃ (1 mol%)Ethanol4>90[9]
MicrowaveSolvent-free0.2588-94[8]

Application 2: Synthesis of 1,4-Dihydropyridines via the Hantzsch Reaction

The Hantzsch dihydropyridine synthesis is a classic MCR that produces 1,4-dihydropyridine (1,4-DHP) derivatives.[10] This reaction is of profound importance in medicinal chemistry, as the 1,4-DHP scaffold is the basis for several blockbuster drugs, including the calcium channel blockers nifedipine and amlodipine.[4][10]

Causality of the Mechanism

The Hantzsch synthesis is a four-component reaction between an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor like ammonia.[11] The mechanism is thought to proceed via two parallel pathways that converge. One molecule of the β-ketoester condenses with the aldehyde in a Knoevenagel condensation to form an α,β-unsaturated carbonyl intermediate. Simultaneously, a second molecule of the β-ketoester reacts with ammonia to generate a β-enamino ester. The key bond-forming step is a Michael addition of the enamine to the α,β-unsaturated intermediate. This is followed by cyclization and dehydration to furnish the final 1,4-dihydropyridine product.[4] The presence of electron-withdrawing groups on the aldehyde, as in this compound, generally enhances yields.[4]

Hantzsch_Mechanism Hantzsch Reaction Mechanism Aldehyde This compound Unsaturated_Carbonyl α,β-Unsaturated Carbonyl (Knoevenagel Product) Aldehyde->Unsaturated_Carbonyl Ketoester1 Ethyl Acetoacetate (1 eq) Ketoester1->Unsaturated_Carbonyl Condensation Ketoester2 Ethyl Acetoacetate (1 eq) Enamine β-Enamino Ester Ketoester2->Enamine Ammonia Ammonia/NH₄OAc Ammonia->Enamine Condensation Michael_Adduct Michael Adduct Unsaturated_Carbonyl->Michael_Adduct Michael Addition Enamine->Michael_Adduct DHP 1,4-Dihydropyridine Michael_Adduct->DHP Cyclization & Dehydration

Caption: Key steps in the Hantzsch 1,4-dihydropyridine synthesis.

Experimental Protocol: Synthesis of Diethyl 4-(3-chloro-5-nitrophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate

This protocol describes a typical one-pot synthesis of a Hantzsch ester.

Workflow Overview

Hantzsch_Workflow Hantzsch Synthesis Workflow A 1. Combine Aldehyde & Ketoester - this compound (1 eq) - Ethyl acetoacetate (2 eq) - Ethanol (Solvent) B 2. Add Nitrogen Source - Ammonium acetate (1.2 eq) A->B C 3. Reaction - Reflux mixture for 3-5 hours - Monitor by TLC B->C D 4. Isolation - Cool mixture to room temperature - Pour into cold water C->D E 5. Filtration & Washing - Collect solid by filtration - Wash with aqueous ethanol D->E F 6. Purification - Recrystallize from ethanol to obtain pure 1,4-DHP E->F

Caption: Step-by-step workflow for Hantzsch synthesis.

Step-by-Step Methodology:

  • Reactant Charging: In a 100 mL round-bottom flask, dissolve this compound (1.85 g, 10 mmol) in ethanol (30 mL).

  • Addition of Reagents: Add ethyl acetoacetate (2.60 g, 20 mmol) to the solution, followed by ammonium acetate (0.92 g, 12 mmol).

  • Reaction Execution: Equip the flask with a reflux condenser and heat the mixture to reflux with constant stirring for 3-5 hours. The reaction progress should be monitored by TLC.

  • Product Isolation: Upon completion, cool the reaction mixture to ambient temperature. A yellow solid should precipitate. If not, slowly add cold water to the mixture to induce precipitation.

  • Filtration and Washing: Collect the precipitated solid by vacuum filtration and wash it with a cold 1:1 ethanol/water solution (20 mL), then with cold water.

  • Purification: Dry the crude product and recrystallize it from hot ethanol to yield the pure 1,4-dihydropyridine derivative.

Application 3: Synthesis of Pyrano[2,3-d]pyrimidines

This three-component reaction provides access to the pyrano[2,3-d]pyrimidine scaffold, a fused heterocyclic system with a range of biological activities. The reaction typically involves an aldehyde, an active methylene compound (like malononitrile), and a cyclic C-N nucleophile (like barbituric acid).[12][13]

Experimental Protocol: Synthesis of 7-amino-5-(3-chloro-5-nitrophenyl)-6-cyano-5H-pyrano[2,3-d]pyrimidine-2,4(1H,3H)-dione

This procedure utilizes an organic base catalyst in an aqueous medium, highlighting a green chemistry approach.[12]

Step-by-Step Methodology:

  • Reactant Suspension: In a 100 mL flask, suspend this compound (1.85 g, 10 mmol), malononitrile (0.66 g, 10 mmol), and barbituric acid (1.28 g, 10 mmol) in 30 mL of water.

  • Catalyst Addition: Add 1,4-diazabicyclo[2.2.2]octane (DABCO) (0.11 g, 1 mmol, 10 mol%) to the suspension.

  • Reaction Execution: Stir the mixture vigorously at room temperature or heat to 50-60 °C for 1-2 hours. Monitor the reaction by TLC.

  • Isolation and Purification: Upon completion, cool the mixture and collect the resulting precipitate by filtration. Wash the solid with cold water and then a small amount of ethanol. The product is typically of high purity, but can be recrystallized from an ethanol/DMF mixture if necessary.

Summary and Outlook

This compound is a powerful and versatile building block for the synthesis of medicinally relevant heterocycles via multicomponent reactions. Its enhanced electrophilicity, conferred by the chloro and nitro substituents, drives reactions like the Biginelli and Hantzsch syntheses to completion, often in high yield. The protocols detailed herein provide a robust foundation for researchers in drug discovery and chemical biology to efficiently generate libraries of diverse heterocyclic compounds for biological screening and lead optimization. Further exploration into other MCRs, such as the Ugi and Passerini reactions, using this activated aldehyde is a promising avenue for future research.

References

Application Notes and Protocols for Alkene Synthesis via Wittig Reaction of 3-Chloro-5-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a comprehensive guide for the synthesis of substituted stilbene derivatives through the Wittig reaction, specifically focusing on the use of 3-Chloro-5-nitrobenzaldehyde as a key starting material. Detailed protocols, mechanistic insights, and practical considerations are presented to enable researchers, scientists, and drug development professionals to effectively utilize this powerful olefination method. The content herein is structured to provide not just a procedural walkthrough, but a deeper understanding of the reaction's nuances, ensuring robust and reproducible outcomes.

Introduction: The Strategic Importance of the Wittig Reaction

The formation of carbon-carbon double bonds is a cornerstone of modern organic synthesis, pivotal in the construction of a vast array of molecules, from pharmaceuticals to materials. The Wittig reaction, a Nobel Prize-winning transformation, stands as a premier method for the conversion of aldehydes and ketones into alkenes.[1][2] Its reliability and broad applicability have made it an indispensable tool in the synthetic chemist's arsenal.[3]

This application note specifically addresses the reaction of this compound, a substrate featuring electron-withdrawing groups that can influence reactivity and stereoselectivity. The resulting stilbene derivatives are of significant interest due to their presence in various biologically active compounds.[4][5] We will explore the synthesis from the preparation of the necessary phosphorus ylide to the final purification of the alkene product, with a focus on practical execution and troubleshooting.

Mechanistic Overview: A Tale of Two Intermediates

The Wittig reaction proceeds through the nucleophilic addition of a phosphorus ylide (also known as a phosphorane) to a carbonyl compound, in this case, this compound.[1] The driving force of the reaction is the formation of the highly stable phosphorus-oxygen double bond in the triphenylphosphine oxide byproduct.[6]

The mechanism is generally understood to proceed through one of two key intermediates:

  • The Betaine Pathway: The nucleophilic carbon of the ylide attacks the electrophilic carbonyl carbon, leading to a zwitterionic intermediate called a betaine.[7][8] This intermediate then collapses to form a four-membered ring, the oxaphosphetane.

  • The [2+2] Cycloaddition Pathway: An alternative, concerted mechanism proposes the direct formation of the oxaphosphetane intermediate via a [2+2] cycloaddition between the ylide and the aldehyde.[1][8][9]

The oxaphosphetane is unstable and rapidly decomposes to yield the desired alkene and triphenylphosphine oxide.[3][10]

Wittig_Mechanism Ylide Phosphorus Ylide (R₂C⁻-P⁺Ph₃) Betaine Betaine Intermediate (Zwitterion) Ylide->Betaine Nucleophilic Attack Aldehyde This compound (Ar-CHO) Aldehyde->Betaine Oxaphosphetane Oxaphosphetane (4-membered ring) Betaine->Oxaphosphetane Ring Closure Alkene Alkene Product (Ar-CH=CR₂) Oxaphosphetane->Alkene Decomposition TPPO Triphenylphosphine Oxide (Ph₃P=O) Oxaphosphetane->TPPO

Caption: Generalized Wittig reaction mechanism.

The electronic nature of the substituents on both the ylide and the aldehyde can influence the reaction rate and the stereochemical outcome (E/Z selectivity) of the resulting alkene. Ylides stabilized by electron-withdrawing groups are less reactive and generally favor the formation of (E)-alkenes.[2][6][9] Conversely, non-stabilized ylides, like the ones often used for stilbene synthesis, tend to give (Z)-alkenes as the major product.[8][9]

Experimental Protocols

Safety First: this compound is an irritant and may cause respiratory irritation.[11][12] Always handle this compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[12]

Preparation of the Benzyltriphenylphosphonium Ylide

The Wittig reagent is typically prepared in two steps: formation of the phosphonium salt followed by deprotonation to generate the ylide.[2][10][13]

Step 1: Synthesis of Benzyltriphenylphosphonium Chloride

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add triphenylphosphine and an equimolar amount of benzyl chloride.

  • Add a suitable solvent, such as toluene, and heat the mixture to reflux for 12 hours.[14]

  • Cool the reaction mixture to room temperature. The phosphonium salt will often precipitate as a white solid.

  • Collect the solid by vacuum filtration, wash with diethyl ether to remove any unreacted starting materials, and dry under vacuum.[15]

Step 2: Generation of the Ylide (in situ)

The ylide is typically generated in situ just before the addition of the aldehyde.[16]

  • Suspend the dried benzyltriphenylphosphonium chloride in an anhydrous aprotic solvent, such as tetrahydrofuran (THF) or diethyl ether, under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the suspension in an ice bath (0 °C) or a dry ice/acetone bath (-78 °C).

  • Slowly add a strong base, such as n-butyllithium (n-BuLi) or sodium hydride (NaH), via syringe.[2][9] The appearance of a characteristic color (often orange or deep red) indicates the formation of the ylide.

  • Allow the mixture to stir at the cooled temperature for 30-60 minutes to ensure complete ylide formation.

Wittig Reaction with this compound
  • Dissolve this compound in a minimal amount of the same anhydrous solvent used for the ylide generation.

  • Slowly add the aldehyde solution to the freshly prepared ylide solution at the cooled temperature.

  • Allow the reaction to warm to room temperature and stir for several hours or until thin-layer chromatography (TLC) indicates the consumption of the starting aldehyde.

Workup and Purification

A significant challenge in Wittig reactions is the removal of the triphenylphosphine oxide (TPPO) byproduct.[17][18][19]

Method 1: Direct Precipitation/Crystallization

  • Quench the reaction mixture by the slow addition of water or a saturated aqueous solution of ammonium chloride.[20]

  • Extract the aqueous layer with an organic solvent like dichloromethane or ethyl acetate.[21][22]

  • Combine the organic layers, dry over anhydrous magnesium sulfate or sodium sulfate, and filter.[23]

  • Concentrate the organic phase under reduced pressure.

  • The crude product can often be purified by recrystallization. Since TPPO is poorly soluble in non-polar solvents like hexane or cyclohexane, triturating the crude residue with these solvents can cause the TPPO to precipitate, allowing for its removal by filtration.[17][24][25]

Method 2: Precipitation with Metal Salts

For more polar products where precipitation with non-polar solvents is ineffective, TPPO can be removed by forming a complex with a metal salt.[24]

  • After the aqueous workup and solvent removal, dissolve the crude residue in a polar solvent like ethanol.

  • Add a solution of zinc chloride (ZnCl₂) in ethanol (a 2:1 molar ratio of ZnCl₂ to the theoretical amount of TPPO is often effective).[24][25]

  • Stir the mixture at room temperature for a couple of hours. The TPPO will precipitate as a ZnCl₂(TPPO)₂ complex, which can be removed by filtration.[24][25]

Method 3: Column Chromatography

If the above methods are not sufficient, the product can be purified by silica gel column chromatography. A gradient elution with a mixture of hexanes and ethyl acetate is typically effective in separating the less polar alkene product from the more polar TPPO.[24]

Data and Expected Results

ParameterRecommended ConditionRationale
Ylide Generation
Phosphonium SaltBenzyltriphenylphosphonium chlorideReadily prepared from commercially available starting materials.[13]
Basen-Butyllithium (n-BuLi)A strong, non-nucleophilic base that efficiently deprotonates the phosphonium salt.[2]
SolventAnhydrous THFAprotic and effectively solvates the reagents.
Temperature-78 °C to 0 °CControls the reaction rate and minimizes side reactions.
Wittig Reaction
AldehydeThis compoundThe substrate of interest.
Reaction Time2-12 hoursMonitored by TLC for completion.
Temperature-78 °C to Room TemperatureGradual warming allows for controlled reaction.
Workup
Quenching AgentSaturated NH₄Cl (aq)Neutralizes the strong base and any remaining ylide.[20]
Extraction SolventDichloromethane or Ethyl AcetateGood solubility for the product and TPPO.[23]
Purification
Primary MethodRecrystallization/TriturationExploits the differential solubility of the product and TPPO.[17]
Secondary MethodColumn ChromatographyFor high purity when crystallization is insufficient.[24]

Experimental Workflow Diagram

Wittig_Workflow cluster_ylide_prep Ylide Preparation cluster_wittig_reaction Wittig Reaction cluster_workup Workup & Purification Start Benzyltriphenylphosphonium Chloride Base Add Strong Base (e.g., n-BuLi) in Anhydrous Solvent Start->Base Ylide Formation of Phosphorus Ylide Base->Ylide Aldehyde Add this compound Solution Ylide->Aldehyde Reaction Stir and Warm to Room Temperature Aldehyde->Reaction Quench Quench Reaction Reaction->Quench Extract Aqueous Extraction Quench->Extract Dry Dry Organic Layer Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purification (Crystallization/Chromatography) Concentrate->Purify Product Isolated Alkene Product Purify->Product

References

Application Note & Protocol: Synthesis of Schiff Bases from 3-Chloro-5-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This document provides a comprehensive guide for the synthesis, characterization, and potential applications of Schiff bases derived from 3-Chloro-5-nitrobenzaldehyde. The protocol is designed for researchers in organic synthesis, medicinal chemistry, and materials science. It emphasizes the mechanistic rationale behind the procedural steps, robust characterization techniques for structural validation, and adherence to safety best practices. The presence of both chloro and nitro substituents on the benzaldehyde ring renders the resulting Schiff bases highly valuable precursors for developing novel therapeutic agents and functional materials.

Scientific Rationale & Background

Schiff bases, or azomethines, are a class of organic compounds characterized by a carbon-nitrogen double bond (-C=N-). They are typically formed through the condensation of a primary amine with an active carbonyl compound, such as an aldehyde or ketone.[1][2] This imine linkage is not merely a structural motif but is crucial for the diverse biological activities exhibited by these compounds, including antimicrobial, antiviral, anti-inflammatory, and anticancer properties.[2][3][4]

The choice of this compound as the aldehydic precursor is strategic. The chloro and nitro groups are potent electron-withdrawing substituents. Their presence on the aromatic ring significantly enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by a primary amine. This electronic effect often facilitates a more efficient condensation reaction. Furthermore, these functional groups provide additional sites for molecular diversification and can modulate the pharmacological and physicochemical properties of the final Schiff base derivatives.[5]

Mechanism of Schiff Base Formation

The synthesis of a Schiff base is a classic example of a nucleophilic addition-elimination reaction. The process can be conceptually divided into two primary stages, often catalyzed by a weak acid.[6][7]

  • Nucleophilic Addition: The reaction initiates with the lone pair of electrons on the nitrogen atom of the primary amine acting as a nucleophile, attacking the highly electrophilic carbonyl carbon of this compound. This forms an unstable zwitterionic intermediate, which rapidly undergoes a proton transfer to yield a neutral aminoalcohol, also known as a hemiaminal or carbinolamine.[6][7]

  • Dehydration (Elimination): In the presence of an acid catalyst, the hydroxyl group of the hemiaminal is protonated, converting it into a good leaving group (H₂O). Subsequently, the nitrogen's lone pair forms a double bond with the adjacent carbon, expelling a molecule of water and forming the stable imine (Schiff base) product. The entire process is reversible.[7]

Schiff_Base_Mechanism Figure 1: Acid-Catalyzed Schiff Base Formation Mechanism cluster_reactants Reactants cluster_products Products R_NH2 R-NH₂ (Primary Amine) Protonated_Aldehyde Ar-C⁺H-OH (Protonated Aldehyde) Aldehyde Ar-CHO (this compound) Aldehyde->Protonated_Aldehyde + H⁺ (Catalyst) H_plus H⁺ Hemiaminal Ar-CH(OH)-NHR (Hemiaminal) Protonated_Aldehyde->Hemiaminal + R-NH₂ (Nucleophilic Addition) Protonated_Hemiaminal Ar-CH(O⁺H₂)-NHR (Protonated Hemiaminal) Hemiaminal->Protonated_Hemiaminal + H⁺ Imine_H2O Ar-CH=N⁺HR (Iminium Ion) Protonated_Hemiaminal->Imine_H2O - H₂O (Dehydration) Schiff_Base Ar-CH=N-R (Schiff Base) Imine_H2O->Schiff_Base - H⁺ H2O H₂O H3O_plus H₃O⁺

Caption: Figure 1: Acid-Catalyzed Schiff Base Formation Mechanism.

Detailed Synthesis Protocol

This protocol describes a general method for synthesizing a Schiff base from this compound and a representative primary amine (e.g., aniline). The molar equivalents should be adjusted based on the molecular weight of the chosen amine.

Materials and Reagents
Reagent/MaterialGradeSupplier ExamplePurpose
This compound≥98% PuritySigma-AldrichAldehyde precursor
Aniline (or other primary amine)≥99% PurityAcros OrganicsAmine precursor
Absolute Ethanol (EtOH)Anhydrous, 200 proofFisher ScientificSolvent
Glacial Acetic Acid (GAA)ACS Reagent GradeVWR ChemicalsAcid Catalyst
Round-bottom flask (50 mL or 100 mL)--Reaction Vessel
Reflux Condenser--Prevent solvent loss during heating
Magnetic Stirrer and Stir Bar--Homogeneous mixing
Heating Mantle--Heat source
Thin Layer Chromatography (TLC) PlatesSilica Gel 60 F₂₅₄MilliporeSigmaReaction monitoring
Buchner Funnel and Filter Paper--Product isolation

Step-by-Step Experimental Procedure

Synthesis_Workflow Figure 2: Experimental Workflow for Schiff Base Synthesis start Start: Assemble Glassware dissolve_aldehyde 1. Dissolve this compound in Absolute Ethanol start->dissolve_aldehyde combine 3. Combine Solutions (Stir at Room Temp) dissolve_aldehyde->combine dissolve_amine 2. Dissolve Primary Amine in Absolute Ethanol dissolve_amine->combine catalyze 4. Add Catalyst (2-3 drops Glacial Acetic Acid) combine->catalyze reflux 5. Reflux Reaction Mixture (2-4 hours) catalyze->reflux monitor 6. Monitor Progress via TLC reflux->monitor monitor->reflux Reaction Incomplete cool 7. Cool to Room Temperature (Precipitation Occurs) monitor->cool Reaction Complete isolate 8. Isolate Product by Vacuum Filtration cool->isolate wash 9. Wash Precipitate (with cold Ethanol) isolate->wash dry 10. Dry the Product wash->dry characterize 11. Characterize Final Product (FT-IR, NMR, MP) dry->characterize end End: Pure Schiff Base characterize->end

Caption: Figure 2: Experimental Workflow for Schiff Base Synthesis.

  • Preparation of Reactants: In a 100 mL round-bottom flask, dissolve 10 mmol of this compound in 25 mL of absolute ethanol. Stir using a magnetic stir bar until fully dissolved. In a separate beaker, dissolve an equimolar amount (10 mmol) of the chosen primary amine in 15 mL of absolute ethanol.

  • Combining Reagents: Add the amine solution dropwise to the stirred aldehyde solution at room temperature.[8]

  • Catalysis: Add 2-3 drops of glacial acetic acid to the reaction mixture. The catalyst protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and facilitating the reaction.[2][9]

  • Reaction: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 78-80°C for ethanol) using a heating mantle. Allow the reaction to proceed for 2-4 hours.[8]

  • Monitoring: The progress of the reaction should be monitored using Thin Layer Chromatography (TLC). Prepare a developing chamber with a suitable eluent system (e.g., 4:1 Hexane:Ethyl Acetate). Spot the starting aldehyde, amine, and the reaction mixture on a TLC plate. The formation of a new spot (the Schiff base product) and the disappearance of the starting material spots indicate the reaction is proceeding. The reaction is considered complete when the limiting reagent spot is no longer visible.

  • Isolation: Once the reaction is complete, remove the heat source and allow the flask to cool to room temperature. The solid Schiff base product will typically precipitate out of the solution.[8] For enhanced precipitation, the flask can be placed in an ice bath.

  • Purification: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the precipitate with a small amount of cold ethanol to remove any unreacted starting materials and catalyst. Allow the product to air dry or dry in a vacuum oven at a low temperature (40-50°C). Further purification can be achieved by recrystallization from a suitable solvent like ethanol or methanol if necessary.

Structural Characterization and Validation

Confirming the identity and purity of the synthesized Schiff base is a critical step. A combination of spectroscopic methods should be employed.

Spectroscopic Analysis

The transformation of the aldehyde and amine into a Schiff base results in distinct and predictable spectroscopic changes.[8]

TechniqueStarting Material (this compound)Starting Material (Primary Amine)Expected Product (Schiff Base)
FT-IR (cm⁻¹)Strong C=O stretch (~1700 cm⁻¹)N-H stretch (~3300-3400 cm⁻¹)Disappearance of C=O and N-H stretches. Appearance of a characteristic C=N (imine) stretch, typically in the range of 1600-1630 cm⁻¹ .[10][11]
¹H NMR (ppm)Sharp singlet for aldehyde proton (-CHO) at ~10 ppm.Protons adjacent to -NH₂ group.Disappearance of the aldehyde proton singlet. Appearance of a new singlet for the azomethine proton (-CH=N-) in the downfield region, typically δ 8.5 - 8.9 ppm . Aromatic protons will also show shifts.[8][10][12]
¹³C NMR (ppm)Carbonyl carbon (-CHO) signal at ~190 ppm.Carbon bonded to -NH₂ group.Disappearance of the carbonyl carbon signal. Appearance of the imine carbon (-C=N-) signal, typically in the range of δ 158 - 165 ppm .[8][10][12]
Mass Spec. (m/z)M⁺ peak corresponding to C₇H₄ClNO₃.M⁺ peak for the amine.M⁺ peak corresponding to the molecular weight of the final Schiff base product. This provides definitive confirmation of the condensation.
Melting Point (°C)~85-88 °CVariesA sharp, well-defined melting point is indicative of high purity. The value will be distinct from that of the starting materials.[2]

Applications and Future Directions

Schiff bases derived from this compound are versatile compounds with significant potential in several fields:

  • Medicinal Chemistry: The imine group is a key pharmacophore. These compounds can be screened for a wide range of biological activities, including antibacterial, antifungal, and anticancer properties.[4][13] The chloro and nitro groups can participate in hydrogen bonding and other interactions with biological targets, potentially enhancing efficacy.

  • Coordination Chemistry: The imine nitrogen is basic and can act as a ligand, coordinating with various metal ions to form stable metal complexes.[3][11] These complexes are investigated for their catalytic activity, magnetic properties, and as therapeutic agents.

  • Materials Science: The conjugated system of aromatic rings and the imine bond can impart interesting photophysical properties, making them candidates for use in dyes, sensors, and nonlinear optical materials.[14]

Safety and Handling

  • Personal Protective Equipment (PPE): Always wear safety goggles, a laboratory coat, and nitrile gloves when handling chemicals.

  • Ventilation: All procedures should be performed in a well-ventilated fume hood.

  • Chemical Hazards: this compound and many primary amines are irritants and may be harmful if inhaled or ingested. Consult the Safety Data Sheet (SDS) for each specific reagent before use.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local environmental regulations.

References

Application of 3-Chloro-5-nitrobenzaldehyde in pharmaceutical intermediate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Guide to the Application of 3-Chloro-5-nitrobenzaldehyde in the Synthesis of Pharmaceutical Intermediates

Introduction: The Strategic Importance of this compound

In the landscape of medicinal chemistry and pharmaceutical development, the selection of a starting material is a decision of paramount strategic importance. The ideal building block is not merely a collection of atoms but a precisely arranged scaffold of reactive sites, offering multiple, predictable pathways for molecular elaboration. This compound (CAS No: 22233-54-1) is a quintessential example of such a strategic precursor.[1][2] Its deceptively simple structure—a benzene ring substituted with an aldehyde, a chloro group, and a nitro group—belies its profound utility in constructing complex molecular architectures that are central to modern pharmacophores.

This application note serves as a technical guide for researchers, chemists, and drug development professionals. It moves beyond simple procedural descriptions to provide a deeper understanding of the causality behind experimental choices, focusing on the inherent reactivity of this compound and its practical application in the synthesis of key pharmaceutical intermediates.

Physicochemical Profile and Reactivity Analysis

A thorough understanding of a molecule's properties and electronic nature is fundamental to exploiting its synthetic potential.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 22233-54-1[1][3]
Molecular Formula C₇H₄ClNO₃[1][2]
Molecular Weight 185.56 g/mol [1][2]
Appearance Yellow crystalline solid[1]
Purity Typically ≥95%[3]
Topological Polar Surface Area 62.9 Ų[2]

The synthetic versatility of this compound stems from the distinct and synergistic reactivity of its three functional groups. The nitro and aldehyde groups are potent electron-withdrawing groups (EWGs), which significantly influences the chemistry of the entire molecule.[4]

G cluster_molecule This compound Reactivity Profile cluster_reactions Synthetic Transformations Start C₇H₄ClNO₃ FG1 Aldehyde (-CHO) Start->FG1 FG2 Nitro (-NO₂) Start->FG2 FG3 Chloro (-Cl) Start->FG3 R1 Condensation Reactions (Knoevenagel, Aldol) FG1->R1 Electrophilic Carbonyl R2 Reductive Amination FG1->R2 Forms Imines R3 Reduction to Amine FG2->R3 Versatile Handle R5 Activation of Ring (Electron Sink) FG2->R5 Strong EWG R4 Nucleophilic Aromatic Substitution (SNAr) FG3->R4 Leaving Group R5->R4 Facilitates Attack

Caption: Interplay of functional groups in this compound.

  • The Aldehyde Group : As a classic electrophilic center, the aldehyde is primed for nucleophilic attack. This enables a host of foundational carbon-carbon and carbon-nitrogen bond-forming reactions, including Knoevenagel and Aldol condensations, and serves as the entry point for reductive amination to introduce substituted amine moieties.[5][6]

  • The Nitro Group : This powerful electron-withdrawing group is the molecule's primary electronic activator. Its presence significantly lowers the electron density of the aromatic ring, making it susceptible to nucleophilic attack—a cornerstone of Nucleophilic Aromatic Substitution (SNAr) reactions.[7][8] Furthermore, the nitro group is a versatile functional handle that can be readily reduced to an amine, unlocking a new suite of reactions such as amide couplings, diazotizations, and the formation of nitrogen-containing heterocycles.

  • The Chloro Group : The chlorine atom serves as a competent leaving group in SNAr reactions. While its meta position relative to the nitro group provides less activation than an ortho or para arrangement, the combined deactivating effect of both the nitro and aldehyde groups renders the ring sufficiently electron-poor to facilitate substitution by strong nucleophiles under thermal conditions.[9]

Application 1: Synthesis of Heterocyclic Scaffolds via Condensation Chemistry

Many active pharmaceutical ingredients (APIs), particularly kinase inhibitors, are built upon heterocyclic cores.[10] The aldehyde functionality of this compound provides a direct route to these structures through condensation reactions. A prime example is the synthesis of substituted benzimidazoles, a privileged scaffold in medicinal chemistry.

Workflow: Synthesis of a Benzimidazole Precursor

This workflow details a two-step process: an initial condensation to form a Schiff base, followed by an oxidative cyclization.

G A This compound C Condensation (Schiff Base Formation) A->C B o-Phenylenediamine Derivative B->C D Intermediate (Dihydrobenzimidazole) C->D EtOH, Reflux E Oxidative Cyclization D->E Oxidant (e.g., air, I₂) F Substituted Benzimidazole (Pharmaceutical Intermediate) E->F

Caption: Synthetic workflow for benzimidazole synthesis.

Protocol 1: Synthesis of 2-(3-Chloro-5-nitrophenyl)-1H-benzimidazole

Rationale: This protocol utilizes a classic condensation reaction between an aldehyde and a 1,2-diamine. Ethanol is chosen as a solvent for its ability to dissolve the reactants and its suitable boiling point for reflux. The reaction proceeds via a transient Schiff base which readily undergoes intramolecular cyclization. An oxidant is often used, though atmospheric oxygen can suffice, to aromatize the dihydrobenzimidazole intermediate to the final stable product.

Materials:

  • This compound (1.85 g, 10 mmol)

  • 1,2-Phenylenediamine (1.08 g, 10 mmol)

  • Ethanol (95%, 40 mL)

  • Activated Charcoal

Procedure:

  • To a 100 mL round-bottom flask, add this compound (10 mmol) and 1,2-phenylenediamine (10 mmol).

  • Add 40 mL of 95% ethanol and a magnetic stir bar.

  • Fit the flask with a reflux condenser and heat the mixture to reflux with constant stirring for 4-6 hours.

  • In-Process Control: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (7:3) mobile phase. The disappearance of the starting aldehyde spot indicates reaction completion.

  • After completion, remove the heat source and allow the mixture to cool slowly to room temperature, then cool further in an ice bath for 30 minutes to maximize precipitation.

  • Collect the precipitated solid by vacuum filtration, washing the solid with a small amount of cold ethanol (2 x 10 mL).

  • Purification: Transfer the crude solid to a flask with 50 mL of ethanol. Add a small amount of activated charcoal and heat to reflux for 15 minutes. Filter the hot solution through a pad of celite to remove the charcoal.

  • Allow the filtrate to cool to room temperature and then in an ice bath to recrystallize the product.

  • Filter the purified crystals, wash with cold ethanol, and dry under vacuum to yield the final product.

Table 2: Expected Outcome & Characterization

ParameterExpected Result
Product 2-(3-Chloro-5-nitrophenyl)-1H-benzimidazole
Appearance Pale yellow solid
Yield 80-90%
Characterization ¹H NMR, ¹³C NMR, Mass Spectrometry, Melting Point

Application 2: Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the aromatic ring allows the chlorine atom to be displaced by various nucleophiles. This SNAr reaction is a powerful tool for introducing diverse functional groups, such as ethers, thioethers, and amines, which are crucial for modulating a drug candidate's properties like solubility, receptor binding, and metabolic stability.

Mechanism: The Addition-Elimination Pathway

The SNAr reaction proceeds via a two-step addition-elimination mechanism. The rate-limiting step is typically the initial nucleophilic attack, which temporarily breaks the ring's aromaticity to form a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[8][9] The subsequent elimination of the chloride leaving group restores aromaticity and yields the substituted product.[7]

Caption: SNAr mechanism via a Meisenheimer complex intermediate.

Protocol 2: Synthesis of 3-Phenoxy-5-nitrobenzaldehyde

Rationale: This protocol demonstrates the displacement of the chloro group with a phenoxide nucleophile. A polar aprotic solvent like Dimethylformamide (DMF) is used because it effectively solvates the cation (K⁺) while leaving the phenoxide nucleophile relatively bare and highly reactive. Elevated temperature is required to overcome the activation energy of the rate-limiting addition step.

Materials:

  • This compound (1.85 g, 10 mmol)

  • Phenol (1.04 g, 11 mmol)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.07 g, 15 mmol)

  • Dimethylformamide (DMF), anhydrous (25 mL)

Procedure:

  • To a dry 100 mL three-neck flask under a nitrogen atmosphere, add phenol (11 mmol) and anhydrous DMF (25 mL).

  • Stir the solution and add anhydrous potassium carbonate (15 mmol). The K₂CO₃ acts as a base to deprotonate the phenol in situ, forming the potassium phenoxide nucleophile.

  • Heat the mixture to 60 °C and stir for 30 minutes to ensure complete formation of the phenoxide.

  • Add this compound (10 mmol) to the reaction mixture.

  • Increase the temperature to 100-110 °C and maintain for 8-12 hours.

  • In-Process Control: Monitor the reaction by TLC (hexane:ethyl acetate, 8:2). The formation of a new, higher Rf spot and the disappearance of the starting material indicates progress.

  • Upon completion, cool the reaction mixture to room temperature.

  • Work-up: Pour the reaction mixture into 100 mL of ice-cold water with stirring. An oily product should separate or a solid precipitate.

  • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with 5% NaOH solution (to remove unreacted phenol), then with water, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the pure ether.

Table 3: Reaction Parameters for SNAr

NucleophileBaseSolventTemperature (°C)Typical Yield
PhenolK₂CO₃DMF100-11075-85%
BenzylamineEt₃NDMSO90-10080-90%
Sodium Methoxide-MethanolReflux85-95%

Conclusion

This compound is a strategically functionalized aromatic compound that offers a robust and versatile platform for the synthesis of diverse pharmaceutical intermediates. By leveraging the distinct reactivity of its aldehyde, chloro, and nitro groups, chemists can execute a range of high-yield transformations including condensations, reductive aminations, and nucleophilic aromatic substitutions. The protocols and principles outlined in this guide demonstrate its value as a foundational building block, enabling the efficient construction of complex heterocyclic systems and other key scaffolds essential for the discovery and development of new therapeutic agents.

References

Application Notes and Protocols: The Knoevenagel Condensation of 3-Chloro-5-nitrobenzaldehyde with Active Methylene Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the reaction between 3-chloro-5-nitrobenzaldehyde and active methylene compounds, a classic example of the Knoevenagel condensation. This compound is a highly versatile building block in synthetic organic chemistry, primarily due to the enhanced electrophilicity of its aldehyde group, a consequence of the potent electron-withdrawing effects of the chloro and nitro substituents.[1][2] This heightened reactivity makes it an excellent substrate for carbon-carbon bond formation.[1] This document details the underlying reaction mechanisms, provides field-proven, step-by-step experimental protocols for synthesis, outlines product characterization techniques, and discusses the significant applications of the resulting α,β-unsaturated products in medicinal chemistry and drug discovery.

Introduction: The Strategic Importance of this compound

The Knoevenagel condensation is a cornerstone of organic synthesis, enabling the formation of a new carbon-carbon double bond through the reaction of a carbonyl compound with an active methylene compound, typically in the presence of a basic catalyst.[3][4] When applied to substituted benzaldehydes like this compound, this reaction provides a direct route to a diverse array of functionalized styrenes. These products are not merely synthetic curiosities; they are valuable intermediates in the creation of pharmaceuticals, fine chemicals, and functional polymers.[3][5]

The presence of both a chloro and a nitro group at the meta positions of the benzaldehyde ring significantly influences its reactivity. These electron-withdrawing groups synergistically increase the partial positive charge on the carbonyl carbon, making it highly susceptible to nucleophilic attack.[1] This inherent reactivity allows the condensation to proceed efficiently, often under mild conditions, leading to high yields of the desired product. The resulting compounds, such as 2-(3-chloro-5-nitrobenzylidene)malononitrile, are of particular interest in drug development as their α,β-unsaturated nitrile moiety can act as a Michael acceptor, enabling covalent interactions with biological targets.[6]

Reaction Mechanism: A Tale of Nucleophiles and Electrophiles

The Knoevenagel condensation proceeds via a two-step mechanism: a nucleophilic addition followed by a dehydration (elimination) reaction.[4] The specific pathway can be influenced by the choice of catalyst.

Pillar 1: Activation of the Methylene Compound The reaction is initiated by a base (e.g., piperidine, ammonium acetate) which deprotonates the active methylene compound (e.g., malononitrile, ethyl cyanoacetate).[5][7] The acidity of the methylene protons (pKa ≈ 11-13) is due to the presence of two adjacent electron-withdrawing groups (Z), which stabilize the resulting carbanion (enolate) through resonance.

Pillar 2: Nucleophilic Attack and Dehydration This highly nucleophilic carbanion then attacks the electrophilic carbonyl carbon of this compound. This forms an intermediate aldol-type adduct.[3] Under the reaction conditions, this intermediate readily undergoes dehydration (elimination of a water molecule) to yield the thermodynamically stable α,β-unsaturated product.[4]

When a primary or secondary amine is used as a catalyst, an alternative pathway involving an iminium ion can occur. The amine first reacts with the aldehyde to form a highly electrophilic iminium ion, which then reacts with the enolate.[3]

Knoevenagel_Mechanism General Mechanism of the Knoevenagel Condensation cluster_activation Step 1: Carbanion Formation cluster_addition Step 2: Nucleophilic Addition cluster_dehydration Step 3: Dehydration ActiveMethylene Z-CH₂-Z (Active Methylene) Carbanion [Z-CH-Z]⁻ (Resonance-Stabilized Carbanion) ActiveMethylene->Carbanion + B: Base Base (B:) ProtonatedBase BH⁺ Aldehyde Ar-CHO (this compound) Carbanion->Aldehyde Nucleophilic Attack Adduct Ar-CH(O⁻)-CH(Z)₂ (Aldol Adduct) Aldehyde->Adduct ProtonatedAdduct Ar-CH(OH)-CH(Z)₂ Adduct->ProtonatedAdduct + H⁺ (from BH⁺) Product Ar-CH=C(Z)₂ (α,β-Unsaturated Product) ProtonatedAdduct->Product - H₂O Water H₂O Experimental_Workflow General Experimental Workflow A 1. Reagent Setup Combine Aldehyde, Active Methylene Compound, and Solvent/Catalyst B 2. Reaction Apply heat or stir at RT. Monitor via TLC A->B C 3. Product Isolation Cool mixture, precipitate product B->C D 4. Filtration Collect solid using Büchner funnel C->D E 5. Purification Wash with cold solvent(s) or recrystallize D->E F 6. Drying & Characterization Dry under vacuum. Analyze via NMR, IR, MS E->F

References

Protocol for the reduction of the nitro group in 3-Chloro-5-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: Chemoselective Reduction of 3-Chloro-5-nitrobenzaldehyde

A Detailed Protocol for the Synthesis of 3-Amino-5-chlorobenzaldehyde for Pharmaceutical and Materials Science Research

Abstract

This application note provides a comprehensive guide to the selective reduction of the nitro group in this compound to yield 3-Amino-5-chlorobenzaldehyde, a valuable building block in the development of novel pharmaceuticals and advanced materials. The protocol addresses the critical challenge of chemoselectivity, ensuring the integrity of the aldehyde and chloro functionalities. We present a comparative analysis of common reduction methodologies and provide a detailed, validated protocol using Tin(II) chloride (SnCl₂), a reagent known for its mildness and selectivity. This guide is intended for researchers, scientists, and drug development professionals seeking a reliable and reproducible synthetic route.

Introduction: The Synthetic Challenge

The transformation of aromatic nitro compounds into their corresponding anilines is a cornerstone of organic synthesis. The target molecule, 3-Amino-5-chlorobenzaldehyde, is a trifunctional intermediate whose utility in medicinal chemistry and materials science is predicated on the precise arrangement of its amino, chloro, and aldehyde groups. The primary synthetic challenge lies in the chemoselective reduction of the nitro group without affecting the susceptible aldehyde group or inducing dehalogenation. An ideal protocol must be high-yielding, reproducible, and avoid harsh conditions that could lead to side product formation.

Comparative Analysis of Reduction Strategies

Several methods exist for the reduction of aromatic nitro groups. The choice of reagent is critical and depends on the substrate's functional group tolerance, desired scale, and available equipment.

  • Catalytic Hydrogenation: Methods like H₂/Pd/C are highly efficient but often lack selectivity. Palladium catalysts can readily reduce aldehydes and cleave carbon-halogen bonds (hydrogenolysis), making them unsuitable for this specific transformation.[1] While catalysts like Raney Nickel show a lower propensity for dehalogenation of aryl chlorides, the risk to the aldehyde group remains.[1]

  • Metal/Acid Systems: Reagents such as iron (Fe) or zinc (Zn) in acidic media are classic, cost-effective options.[2][3][4] They generally offer good selectivity. However, these reactions are often stoichiometric, requiring large amounts of metal and leading to significant aqueous waste during workup.

  • Hydride Reagents: Sodium borohydride (NaBH₄) alone is incapable of reducing a nitro group under standard conditions.[5][6] Its reactivity can be enhanced by combination with transition metal salts like NiCl₂ or FeCl₂, but this can also increase its ability to reduce aldehydes, creating a competitive reaction pathway that compromises selectivity.[6][7]

  • Tin(II) Chloride (SnCl₂): The use of stannous chloride in an acidic medium is a well-established and mild method for nitro group reduction.[1] It is particularly valued for its excellent chemoselectivity, leaving aldehydes, ketones, esters, and aryl halides intact.[8] The mechanism involves a series of single electron transfers from the Sn(II) salt.[8][9]

Rationale for Selection: Based on this analysis, the Tin(II) Chloride (SnCl₂) method is selected for this protocol. Its proven track record of high chemoselectivity for nitro groups in the presence of both aldehydes and aryl chlorides makes it the most reliable choice for synthesizing high-purity 3-Amino-5-chlorobenzaldehyde in a standard laboratory setting.

Reaction Mechanism and Workflow

The reduction proceeds via electron transfer from the Tin(II) species, which is oxidized to Tin(IV), with a proton source (typically concentrated HCl) facilitating the transformation of the nitro group through nitroso and hydroxylamine intermediates to the final amine.

G cluster_start Starting Material cluster_reagents Reagents cluster_product Product Start This compound Product 3-Amino-5-chlorobenzaldehyde Start->Product   Reduction Reagents SnCl₂·2H₂O Conc. HCl Reagents->Start

Caption: Overall reaction scheme for the reduction.

The experimental procedure follows a logical sequence of dissolution, reaction, workup, and purification to ensure high yield and purity of the final product.

G A Setup & Dissolution Dissolve SnCl₂·2H₂O in conc. HCl. Cool in an ice bath. B Substrate Addition Add this compound to the cooled SnCl₂ solution. A->B Step 1 C Reaction Stir at room temperature. Monitor progress via TLC. B->C Step 2 D Workup I: Quenching & Neutralization Pour mixture onto ice. Carefully basify with aq. NaOH to pH > 10. C->D Step 3 E Workup II: Filtration Filter the resulting suspension to remove tin hydroxide precipitate. D->E Step 4 F Workup III: Extraction Extract the aqueous filtrate with Ethyl Acetate. E->F Step 5 G Purification Dry organic layers, concentrate, and purify via column chromatography. F->G Step 6 H Final Product 3-Amino-5-chlorobenzaldehyde G->H Step 7

Caption: Step-by-step experimental workflow diagram.

Detailed Experimental Protocol

This protocol is optimized for the selective reduction of this compound on a laboratory scale.

4.1 Materials and Reagents

ReagentCAS NumberMolecular Wt.Notes
This compound56442-15-8185.56 g/mol Starting Material
Tin(II) Chloride Dihydrate (SnCl₂·2H₂O)10025-69-1225.63 g/mol Reducing Agent
Concentrated Hydrochloric Acid (HCl)7647-01-036.46 g/mol ~37% w/w, Reagent Grade
Sodium Hydroxide (NaOH)1310-73-240.00 g/mol For neutralization
Ethyl Acetate (EtOAc)141-78-688.11 g/mol Extraction Solvent, ACS Grade
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6142.04 g/mol Drying Agent
Deionized Water (H₂O)7732-18-518.02 g/mol -
Silica Gel7631-86-9-For column chromatography (230-400 mesh)

4.2 Equipment

  • Round-bottom flask (250 mL)

  • Magnetic stirrer and stir bar

  • Ice bath

  • Dropping funnel (optional)

  • Buchner funnel and filter flask

  • Separatory funnel (500 mL)

  • Rotary evaporator

  • Glassware for column chromatography

  • TLC plates (silica gel 60 F₂₅₄)

4.3 Safety Precautions

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Concentrated HCl is highly corrosive and volatile. Handle with extreme care.

  • The neutralization step with NaOH is highly exothermic. Perform slowly and with cooling.

4.4 Step-by-Step Procedure

  • Prepare the Reducing Agent: In a 250 mL round-bottom flask, add Tin(II) chloride dihydrate (11.5 g, 50.9 mmol, 3.0 eq). To this, carefully add concentrated hydrochloric acid (40 mL). Stir the mixture until the salt is fully dissolved. Cool the solution to 0-5 °C in an ice bath.

  • Add Substrate: To the cold, stirred solution of SnCl₂, add this compound (3.15 g, 17.0 mmol, 1.0 eq) portion-wise over 10 minutes, ensuring the temperature remains below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir vigorously for 2-4 hours.

  • Monitor Reaction: Monitor the reaction's progress using Thin Layer Chromatography (TLC) with a 3:1 Hexane:Ethyl Acetate eluent. The starting material has a higher Rf than the more polar amine product. The reaction is complete when the starting material spot is no longer visible under UV light.

  • Workup - Quenching and Neutralization: Once the reaction is complete, carefully pour the mixture onto 200 g of crushed ice in a large beaker. With vigorous stirring and external cooling (ice bath), slowly add a 6 M aqueous solution of sodium hydroxide (NaOH) until the pH of the mixture is >10. A thick, white precipitate of tin(IV) hydroxide will form.

  • Workup - Filtration: Filter the suspension through a Buchner funnel to remove the tin salts. Wash the filter cake thoroughly with ethyl acetate (3 x 50 mL). Combine the filtrate and the washings.

  • Workup - Extraction: Transfer the combined filtrate to a separatory funnel. Separate the organic layer. Extract the aqueous layer with additional ethyl acetate (2 x 50 mL).

  • Drying and Concentration: Combine all organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate (Na₂SO₄). Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of Hexane and Ethyl Acetate (e.g., starting from 10% EtOAc in Hexane). Combine the fractions containing the pure product and evaporate the solvent to yield 3-Amino-5-chlorobenzaldehyde as a solid.

Characterization of 3-Amino-5-chlorobenzaldehyde

ParameterExpected Result
Physical Appearance Yellow to light brown solid
Molecular Formula C₇H₆ClNO
Molecular Weight 155.58 g/mol [10]
Expected Yield 75-85%
¹H NMR (CDCl₃) δ (ppm): 9.8 (s, 1H, -CHO), 7.4-6.8 (m, 3H, Ar-H), 4.0 (br s, 2H, -NH₂) (Note: shifts can vary with solvent/conc.)
Purity (HPLC/NMR) >98% after chromatography

Troubleshooting

IssuePossible CauseSuggested Solution
Incomplete Reaction Insufficient reaction time or temperature. Inactive reducing agent.Allow the reaction to stir for a longer period. Ensure the SnCl₂·2H₂O is of good quality and not extensively oxidized.
Low Yield Loss of product during workup. Incomplete extraction.Ensure pH is strongly basic (>10) to precipitate all tin salts. Perform extractions thoroughly.
Product Contamination Incomplete removal of tin salts. Inefficient purification.Wash the tin hydroxide precipitate thoroughly during filtration. Optimize the gradient for column chromatography.
Formation of Side Products Reaction temperature was too high.Maintain low temperatures during the initial addition of the substrate to the acidic tin solution.

References

Application Notes and Protocols for Suzuki Coupling Reactions with 3-Chloro-5-nitrobenzaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Unlocking the Potential of Electron-Deficient Biaryls

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the application of this powerful reaction to 3-chloro-5-nitrobenzaldehyde and its derivatives. These substrates are of particular interest as the resulting biaryl aldehydes are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[2][3]

The presence of both a moderately deactivating chloro group and a strongly electron-withdrawing nitro group on the benzaldehyde core presents unique challenges and opportunities in Suzuki coupling. Understanding the interplay of these electronic factors is crucial for developing robust and high-yielding protocols. This guide will delve into the mechanistic nuances, provide detailed experimental procedures, and offer troubleshooting strategies to empower researchers to successfully synthesize a diverse range of biaryl compounds.[4]

Reaction Mechanism: A Palladium-Catalyzed Cycle

The Suzuki-Miyaura coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[5] The cycle, illustrated below, consists of three key steps: oxidative addition, transmetalation, and reductive elimination.[6]

  • Oxidative Addition: The catalytic cycle begins with the oxidative addition of the aryl halide (this compound derivative) to a low-valent palladium(0) complex. This is often the rate-determining step.[6] The electron-withdrawing nitro group can influence the rate of this step.

  • Transmetalation: In this step, the organic group from the organoboron reagent (boronic acid or ester) is transferred to the palladium(II) complex. This process is typically facilitated by a base, which activates the boronic acid.[7]

  • Reductive Elimination: The final step involves the reductive elimination of the two organic groups from the palladium complex, forming the desired biaryl product and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.[8]

Suzuki_Coupling_Mechanism cluster_cycle Catalytic Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd PdII_ArX Ar-Pd(II)-X Ln OxAdd->PdII_ArX Transmetalation Transmetalation (R-B(OR)2) PdII_ArX->Transmetalation PdII_ArR Ar-Pd(II)-R Ln Transmetalation->PdII_ArR RedElim Reductive Elimination PdII_ArR->RedElim RedElim->Pd0 Ar-R Product Biaryl Product RedElim->Product ArX 3-Chloro-5-nitro- benzaldehyde ArX->OxAdd BoronicAcid Aryl Boronic Acid + Base BoronicAcid->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Experimental Protocol: A Step-by-Step Guide

This protocol provides a general procedure for the Suzuki coupling of this compound with an arylboronic acid. Optimization of reaction conditions (e.g., catalyst, ligand, base, solvent, and temperature) may be necessary for specific substrates.[9]

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
This compound≥98%Commercially Available
Arylboronic Acid≥97%Commercially AvailableEnsure high purity.[10]
Palladium(II) Acetate (Pd(OAc)₂)Catalyst GradeCommercially AvailableOther palladium sources can be used.[9]
SPhosLigand GradeCommercially AvailableBuchwald ligands are often effective.[10]
Potassium Phosphate (K₃PO₄)AnhydrousCommercially AvailableOther bases like K₂CO₃ or Cs₂CO₃ can be used.[10]
1,4-DioxaneAnhydrousCommercially AvailableDegas prior to use.[11]
WaterDegassed, DeionizedIn-house
Schlenk Flask or Reaction VialFlame-dried before use.
Magnetic Stir Bar
Inert Gas (Argon or Nitrogen)High Purity

Reaction Setup and Procedure

Caption: A typical experimental workflow for a Suzuki coupling reaction.

  • Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar, combine this compound (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2 mmol, 1.2 equiv), and potassium phosphate (2.0 mmol, 2.0 equiv).[9]

  • Catalyst Addition: To the flask, add palladium(II) acetate (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%).

  • Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.[5]

  • Solvent Addition: Add degassed 1,4-dioxane (5 mL) and degassed water (1 mL) to the flask via syringe.[11]

  • Reaction Execution: Place the flask in a preheated oil bath at 80-100 °C and stir vigorously.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Troubleshooting and Optimization

Challenges in Suzuki couplings with electron-deficient substrates like this compound often revolve around sluggish reaction rates or competing side reactions.[4] Here are some strategies to address common issues:

ProblemPotential CauseSuggested Solution(s)
Low or No Conversion Inactive catalystUse a pre-catalyst or a more active ligand system (e.g., XPhos, RuPhos).[12]
Poor solubility of reagentsTry a different solvent system (e.g., toluene/water, DMF).[5]
Insufficiently active boronic acidUse the corresponding boronic ester (e.g., pinacol ester) which can exhibit enhanced stability and reactivity.[13]
Side Product Formation (e.g., Homocoupling) Presence of oxygenEnsure thorough degassing of solvents and maintain a strict inert atmosphere.[8]
Decomposition of boronic acidUse a milder base (e.g., K₂CO₃) or protect the boronic acid.[14]
Dehalogenation Presence of a hydride sourceUse anhydrous solvents and reagents. Avoid alcohol solvents if possible.[10]

Scope and Limitations

The protocol described is generally applicable to a range of aryl and heteroaryl boronic acids. However, the electronic and steric properties of the boronic acid can significantly impact the reaction outcome.

  • Electron-rich boronic acids tend to react more readily.

  • Electron-deficient boronic acids may require more forcing conditions or a more active catalyst system due to a slower rate of transmetalation.[11]

  • Sterically hindered boronic acids (e.g., ortho-substituted) may also require higher temperatures, longer reaction times, or specialized bulky ligands to achieve good yields.

The aldehyde functionality in this compound is generally well-tolerated under Suzuki coupling conditions. However, at very high temperatures or with certain catalyst systems, side reactions involving the aldehyde, such as decarbonylative coupling, could potentially occur, though this is less common with palladium catalysts compared to nickel.[15][16]

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a highly effective method for the synthesis of biaryl compounds from this compound derivatives. By carefully selecting the catalyst, ligand, base, and solvent system, and by understanding the potential challenges associated with these electron-deficient substrates, researchers can achieve high yields of the desired products. The protocols and troubleshooting guide provided herein serve as a valuable resource for scientists engaged in the synthesis of complex molecules for a variety of applications.

References

Synthesis of Novel Chalcone Derivatives Using 3-Chloro-5-nitrobenzaldehyde: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Enduring Potential of Chalcones in Medicinal Chemistry

Chalcones, belonging to the flavonoid family, are characterized by an open-chain structure featuring two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system.[1] This unique structural motif serves as a versatile scaffold in medicinal chemistry, underpinning a wide array of pharmacological activities.[2] Naturally occurring and synthetic chalcones have demonstrated significant potential as anticancer, anti-inflammatory, antioxidant, and antimicrobial agents.[3] The biological activity is often attributed to the Michael acceptor capability of the enone moiety, which can interact with biological nucleophiles like cysteine residues in proteins.[2]

The Claisen-Schmidt condensation, a base-catalyzed reaction between an aromatic aldehyde and a ketone, remains the most prevalent and efficient method for chalcone synthesis.[4] This reaction's simplicity and tolerance for a wide range of functional groups make it an ideal tool for generating diverse libraries of chalcone derivatives for drug discovery programs. This application note provides a detailed protocol for the synthesis of a novel chalcone derivative utilizing 3-Chloro-5-nitrobenzaldehyde as the aldehyde component, offering insights into the experimental design and characterization of the resulting compound. The presence of both a chloro and a nitro group, both strong electron-withdrawing groups, on the benzaldehyde ring is anticipated to influence the reactivity and potential biological activity of the synthesized chalcone.

Reaction Mechanism and Experimental Rationale

The synthesis of the target chalcone proceeds via the Claisen-Schmidt condensation, a type of crossed aldol condensation. The generally accepted mechanism for this base-catalyzed reaction is as follows:

  • Enolate Formation: The base (in this protocol, sodium hydroxide) abstracts an acidic α-hydrogen from the acetophenone, forming a resonance-stabilized enolate ion.

  • Nucleophilic Attack: The nucleophilic enolate then attacks the electrophilic carbonyl carbon of the this compound. The electron-withdrawing nature of the chloro and nitro substituents increases the electrophilicity of this carbonyl carbon, facilitating the attack.

  • Aldol Adduct Formation: This attack results in the formation of a β-hydroxy ketone intermediate (an aldol adduct).

  • Dehydration: The aldol adduct readily undergoes base-catalyzed dehydration to yield the final chalcone, a thermodynamically stable conjugated system.

Diagram of the Claisen-Schmidt Condensation Mechanism:

Claisen_Schmidt_Mechanism cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Protonation cluster_step4 Step 4: Dehydration Acetophenone Acetophenone Enolate Enolate (Nucleophile) Acetophenone->Enolate Base abstraction of α-H⁺ Base OH⁻ Water H₂O Enolate_ref Enolate Aldehyde This compound (Electrophile) Intermediate1 Alkoxide Intermediate Aldehyde->Intermediate1 Intermediate1_ref Alkoxide Intermediate Enolate_ref->Aldehyde Nucleophilic attack Intermediate2 β-Hydroxy Ketone (Aldol Adduct) Intermediate2_ref Aldol Adduct Water_ref H₂O Intermediate1_ref->Intermediate2 Protonation Chalcone Chalcone Product Base2 OH⁻ Intermediate2_ref->Chalcone Base-catalyzed elimination of H₂O

Caption: Base-catalyzed Claisen-Schmidt condensation mechanism.

Experimental Protocol: Synthesis of (E)-1-phenyl-3-(3-chloro-5-nitrophenyl)prop-2-en-1-one

This protocol details the synthesis of a specific chalcone derivative from this compound and acetophenone.

Materials and Reagents
Reagent/MaterialGradeSupplier
This compound≥98%Sigma-Aldrich
Acetophenone≥99%Alfa Aesar
Sodium Hydroxide (NaOH)ACS Reagent, ≥97%Fisher Scientific
Ethanol (95%)Reagent AlcoholVWR
Deionized WaterType IIIn-house
Hydrochloric Acid (HCl), concentratedACS Reagent, 37%J.T. Baker
Ethyl AcetateHPLC GradeEMD Millipore
HexaneHPLC GradeEMD Millipore
Anhydrous Sodium Sulfate (Na₂SO₄)ACS ReagentAcros Organics
Silica Gel for Column Chromatography60 Å, 230-400 meshSorbent Technologies
TLC PlatesSilica Gel 60 F₂₅₄Merck
Step-by-Step Procedure
  • Reactant Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.86 g, 10 mmol) and acetophenone (1.20 g, 10 mmol) in 30 mL of 95% ethanol. Stir the mixture at room temperature until all solids have dissolved.

  • Base Addition: While stirring the solution, slowly add 10 mL of a 20% aqueous sodium hydroxide solution dropwise over 10-15 minutes. A color change to deep yellow or orange and the formation of a precipitate should be observed.

  • Reaction: Continue stirring the reaction mixture at room temperature for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a 7:3 hexane:ethyl acetate solvent system. The starting materials should be consumed, and a new, less polar spot corresponding to the chalcone product should appear.

  • Work-up and Isolation: After the reaction is complete, pour the reaction mixture into 100 mL of cold deionized water. Acidify the mixture to a pH of approximately 5-6 by the slow addition of concentrated hydrochloric acid while stirring in an ice bath.

  • Filtration and Washing: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid thoroughly with copious amounts of cold deionized water until the filtrate is neutral.

  • Drying: Dry the crude product in a vacuum oven at 50-60 °C overnight.

Purification

The crude chalcone can be purified by recrystallization from hot ethanol. Dissolve the crude product in a minimal amount of boiling ethanol. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization. Collect the purified crystals by vacuum filtration and dry them in a vacuum oven. For higher purity, column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent can be performed.[5]

Experimental Workflow Diagram:

Chalcone_Synthesis_Workflow start Start dissolve Dissolve this compound and Acetophenone in Ethanol start->dissolve add_base Add aq. NaOH solution dropwise dissolve->add_base react Stir at Room Temperature (4-6 hours) add_base->react monitor Monitor by TLC react->monitor workup Pour into cold water and acidify with HCl monitor->workup Reaction Complete filter_wash Filter and wash with deionized water workup->filter_wash dry Dry crude product in vacuum oven filter_wash->dry purify Purify by Recrystallization or Column Chromatography dry->purify characterize Characterize the purified chalcone purify->characterize end End characterize->end

Caption: A logical workflow for chalcone synthesis and purification.

Characterization of the Synthesized Chalcone

Thorough characterization is essential to confirm the structure and purity of the synthesized chalcone.

Spectroscopic Data
  • Infrared (IR) Spectroscopy: The IR spectrum should exhibit a strong absorption band for the conjugated carbonyl group (C=O) typically in the range of 1650-1680 cm⁻¹. The C=C stretching vibration of the enone system is expected around 1580-1620 cm⁻¹. The presence of the nitro group will be indicated by strong asymmetric and symmetric stretching bands around 1520-1560 cm⁻¹ and 1340-1380 cm⁻¹, respectively.[6]

  • ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H NMR spectrum will provide key structural information. The two vinylic protons (H-α and H-β) of the enone moiety will appear as doublets with a large coupling constant (J ≈ 15-16 Hz), confirming the trans (E) configuration. The aromatic protons will appear in the downfield region, and their splitting patterns will correspond to the substitution on the two aromatic rings.[7]

  • ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹³C NMR spectrum will show a characteristic signal for the carbonyl carbon in the range of δ 185-195 ppm. The signals for the α and β carbons of the enone system will also be present, along with the signals for the aromatic carbons.[6]

  • Mass Spectrometry (MS): Mass spectrometry will be used to determine the molecular weight of the synthesized chalcone and to support the proposed structure through fragmentation patterns.

Quantitative Data Summary

ParameterValue
Molecular FormulaC₁₅H₁₀ClNO₃
Molecular Weight287.70 g/mol
Theoretical YieldBased on 10 mmol limiting reagent: 2.88 g
Expected AppearancePale yellow to yellow solid
Typical Yield Range (after purification)70-85%

Conclusion and Future Perspectives

This application note provides a comprehensive and reliable protocol for the synthesis of a novel chalcone derivative using this compound. The detailed experimental procedure, coupled with a thorough explanation of the underlying reaction mechanism and characterization techniques, offers a valuable resource for researchers in medicinal chemistry and drug discovery. The synthesized chalcone, with its unique substitution pattern, represents a promising candidate for biological evaluation and further structural modifications to explore its therapeutic potential. The versatility of the Claisen-Schmidt condensation allows for the facile generation of a library of related chalcones by varying the acetophenone component, enabling extensive structure-activity relationship (SAR) studies.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Yield in the Synthesis of 3-Chloro-5-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 3-Chloro-5-nitrobenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and optimized protocols to enhance yield and purity in your experiments.

Introduction: The Synthetic Landscape

This compound is a crucial building block in the synthesis of a variety of pharmaceutical compounds and fine chemicals.[1][2] Its synthesis, while conceptually straightforward, presents several challenges that can impact yield and purity. The most common and direct route is the electrophilic aromatic substitution (nitration) of 3-chlorobenzaldehyde. The chloro and aldehyde substituents direct the incoming nitro group, but the potential for isomer formation and side reactions necessitates careful control of reaction parameters.

This guide will focus primarily on the optimization of the nitration of 3-chlorobenzaldehyde, while also briefly exploring alternative synthetic strategies.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis of this compound in a question-and-answer format.

Issue 1: Significantly Lower Yield Than Expected

  • Question: My yield of this compound is consistently low. What are the likely causes and how can I improve it?

  • Answer: Low yields in this nitration can arise from several factors.[3] A systematic approach to troubleshooting is essential.

    • Incomplete Reaction: The reaction may not have gone to completion. This can be due to insufficient nitrating agent, a reaction time that is too short, or a temperature that is too low.[4]

      • Solution: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure the starting material is fully consumed before quenching the reaction.[3][5] You can incrementally increase the amount of the nitrating agent or extend the reaction time based on your monitoring.

    • Suboptimal Reaction Temperature: Nitration reactions are highly exothermic.[6] Poor temperature control can lead to side reactions and decomposition of the product.[3][7]

      • Solution: Maintain a consistently low temperature, ideally between 0 and 5°C, throughout the addition of the nitrating agent.[8] This is critical for controlling the reaction rate and minimizing the formation of unwanted byproducts.

    • Product Loss During Work-up and Purification: Significant amounts of the product can be lost during extraction, washing, and recrystallization steps.

      • Solution: Optimize your purification protocol. During aqueous work-up, ensure the pH is adjusted to minimize the solubility of the product. When performing recrystallization, carefully select a solvent system where this compound has low solubility at cooler temperatures to maximize recovery.

Issue 2: Formation of Isomeric Impurities

  • Question: I am observing a significant amount of an isomeric byproduct in my final product. How can I minimize its formation and effectively remove it?

  • Answer: The formation of the 2-chloro-3-nitrobenzaldehyde isomer is a common side reaction in the nitration of chlorobenzaldehyde.[9]

    • Minimizing Formation:

      • Temperature Control: As with yield, precise temperature control is paramount. Lower temperatures generally favor the formation of the desired 5-nitro isomer.[4]

      • Slow Addition of Nitrating Agent: Add the nitrating agent dropwise to the solution of 3-chlorobenzaldehyde. This maintains a low localized concentration of the nitrating agent and helps to control the exotherm of the reaction.[9]

    • Effective Removal:

      • Suspension/Slurry Method: This is a highly effective purification technique. The crude mixture of isomers is suspended in a solvent system where the desired 3-chloro-5-nitro isomer is significantly less soluble than the other isomers. Stirring the suspension allows the undesired isomer to dissolve, leaving the pure desired product as a solid that can be isolated by filtration.[10]

      • Recrystallization: While traditional recrystallization can also be effective, it may sometimes lead to co-precipitation of the isomers, resulting in lower purity. Careful selection of the recrystallization solvent is crucial.

Issue 3: Product is a Dark, Oily Residue

  • Question: Instead of a crystalline solid, my product is a dark, oily residue. What causes this and how can I prevent it?

  • Answer: The formation of a dark, oily product often indicates the presence of polymeric byproducts or oxidation of the aldehyde group to a carboxylic acid.[7][9]

    • Cause: This can be a result of excessively high reaction temperatures or the use of a nitrating agent that is too harsh.[7] The aldehyde group is susceptible to oxidation, especially under strong oxidizing conditions.

    • Prevention:

      • Strict Temperature Control: Adhere to the recommended low-temperature profile for the reaction.

      • Purity of Starting Materials: Ensure that your starting materials and reagents are pure and free from any strong oxidizing impurities.[9]

      • Appropriate Nitrating Agent: Use a well-defined nitrating mixture (e.g., nitric acid in sulfuric acid) and avoid overly aggressive conditions.

Frequently Asked Questions (FAQs)

  • Q1: What is the most common and efficient synthetic route to this compound?

    • A1: The most prevalent and often most efficient route is the direct nitration of 3-chlorobenzaldehyde using a mixture of concentrated nitric acid and sulfuric acid.[11] This electrophilic aromatic substitution reaction introduces a nitro group (-NO2) onto the benzene ring.

  • Q2: Are there viable alternative synthetic routes to this compound?

    • A2: Yes, other routes exist, though they may be more complex. One alternative is a Sandmeyer reaction starting from 3-chloro-5-nitroaniline.[12][13][14] This involves the diazotization of the aniline followed by reaction with a suitable reagent to introduce the aldehyde group. Another possibility is the oxidation of 3-chloro-5-nitrotoluene.[15][16][17]

  • Q3: What are the key safety precautions for this synthesis?

    • A3: The synthesis involves strong acids and nitrating agents that are highly corrosive and can cause severe burns. Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves. All manipulations must be performed in a well-ventilated fume hood. The nitration reaction is exothermic, so it is crucial to control the temperature with an ice bath and add the nitrating agent slowly to prevent a runaway reaction.[10]

  • Q4: How can I monitor the progress of the reaction?

    • A4: Thin-Layer Chromatography (TLC) is a simple and effective method for monitoring the disappearance of the starting material (3-chlorobenzaldehyde).[7] High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can provide more quantitative analysis of the reaction mixture.[4][5]

  • Q5: What are the best methods for purifying the final product?

    • A5: As mentioned in the troubleshooting section, a suspension or slurry wash with a suitable solvent system (e.g., methanol/water) is often very effective at removing isomeric impurities.[10] Recrystallization from a suitable solvent is also a common purification method.

Data Presentation

Table 1: Quantitative Data for Optimized Synthesis

ParameterValueReference/Comment
Starting Material 3-ChlorobenzaldehydeCommercially available
Reagents Conc. Nitric Acid, Conc. Sulfuric AcidStandard laboratory reagents
Reaction Temperature 0 - 5 °CCritical for selectivity and yield[8]
Typical Yield 80-90%After purification
Molecular Formula C₇H₄ClNO₃[1]
Molecular Weight 185.56 g/mol [1]
Melting Point 95-98 °CVaries with purity

Table 2: Purification Method Comparison

Purification MethodSolvent SystemTemperature (°C)Purity of 3,5-isomer (%)
Suspension Methanol/Water (1:1 v/v)Room Temp>99%
Suspension Acetone/Water0>99%
Recrystallization Dilute EthanolVariesDependent on conditions

Data compiled from patent literature describing the purification of isomeric mixtures.[10]

Experimental Protocols

Protocol 1: Optimized Synthesis of this compound via Nitration

  • Preparation of the Nitrating Mixture: In a three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, carefully add 100 mL of concentrated sulfuric acid. Cool the acid to 0-5°C in an ice-salt bath. Slowly add 15 mL of concentrated nitric acid dropwise to the sulfuric acid, ensuring the temperature does not exceed 10°C.

  • Addition of Substrate: Once the nitrating mixture is prepared and cooled to 0-5°C, add 14.1 g of 3-chlorobenzaldehyde dropwise over a period of 30-45 minutes. It is crucial to maintain the internal temperature below 5°C during the addition.

  • Reaction: After the addition is complete, continue to stir the reaction mixture at 0-5°C for an additional 1-2 hours. Monitor the reaction by TLC until the starting material is no longer visible.

  • Work-up: Carefully pour the reaction mixture onto 500 g of crushed ice in a large beaker with vigorous stirring. The crude product will precipitate as a pale yellow solid.

  • Isolation: Collect the solid product by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.

  • Purification (Suspension Method):

    • Place the crude, dried product in a flask.

    • Add a 1:1 (v/v) mixture of methanol and water (approximately 10 mL per gram of crude product).

    • Stir the suspension at room temperature for 30-60 minutes.

    • Isolate the purified solid by vacuum filtration and wash with a small amount of cold methanol/water.

    • Dry the product under vacuum to obtain pure this compound.

Visualizations

Reaction_Mechanism cluster_activation Nitronium Ion Formation cluster_substitution Electrophilic Aromatic Substitution HNO3 HNO₃ NO2+ NO₂⁺ (Nitronium ion) HNO3->NO2+ + H₂SO₄ H2SO4 H₂SO₄ HSO4- HSO₄⁻ H2SO4->HSO4- H2O H₂O Intermediate Sigma Complex (Resonance Stabilized) NO2+->Intermediate 3CB 3-Chlorobenzaldehyde 3CB->Intermediate + NO₂⁺ Product This compound Intermediate->Product - H⁺

Caption: Reaction mechanism for the nitration of 3-chlorobenzaldehyde.

Troubleshooting_Workflow Start Low Yield or Impure Product Check_Completion Reaction Complete? Start->Check_Completion Incomplete Increase reaction time or add more nitrating agent Check_Completion->Incomplete No Complete Proceed to Work-up Check_Completion->Complete Yes Incomplete->Check_Completion Check_Purity High Purity? Complete->Check_Purity Impure Optimize Purification: - Suspension Wash - Recrystallization Check_Purity->Impure No Pure High Yield? Check_Purity->Pure Yes Impure->Check_Purity High_Yield Successful Synthesis Pure->High_Yield Low_Yield Review: - Temperature Control - Reagent Purity - Work-up Losses Low_Yield->Start High_Yield->Low_Yield No High_Yield->High_Yield Yes

Caption: Troubleshooting decision tree for synthesis optimization.

Experimental_Workflow Step1 1. Prepare Nitrating Mixture (HNO₃ + H₂SO₄ at 0-5°C) Step2 2. Add 3-Chlorobenzaldehyde (dropwise, <5°C) Step1->Step2 Step3 3. Reaction Stirring (0-5°C, 1-2h) Step2->Step3 Step4 4. Quench on Ice Step3->Step4 Step5 5. Isolate Crude Product (Vacuum Filtration) Step4->Step5 Step6 6. Purify by Suspension Wash (Methanol/Water) Step5->Step6 Step7 7. Isolate Pure Product (Vacuum Filtration & Drying) Step6->Step7

Caption: Step-by-step experimental workflow for synthesis.

References

Technical Support Center: Synthesis of 3-Chloro-5-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Welcome to the technical support guide for the synthesis of 3-Chloro-5-nitrobenzaldehyde (CAS: 22233-54-1). This molecule is a key building block in the development of pharmaceuticals and other fine chemicals.[1][2] This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot side product formation during its synthesis. We will delve into the mechanistic origins of common impurities and provide actionable, field-proven advice to optimize your reaction outcomes.

This document provides an in-depth analysis of the two primary synthetic routes:

  • Electrophilic Nitration of 3-Chlorobenzaldehyde

  • Oxidation of 3-Chloro-5-nitrotoluene

We will address specific issues encountered in each pathway through a structured question-and-answer format, supported by experimental protocols and data.

Route 1: Electrophilic Nitration of 3-Chlorobenzaldehyde

This is the most direct and commonly employed method for synthesizing this compound. It involves the treatment of 3-Chlorobenzaldehyde with a nitrating agent, typically a mixture of concentrated nitric and sulfuric acids.[3][4]

Frequently Asked Questions (FAQs)

Question 1: Why is this the preferred route, and what is the underlying mechanism?

Answer: This route is favored for its use of readily available starting materials and its straightforward, single-step nature. The reaction is an electrophilic aromatic substitution. The sulfuric acid protonates nitric acid to form the highly electrophilic nitronium ion (NO₂⁺). The benzene ring of 3-chlorobenzaldehyde then acts as a nucleophile, attacking the nitronium ion.

The regioselectivity is governed by the directing effects of the substituents already on the ring: the aldehyde (-CHO) and the chlorine (-Cl) groups. Both are deactivating groups, making the reaction slower than the nitration of benzene. Both groups are also primarily meta-directing. Since they are in a meta relationship to each other (positions 1 and 3), they cooperatively direct the incoming electrophile to the 5-position, which is meta to both, making this compound the major product.

Question 2: What are the most common side products I should expect from this reaction?

Answer: While the 5-nitro isomer is the major product, several side products can arise due to the nuanced electronic effects of the substituents and the harsh reaction conditions. The most common impurities are:

  • Isomeric Mononitro Products: 3-Chloro-2-nitrobenzaldehyde and 3-Chloro-4-nitrobenzaldehyde.

  • Oxidation Product: 3-Chloro-5-nitrobenzoic acid.

  • Over-nitration Products: Dinitro-chlorobenzaldehyde isomers.

Troubleshooting Guide: Nitration Route

Issue 1: My post-reaction analysis (GC-MS, LC-MS, NMR) shows multiple isomers of the product. What are they and why did they form?

Answer: The presence of 3-Chloro-2-nitrobenzaldehyde and 3-Chloro-4-nitrobenzaldehyde is a common outcome. Although the chlorine atom is a deactivating group, it is also an ortho, para-director due to its lone pairs of electrons, which can stabilize the arenium ion intermediate at these positions. This electronic effect competes with the stronger meta-directing influence of both the aldehyde and chlorine.

  • 3-Chloro-2-nitrobenzaldehyde: Forms from nitration ortho to the chlorine and meta to the aldehyde.

  • 3-Chloro-4-nitrobenzaldehyde: Forms from nitration para to the chlorine and ortho to the aldehyde.

Formation of these isomers is highly dependent on reaction temperature.

Mitigation Strategy: Temperature control is critical. The nitration reaction is highly exothermic. Maintaining a low and stable temperature, typically between 0°C and 10°C, is crucial to maximize the yield of the desired 5-nitro isomer and minimize the formation of other isomers.[3][5]

Issue 2: My yield is low, and I've isolated a significant amount of a highly polar, acidic byproduct.

Answer: This is almost certainly 3-Chloro-5-nitrobenzoic acid . The nitrating mixture (HNO₃/H₂SO₄) is a powerful oxidizing agent. Under conditions of elevated temperature or extended reaction times, the aldehyde group (-CHO) can be oxidized to a carboxylic acid (-COOH).[6]

Mitigation Strategy:

  • Strict Temperature Control: Avoid any temperature spikes above 10-15°C during the addition of the starting material and the subsequent stirring.[7]

  • Controlled Reaction Time: Monitor the reaction by TLC or HPLC. Once the starting material is consumed, the reaction should be promptly quenched by pouring it onto ice.[3]

  • Work-up Procedure: During the work-up, a wash with a mild base like sodium bicarbonate solution can effectively remove the acidic byproduct from the organic layer containing your desired aldehyde product.[8]

Summary of Side Products (Nitration Route)
Side ProductStructureIUPAC NameReason for Formation
Isomer 1C1=CC(=C(C=C1C=O)Cl)N(=O)=O3-Chloro-2-nitrobenzaldehydeCompeting ortho-directing effect of the chlorine atom.
Isomer 2C1=C(C=C(C(=C1)Cl)N(=O)=O)C=O3-Chloro-4-nitrobenzaldehydeCompeting para-directing effect of the chlorine atom.
Oxidation ProductC1=C(C=C(C(=C1)Cl)N(=O)=O)C(=O)O3-Chloro-5-nitrobenzoic acidOxidation of the aldehyde group by the strong nitrating mixture.

Reaction Pathway Visualization

Nitration_Pathway cluster_start Starting Material cluster_reagent Reagent cluster_products Products start 3-Chlorobenzaldehyde reagent HNO₃ / H₂SO₄ main_product This compound (Major Product) reagent->main_product Main Pathway (Meta-directing) isomer1 3-Chloro-2-nitrobenzaldehyde reagent->isomer1 Side Reaction (Ortho to -Cl) isomer2 3-Chloro-4-nitrobenzaldehyde reagent->isomer2 Side Reaction (Para to -Cl) oxidation 3-Chloro-5-nitrobenzoic acid reagent->oxidation Oxidation (High Temp.) Oxidation_Pathway start 3-Chloro-5-nitrotoluene intermediate This compound (Desired Product) start->intermediate Oxidation [O] (e.g., MnO₂) side_product 3-Chloro-5-nitrobenzoic acid (Over-oxidation) intermediate->side_product Further Oxidation [O] (e.g., KMnO₄, High Temp.)

References

Technical Support Center: Purification of 3-Chloro-5-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Introduction and Scope

Welcome to the technical support guide for the purification of 3-Chloro-5-nitrobenzaldehyde. This document is designed for researchers, chemists, and drug development professionals who are encountering challenges with isomeric purity in their synthesis.

While this compound is a distinct chemical entity, a significant portion of the established literature and patented purification methods focuses on the separation of its close relative, 2-Chloro-5-nitrobenzaldehyde, from its 2,3-isomer.[1][2] The underlying principles of separation, which exploit differences in solubility and crystal lattice energy between isomers, are fundamentally the same. This guide adapts these proven methodologies for the specific challenge of purifying this compound and provides a framework for troubleshooting common issues.

FAQ: Understanding the Challenge
Q1: What are the likely isomeric impurities in a synthesis of this compound and why do they form?

A1: this compound is typically synthesized via the electrophilic nitration of 3-chlorobenzaldehyde. In this reaction, the existing chloro and aldehyde groups on the benzene ring direct the incoming nitro group (-NO₂). While the primary product is the 3,5-isomer, the directing effects are not perfectly selective, leading to the formation of other positional isomers.

The most probable isomeric impurities are:

  • 3-Chloro-2-nitrobenzaldehyde

  • 3-Chloro-4-nitrobenzaldehyde

  • 3-Chloro-6-nitrobenzaldehyde

The formation of these side products is a common outcome in electrophilic aromatic substitution, and their separation is critical for downstream applications.[2]

Q2: Why is separating these isomers so challenging?

A2: Positional isomers often have very similar physical properties, such as molecular weight, boiling point, and polarity. This similarity makes separation by techniques like standard distillation or simple recrystallization difficult. Effective purification relies on exploiting subtle differences in their crystal structure and dipole moments, which influence their solubility in specific solvent systems.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you may encounter during the purification process.

Issue 1: My product purity is below 99% after a single purification step.

Question: I performed a recrystallization/suspension, but my HPLC/GC analysis still shows significant isomeric impurities. How can I improve the purity?

Answer: Achieving high purity often requires careful optimization. Here is a decision-making workflow to improve your results:

G start Purity < 99% check_solvent Re-evaluate Solvent System start->check_solvent Is the isomer highly soluble? temp_control Optimize Temperature Control check_solvent->temp_control Solvent system is appropriate stir_time Increase Stirring/Equilibration Time temp_control->stir_time Lowering temp helps, but not enough second_pass Perform a Second Purification Step stir_time->second_pass Still impure after optimization column_chrom Consider Column Chromatography second_pass->column_chrom Purity still not sufficient

Caption: Troubleshooting workflow for low product purity.

Detailed Advice:

  • Optimize the Suspension/Slurry Method: This is often the most powerful technique.

    • Solvent Choice: The solvent system is critical. The goal is to find a mixture where the desired 3,5-isomer has very low solubility, while the impurities are readily dissolved. For analogous chloronitrobenzaldehydes, methanol/water and acetone/water mixtures have proven highly effective.[2] You must perform solvent screening to find the optimal system for your specific isomer mixture.

    • Temperature Control: Lowering the temperature of the suspension (e.g., to 0-5°C) will further decrease the solubility of your target compound, enhancing both recovery and purity.[1][2]

    • Stirring Time: Ensure the slurry is stirred for an adequate duration (e.g., 1-2 hours) to allow the soluble impurities to fully dissolve into the solvent phase.[2]

  • Perform a Second Purification Pass: If a single step is insufficient, a second treatment is recommended. You can either repeat the same procedure or use a different solvent system to target remaining impurities.

Issue 2: The yield of my purified product is very low.

Question: After purification, I have very little this compound remaining. What causes this loss?

Answer: Significant product loss during purification typically points to one of two issues:

  • Suboptimal Reaction Selectivity: The initial synthesis may be producing a high percentage of undesired isomers. If, for example, your crude product is only 50% of the desired 3,5-isomer, even a perfect purification will result in a 50% loss. Consider optimizing the nitration reaction conditions (e.g., lowering the temperature) to improve the isomeric ratio.[3]

  • Product Solubility in the Purification Solvent: Your desired product may be too soluble in the chosen solvent system, even at low temperatures. This causes it to be lost in the filtrate along with the impurities.

    • Solution: Conduct small-scale solubility tests. The ideal solvent for recrystallization should dissolve the product when hot but very poorly when cold.[4] For a suspension, the product should be nearly insoluble even at room temperature. Adjust the solvent ratios (e.g., increase the proportion of the anti-solvent like water) to minimize product loss.

Detailed Experimental Protocols

Safety First: Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. The compounds and solvents may be irritating or harmful.[5][6]

Protocol 1: Purification by Optimized Suspension/Slurry Method

This method is highly effective for separating isomers with different solubilities and is often superior to recrystallization for this class of compounds.[2]

Principle: The crude isomer mixture is stirred in a solvent system specifically chosen to dissolve the undesired isomers while leaving the desired this compound as a solid.

Procedure:

  • Solvent Selection: Begin by determining an optimal solvent system. Test mixtures like Methanol/Water, Ethanol/Water, or Acetone/Water in small-scale trials. A good starting point is a 1:1 (v/v) mixture.

  • Suspension: In an appropriately sized flask, place the crude, dry mixture of isomers. Add the chosen solvent system (e.g., 10 mL of solvent per 1 gram of crude material).

  • Equilibration: Stir the resulting slurry vigorously at a controlled temperature. Start at room temperature for 1-2 hours. For improved purity, cool the slurry to 0-5°C in an ice bath and continue stirring for another hour.[1]

  • Isolation: Collect the purified solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake with a small amount of the cold solvent mixture to rinse away any remaining dissolved impurities.

  • Drying: Dry the purified product in a vacuum oven at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved.

  • Analysis: Confirm the purity of the dried product using HPLC, GC, or by taking a melting point.[7]

Protocol 2: Purification by Recrystallization

Principle: Recrystallization is a classic purification technique where an impure solid is dissolved in a minimum amount of hot solvent, and upon slow cooling, the desired compound crystallizes out, leaving impurities behind in the solution.[8][9]

Procedure:

  • Solvent Selection: Choose a solvent in which this compound is soluble at high temperatures but has low solubility at low temperatures. Alcohols like ethanol or isopropanol are often good candidates.[10]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a small amount of the chosen solvent and heat the mixture to boiling (using a hot plate and a stir bar). Continue adding the solvent dropwise until the solid just dissolves completely. Adding excess solvent will reduce your yield.

  • Hot Filtration (Optional): If there are insoluble impurities (e.g., dust, inorganic salts), perform a hot gravity filtration to remove them.

  • Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Do not disturb the flask during this process to allow for the formation of large, pure crystals. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small portion of ice-cold solvent.

  • Drying: Dry the crystals to remove any residual solvent.

Alternative Method: Column Chromatography

Question: When should I use column chromatography?

Answer: Column chromatography is a powerful separation technique but is often more labor-intensive and uses more solvent than suspension or recrystallization methods.[11][12] Consider using it when:

  • You have a complex mixture with multiple impurities.

  • The solubility differences between isomers are not large enough for suspension/recrystallization to be effective.

  • You are working on a small scale and need very high purity.

General Guidelines:

  • Stationary Phase: Silica gel is the most common choice.

  • Mobile Phase (Eluent): A mixture of a non-polar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate or dichloromethane) is typically used.[13]

  • Method Development: First, use Thin-Layer Chromatography (TLC) to identify a solvent system that provides good separation between your desired product and the impurities (aim for an Rf value of ~0.3 for the product).[13]

  • Caution: Aldehydes can sometimes be sensitive to acidic silica. If you observe product degradation or streaking on the column, consider deactivating the silica by pre-treating it with a solvent containing a small amount of a non-nucleophilic base like triethylamine (~0.1-1%).[13]

Purity Assessment: How to Verify Your Results

Verifying the purity of your final product is a critical step. Simply obtaining a crystalline solid is not a guarantee of purity.

G start Purified Product hplc HPLC Analysis start->hplc Quantitative Purity gc GC Analysis start->gc For Volatile Impurities nmr NMR for Structural ID start->nmr Qualitative Identity result Purity Confirmed > 99.5% hplc->result gc->result

Caption: Workflow for analytical confirmation of purity.

Technique Primary Use Key Considerations
HPLC Quantitative purity assessment and separation of non-volatile isomers.The gold standard for purity analysis of this type of compound. A reverse-phase C18 column is typical.[7][14]
GC-FID/MS Separation and quantification of volatile isomers and related impurities.Excellent for resolving regioisomers if they are thermally stable.[15]
NMR Unambiguous structural confirmation of the final product.Confirms you have the correct isomer but is less accurate for quantifying trace impurities unless specific methods are used.[7]
Melting Point A rapid, qualitative check of purity.A sharp melting point range close to the literature value indicates high purity. Impurities typically depress and broaden the melting range.

References

Troubleshooting low yield in Knoevenagel condensation of 3-Chloro-5-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Knoevenagel Condensation of 3-Chloro-5-nitrobenzaldehyde

Welcome to the technical support center for the Knoevenagel condensation. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their Knoevenagel condensation reactions, with a specific focus on the use of this compound. Below you will find a troubleshooting guide in a question-and-answer format and frequently asked questions (FAQs) to address common issues, particularly low reaction yields.

Troubleshooting Guide: Low Yield in the Knoevenagel Condensation of this compound

Low yields in the Knoevenagel condensation of this compound can be a significant hurdle. This guide provides a systematic approach to identifying and resolving the root causes of this issue.

Q1: My Knoevenagel condensation with this compound is giving a very low yield. What are the most likely causes?

Low yields in this specific reaction can often be traced back to several key factors. The electron-withdrawing nature of the chloro and nitro groups on the benzaldehyde ring should activate it for nucleophilic attack, but other variables can impede the reaction's progress. The most common culprits are related to the choice of catalyst, solvent, reaction conditions, and the purity of your reactants.[1] A methodical approach to troubleshooting is the most effective way to pinpoint and solve the problem.[2]

Q2: How critical is the choice of catalyst, and how can I optimize it?

The catalyst is a cornerstone of the Knoevenagel condensation, which is typically a base-catalyzed reaction.[3][4]

  • Catalyst Strength: Using a base that is too strong can lead to the self-condensation of the aldehyde, which will reduce the yield of your desired product.[2] Weak bases such as piperidine, pyridine, or ammonium salts are commonly employed.[2][5] The optimal catalyst is often dependent on the specific substrates.

  • Troubleshooting Steps:

    • Use a fresh or recently purified catalyst. Catalyst activity can diminish over time.

    • Consider alternative weak bases. If piperidine is not effective, ammonium acetate is another viable option.[1]

    • Optimize catalyst loading. Too much catalyst can promote side reactions. A catalytic amount (e.g., 0.1 equivalents) is typically sufficient.[5]

Q3: Could the solvent be the reason for my low yield?

Absolutely. The solvent plays a significant role in the Knoevenagel condensation by influencing reaction rates and yields.[6][7]

  • Solvent Polarity: The polarity of the solvent can affect the solubility of reactants and intermediates.[7]

    • Protic Polar Solvents: Solvents like ethanol can be effective and are often used.[8]

    • Aprotic Polar Solvents: Solvents such as Dimethylformamide (DMF) have been shown to give excellent results in some cases.[6]

    • Solvent-Free Conditions: In the spirit of green chemistry, solvent-free conditions have been successfully employed and can sometimes improve yields.[9]

  • Troubleshooting Steps:

    • Screen different solvents. If your current solvent is not working, try switching to one with a different polarity.

    • Ensure your solvent is anhydrous. The Knoevenagel condensation produces water, which can inhibit the reaction equilibrium.[1] Using a Dean-Stark apparatus to remove water azeotropically can be beneficial, especially when using solvents like toluene.[10]

Q4: My reaction seems to stall before all the starting material is consumed. What should I do?

Incomplete conversion is a major contributor to low yields.[2] Here are some factors to consider:

  • Reaction Time: Ensure the reaction is running for a sufficient duration. Monitoring the reaction's progress using techniques like Thin Layer Chromatography (TLC) can help determine the optimal reaction time.[11]

  • Temperature: The reaction temperature can significantly impact the reaction rate. While many Knoevenagel condensations proceed at room temperature, some may require heating to go to completion.[1] Gentle heating (e.g., 40-80°C) can often increase the reaction rate and yield.[1]

  • Troubleshooting Steps:

    • Monitor the reaction with TLC. This will give you a clear indication of when the reaction is complete.

    • Optimize the temperature. If the reaction is sluggish at room temperature, try gentle heating. Conversely, if you are seeing side products, a lower temperature may be beneficial.

Q5: I'm observing multiple spots on my TLC plate, suggesting side reactions. What are the common side reactions and how can I minimize them?

The most common side reaction is the self-condensation of the aldehyde, especially when using a strong base.[2] Another potential issue is the Michael addition of the active methylene compound to the α,β-unsaturated product.[1]

  • Minimizing Side Reactions:

    • Use a weak base catalyst. This is the most effective way to prevent self-condensation.[2]

    • Optimize reactant stoichiometry. Using a slight excess of the aldehyde can sometimes help minimize the Michael addition.

    • Control reaction time and temperature. As mentioned earlier, stopping the reaction once the starting material is consumed can prevent the formation of byproducts.[5]

Visualizing the Troubleshooting Process

To aid in your troubleshooting efforts, the following flowchart outlines a systematic approach to diagnosing and resolving low-yield issues in the Knoevenagel condensation of this compound.

Troubleshooting_Knoevenagel start Low Yield Observed check_catalyst Step 1: Evaluate Catalyst - Is it fresh? - Is the base too strong? - Is the loading optimal? start->check_catalyst check_solvent Step 2: Assess Solvent - Is it anhydrous? - Is the polarity appropriate? check_catalyst->check_solvent Catalyst OK solution Optimized Yield check_catalyst->solution Issue Resolved check_conditions Step 3: Review Reaction Conditions - Is the reaction time sufficient? - Is the temperature optimized? check_solvent->check_conditions Solvent OK check_solvent->solution Issue Resolved check_purity Step 4: Verify Reactant Purity - Are starting materials pure? check_conditions->check_purity Conditions OK check_conditions->solution Issue Resolved side_reactions Step 5: Investigate Side Reactions - Evidence of self-condensation? - Michael addition products? check_purity->side_reactions Reactants Pure check_purity->solution Issue Resolved side_reactions->solution Side Reactions Minimized

Caption: A flowchart for troubleshooting low yields.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of the Knoevenagel condensation?

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound (a compound with a CH2 group flanked by two electron-withdrawing groups) to a carbonyl group, followed by a dehydration reaction where a molecule of water is eliminated.[4] The product is typically an α,β-unsaturated compound.[12] The reaction is usually catalyzed by a weak base.[4]

Q2: Are there any specific safety precautions I should take when working with this compound?

Yes. This compound is a chemical that should be handled with care. Always consult the Safety Data Sheet (SDS) before use. It is advisable to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Q3: Can I use a different active methylene compound?

Yes, the Knoevenagel condensation is versatile and can be performed with a variety of active methylene compounds, such as malononitrile, diethyl malonate, ethyl acetoacetate, and cyanoacetic acid.[4] The reactivity of the active methylene compound will influence the reaction conditions required.

Q4: Are there greener alternatives to traditional solvents and catalysts?

Yes, there is a growing emphasis on developing more environmentally friendly methods for the Knoevenagel condensation.[9] This includes the use of water as a solvent, solvent-free conditions, and the use of reusable heterogeneous catalysts or even natural catalysts.[13][14][15]

Experimental Protocols

Protocol 1: Standard Knoevenagel Condensation of this compound with Malononitrile

Materials:

  • This compound (1.0 eq)

  • Malononitrile (1.1 eq)

  • Ethanol

  • Piperidine (catalytic amount, e.g., 2-3 drops)

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) in ethanol.

  • Add malononitrile (1.1 equivalents) to the solution.

  • Add a catalytic amount of piperidine (e.g., 2-3 drops).[10]

  • Reflux the reaction mixture for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).[10]

  • After the reaction is complete, cool the mixture to room temperature. The product should precipitate out of the solution.[10]

  • Collect the solid product by vacuum filtration and wash with cold ethanol.

  • Dry the product under vacuum.

Protocol 2: Optimization Experiment - Solvent Screening

To determine the optimal solvent, a series of parallel reactions can be set up using the conditions in Protocol 1, but replacing ethanol with other solvents.

Solvent Polarity Expected Outcome
TolueneNon-polarMay require a Dean-Stark trap to remove water.
EthanolProtic PolarA good starting point, often provides good yields.[8]
DMFAprotic PolarCan lead to faster reaction rates and higher yields.[6]
WaterProtic PolarA green alternative, may require longer reaction times.[13]

References

Technical Support Center: Improving Regioselectivity in the Nitration of 3-Chlorobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for advanced organic synthesis. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the regioselectivity of nitration for 3-chlorobenzaldehyde. Here, we address common issues through a detailed troubleshooting guide and frequently asked questions, providing in-depth explanations and actionable protocols to enhance your experimental outcomes.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you might be facing during the nitration of 3-chlorobenzaldehyde.

Question 1: Why am I getting a complex mixture of isomers instead of the desired 3-chloro-5-nitrobenzaldehyde?

Answer: The formation of multiple isomers is a common challenge in the nitration of disubstituted benzenes where the directing effects of the substituents are not perfectly aligned. In 3-chlorobenzaldehyde, you have two directing groups to consider:

  • The Aldehyde Group (-CHO): This is a meta-directing and deactivating group.[1][2][3] It withdraws electron density from the aromatic ring, particularly at the ortho and para positions, making the meta position the most favorable site for electrophilic attack.[2]

  • The Chlorine Atom (-Cl): This is an ortho, para-directing but deactivating group.[1][4] While it deactivates the ring through its inductive effect, it can donate lone pair electrons through resonance, which stabilizes the carbocation intermediate (sigma complex) during ortho and para attack.[4][5]

The interplay of these directing effects can lead to a mixture of products. The primary product is typically the one where the directing effects are least in conflict. However, reaction conditions can significantly influence the product distribution. For instance, harsh nitrating conditions (high temperatures, strong acid concentrations) can sometimes reduce selectivity.

To favor the formation of this compound, the incoming nitro group needs to be directed to the position that is meta to the aldehyde and ortho to the chlorine.

Solution: To improve the yield of this compound, meticulous control over reaction conditions is paramount. A well-established method involves the use of a standard nitrating mixture of concentrated nitric acid and sulfuric acid at low temperatures.[6]

Question 2: My reaction is very slow, and the yield is low. How can I improve the reaction rate without compromising selectivity?

Answer: A slow reaction rate and low yield can often be attributed to the deactivating nature of both the chloro and aldehyde groups on the benzene ring.[7] This deactivation makes the aromatic ring less nucleophilic and therefore less reactive towards the nitronium ion (NO₂⁺) electrophile.[8]

Solutions:

  • Temperature Control: While increasing the temperature can accelerate the reaction, it may also lead to the formation of undesired side products and dinitration.[7] It is crucial to maintain a low and controlled temperature, typically below 10°C, during the addition of the nitrating mixture.[9][10]

  • Choice of Nitrating Agent: Using a stronger nitrating agent, such as fuming nitric acid in combination with concentrated sulfuric acid, can increase the concentration of the nitronium ion and enhance the reaction rate.[7][10] However, this must be done with caution as it can also decrease selectivity.

  • Reaction Time: Ensure the reaction is allowed to proceed for a sufficient amount of time. Monitoring the reaction progress by Thin Layer Chromatography (TLC) is essential to determine the point of maximum conversion of the starting material.[7]

Question 3: I am observing significant byproduct formation, possibly from oxidation of the aldehyde group. How can this be minimized?

Answer: The aldehyde group is susceptible to oxidation, especially under the strongly acidic and oxidizing conditions of nitration.[7] This can lead to the formation of the corresponding carboxylic acid, which can also undergo nitration, further complicating the product mixture.

Solutions:

  • Milder Nitrating Agents: Consider using milder nitrating agents that are less prone to causing oxidation. However, this may require optimization to achieve a reasonable reaction rate with the deactivated substrate.

  • Protection of the Aldehyde Group: A more robust strategy is to protect the aldehyde group before nitration. This can be achieved by converting the aldehyde into an acetal, for example, by reacting it with a diol in the presence of an acid catalyst. The acetal is stable to the nitrating conditions. After nitration, the protecting group can be removed by hydrolysis to regenerate the aldehyde. This multi-step approach can significantly improve the yield of the desired nitrobenzaldehyde.

Frequently Asked Questions (FAQs)

This section provides answers to broader conceptual questions regarding the nitration of 3-chlorobenzaldehyde.

Question 1: What are the expected major and minor products in the nitration of 3-chlorobenzaldehyde and why?

Answer: In the nitration of 3-chlorobenzaldehyde, the directing effects of the two substituents determine the regiochemical outcome.

  • Aldehyde (-CHO): Directs meta (to positions 1 and 5).

  • Chlorine (-Cl): Directs ortho (to positions 2 and 4) and para (to position 6).

The possible products are:

  • This compound: The nitro group is meta to the aldehyde and ortho to the chlorine. This is generally the major product as it satisfies the directing effect of the strongly meta-directing aldehyde group.

  • 3-Chloro-2-nitrobenzaldehyde: The nitro group is ortho to both the aldehyde and the chlorine. Steric hindrance between the incoming nitro group and the two substituents makes this a less favored product.

  • 3-Chloro-4-nitrobenzaldehyde: The nitro group is ortho to the chlorine and para to the aldehyde. While ortho to the chlorine, it is para to the deactivating aldehyde group, making this position less favorable for attack.

  • 3-Chloro-6-nitrobenzaldehyde: The nitro group is para to the chlorine and ortho to the aldehyde. This position is sterically hindered and electronically deactivated by the aldehyde group, making this a minor product.

Therefore, the expected major product is This compound . The other isomers are typically formed in smaller amounts.

Question 2: How does the choice of solvent affect the regioselectivity of the nitration?

Answer: While nitration is often carried out using the nitrating mixture as the solvent, the use of a co-solvent can sometimes influence the reaction. The polarity of the solvent can affect the solvation of the transition states leading to different isomers, potentially altering the product distribution.[11] For substrates with poor solubility in the nitrating mixture, a co-solvent like acetic acid can be used to ensure a homogeneous reaction medium.[7] However, for the nitration of 3-chlorobenzaldehyde, the standard procedure without a co-solvent is generally effective.

Question 3: Are there any alternative, "greener" methods for the nitration of aromatic compounds?

Answer: Yes, there is ongoing research into more environmentally friendly nitration methods to reduce the use of corrosive mixed acids. Some of these approaches include:

  • Solid Acid Catalysts: Using solid acid catalysts like zeolites can offer advantages in terms of catalyst recyclability and waste reduction.[12][13] Zeolites can also impart shape selectivity, potentially favoring the formation of a specific isomer.[12][13]

  • Nitrating Agents with Improved Atom Economy: Reagents like dinitrogen pentoxide (N₂O₅) are being explored as alternatives to nitric acid.[14]

  • Micellar Catalysis: Performing the reaction in an aqueous medium using surfactants like sodium dodecylsulfate has been shown to be a mild and regioselective method for the nitration of some aromatic compounds.[15]

While these methods show promise, their applicability and efficiency for a deactivated substrate like 3-chlorobenzaldehyde would require specific investigation and optimization.

Experimental Protocol: Regioselective Synthesis of this compound

This protocol details a standard laboratory procedure for the nitration of 3-chlorobenzaldehyde, with an emphasis on controlling regioselectivity.

Materials:

  • 3-Chlorobenzaldehyde

  • Concentrated Sulfuric Acid (98%)

  • Fuming Nitric Acid

  • Crushed Ice

  • Deionized Water

  • Sodium Bicarbonate Solution (5%)

  • Sodium Sulfate (anhydrous)

  • Toluene

  • Petroleum Ether (60-80°C)

  • Three-neck round-bottom flask

  • Addition funnel

  • Internal thermometer

  • Magnetic stirrer

  • Ice bath

  • Büchner funnel and suction flask

Procedure:

  • Preparation of the Nitrating Mixture:

    • In a 250 mL three-neck flask equipped with a magnetic stirrer, an addition funnel, and an internal thermometer, add 19 mL of concentrated sulfuric acid.

    • Cool the flask in an ice bath to below 10°C.

    • Slowly add 8.7 mL of fuming nitric acid dropwise from the addition funnel while maintaining the temperature below 10°C.[10]

  • Nitration Reaction:

    • To the cold nitrating mixture, slowly add 2.12 g of 3-chlorobenzaldehyde dropwise.

    • Carefully control the rate of addition to maintain the internal reaction temperature between 10-15°C.[10] This step should take approximately one hour.

    • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature overnight.

  • Work-up and Isolation:

    • Pour the reaction mixture slowly onto 500 g of crushed ice in a large beaker with constant stirring.[6]

    • A yellow precipitate of the crude product will form.

    • Collect the crude product by vacuum filtration using a Büchner funnel and wash it thoroughly with cold water to remove residual acid.[6]

  • Purification:

    • Dissolve the crude product in a suitable organic solvent like tert-butyl methyl ether.

    • Wash the organic layer with a 5% sodium bicarbonate solution to remove any remaining acidic impurities, followed by a wash with deionized water.[10]

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

    • Recrystallize the resulting solid from a mixture of toluene and petroleum ether to obtain pure this compound.[10]

Quantitative Data Summary:

ParameterValueReference(s)
Starting Material3-Chlorobenzaldehyde[6]
ReagentsFuming Nitric Acid, Concentrated Sulfuric Acid[10]
Reaction Temperature10-15°C[10]
Reported Yield~50-60% (for m-nitrobenzaldehyde)[10]
Melting Point80-82°C
AppearanceYellow crystalline solid[16]

Visualizing the Directing Effects

The following diagram illustrates the directing effects of the chloro and aldehyde groups on the aromatic ring of 3-chlorobenzaldehyde, highlighting the positions activated and deactivated for electrophilic attack.

Caption: Directing effects in 3-chlorobenzaldehyde nitration.

References

Technical Support Center: Purifying 3-Chloro-5-nitrobenzaldehyde via Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated technical support guide for the chromatographic purification of 3-Chloro-5-nitrobenzaldehyde. This resource is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in obtaining this key intermediate in high purity. Here, we move beyond generic protocols to provide in-depth, field-proven insights into the nuances of this specific separation, addressing common pitfalls with scientifically grounded solutions.

Frequently Asked Questions (FAQs)

Q1: What is the most suitable stationary phase for the column chromatography of this compound?

A1: For the purification of this compound, silica gel (60 Å, 230-400 mesh) is the most commonly employed and effective stationary phase. The polarity of the silica surface provides strong interactions with the polar nitro and aldehyde functional groups of the molecule, facilitating separation from less polar impurities.

Q2: How do I select an appropriate mobile phase (eluent) for the separation?

A2: The selection of the mobile phase is critical and should be guided by preliminary Thin Layer Chromatography (TLC) analysis. A common starting point is a mixture of a non-polar solvent like hexane or petroleum ether and a moderately polar solvent such as ethyl acetate. The goal is to achieve a retention factor (Rf) of approximately 0.3 for this compound, as this typically provides the best separation on a column.[1][2]

Q3: Should I use isocratic or gradient elution for this purification?

A3: The choice between isocratic (constant solvent composition) and gradient (variable solvent composition) elution depends on the complexity of your crude sample.

  • Isocratic Elution: If your TLC analysis shows good separation between your product and impurities with a single solvent mixture, isocratic elution is simpler and more reproducible.[3][4][5]

  • Gradient Elution: If your crude mixture contains impurities with a wide range of polarities, a gradient elution will be more efficient.[4][6][7] This technique allows for the faster elution of less polar impurities, followed by the efficient elution of your target compound and any highly polar impurities, often resulting in sharper peaks and a shorter overall run time.[4][6]

Q4: My this compound is a solid. How should I load it onto the column?

A4: There are two primary methods for loading a solid sample onto a chromatography column: wet loading and dry loading.

  • Wet Loading: Dissolve the crude this compound in a minimal amount of the initial mobile phase solvent or a slightly more polar solvent (like dichloromethane) to ensure complete dissolution.[3][8][9] Carefully apply this solution to the top of the packed column.[3][9]

  • Dry Loading: This method is preferred if your compound has poor solubility in the mobile phase.[9] Dissolve your crude product in a volatile solvent (e.g., acetone or dichloromethane), add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder.[1][9] This powder is then carefully added to the top of the column.[1][9]

Troubleshooting Guide

This section addresses specific issues you may encounter during the column chromatography of this compound.

Issue 1: My compound is not eluting from the column, or the elution is very slow.

  • Cause: The mobile phase is likely not polar enough to displace the compound from the silica gel. The nitro and aldehyde groups on this compound can lead to strong interactions with the stationary phase.

  • Solution:

    • Increase Mobile Phase Polarity: Gradually increase the proportion of the more polar solvent (e.g., ethyl acetate) in your eluent. If using an isocratic system, you may need to prepare a new, more polar mobile phase.

    • Check for Compound Stability: In rare cases, the compound may have decomposed on the acidic silica gel.[2] You can test for this by spotting your compound on a TLC plate, letting it sit for an hour, and then eluting it to see if any new spots have formed.[2]

Issue 2: The separation between my product and an impurity is poor.

  • Cause: The chosen solvent system may not have sufficient selectivity for the components in your mixture. A common impurity in the synthesis of related chloro-nitrobenzaldehydes is an isomer, which can have very similar polarity to the desired product.[10][11][12][13]

  • Solution:

    • Consider a Different Stationary Phase: If separation on silica gel is intractable, consider using a different stationary phase like alumina, which has different selectivity.[15] However, be aware that aldehydes can sometimes be sensitive to basic alumina.[15]

Issue 3: The collected fractions containing the product are very dilute.

  • Cause: This can be a result of band broadening, which occurs when the initial sample band is too wide or diffuses during a slow elution.[7]

  • Solution:

    • Concentrated Sample Loading: Ensure you load your sample in the smallest possible volume of solvent to start with a narrow band.[3]

    • Appropriate Column Size: Using a column that is too large for your sample size can lead to dilution. A general guideline is to use a mass of silica gel that is 20 to 100 times the mass of your crude sample.

    • Avoid Interrupting the Column Run: Do not stop the flow of the mobile phase for an extended period during the separation, as this allows the bands to diffuse.[1][16]

Issue 4: The product appears to be decomposing on the column.

  • Cause: The acidic nature of silica gel can sometimes catalyze the decomposition of sensitive compounds, including some aldehydes.[15]

  • Solution:

    • Deactivate the Silica Gel: You can reduce the acidity of the silica gel by adding a small amount of a base, like triethylamine (e.g., 0.1-1%), to your mobile phase.[15] Always perform a small-scale test first to ensure this doesn't negatively impact your separation.

    • Switch to a Neutral Stationary Phase: Consider using neutral alumina as an alternative to silica gel.

Experimental Protocol: Purification of this compound

This protocol provides a detailed, step-by-step methodology for the purification of this compound using flash column chromatography.

1. Materials and Equipment:

  • Crude this compound

  • Silica gel (60 Å, 230-400 mesh)

  • Hexane (or petroleum ether)

  • Ethyl acetate

  • Glass chromatography column with a stopcock

  • Cotton or glass wool

  • Sand (acid-washed)

  • Collection tubes or flasks

  • TLC plates, developing chamber, and UV lamp

2. Mobile Phase Selection (TLC Analysis):

  • Prepare several eluent mixtures with varying ratios of hexane and ethyl acetate (e.g., 9:1, 8:2, 7:3 v/v).

  • Dissolve a small amount of your crude product in a suitable solvent (e.g., dichloromethane).

  • Spot the dissolved crude product onto TLC plates and develop them in the different eluent mixtures.

  • Identify the solvent system that provides an Rf value of approximately 0.3 for the this compound spot and good separation from impurities.

3. Column Packing (Wet Packing Method):

  • Insert a small plug of cotton or glass wool into the bottom of the column.

  • Add a thin layer of sand (approx. 1 cm) on top of the cotton plug.[1]

  • In a separate beaker, prepare a slurry of silica gel in the initial, least polar mobile phase you plan to use.

  • Pour the slurry into the column. Gently tap the sides of the column to ensure even packing and dislodge any air bubbles.[8]

  • Open the stopcock to drain some of the solvent, allowing the silica to pack down. Add more slurry as needed until you have the desired bed height (typically 15-20 cm).

  • Ensure the solvent level never drops below the top of the silica gel.[16]

  • Add a protective layer of sand (approx. 1-2 cm) on top of the packed silica gel.[1]

4. Sample Loading (Dry Loading Method):

  • Dissolve your crude this compound in a minimal amount of a volatile solvent like acetone.

  • Add silica gel (approximately 2-3 times the mass of your crude product) to this solution.

  • Carefully evaporate the solvent using a rotary evaporator until you have a dry, free-flowing powder.

  • Drain the solvent in the packed column until it is level with the top of the sand layer.

  • Carefully add the silica-adsorbed sample to the top of the column, creating an even layer.

  • Gently add a small layer of sand on top of the sample layer.

5. Elution and Fraction Collection:

  • Carefully add your chosen mobile phase to the top of the column.

  • Apply gentle pressure (using a pump or inert gas) to start the flow of the eluent through the column.

  • Begin collecting fractions in test tubes or flasks immediately.[1]

  • Monitor the separation by spotting the collected fractions on TLC plates.

  • If using a gradient elution, gradually increase the polarity of the mobile phase as the separation progresses.[8]

  • Once the desired product has completely eluted, you can flush the column with a highly polar solvent to remove any remaining compounds.

6. Product Isolation:

  • Combine the fractions that contain the pure this compound (as determined by TLC).

  • Remove the solvent from the combined fractions using a rotary evaporator to yield the purified product.

Visualizing the Workflow

Chromatography_Workflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis & Isolation TLC 1. TLC Analysis (Mobile Phase Selection) Pack 2. Pack Column (Silica Gel Slurry) TLC->Pack Determines starting eluent Load 3. Load Sample (Dry Loading) Pack->Load Elute 4. Elute with Mobile Phase (Isocratic or Gradient) Load->Elute Collect 5. Collect Fractions Elute->Collect Continuous flow Monitor 6. Monitor Fractions (TLC) Collect->Monitor Feedback loop Combine 7. Combine Pure Fractions Monitor->Combine Evaporate 8. Evaporate Solvent Combine->Evaporate Product Pure this compound Evaporate->Product

Caption: A typical workflow for the purification of this compound.

References

Preventing over-nitration in the synthesis of 3-Chloro-5-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support guide for the synthesis of 3-Chloro-5-nitrobenzaldehyde. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of this specific nitration reaction. Our focus is to provide actionable, field-proven insights to help you overcome common challenges, particularly the prevention of over-nitration and other side reactions, thereby maximizing the yield and purity of your target compound.

Introduction: The Challenge of Selective Nitration

The synthesis of this compound involves the electrophilic aromatic substitution of 3-chlorobenzaldehyde using a mixed acid nitrating agent (a combination of nitric and sulfuric acids). The reaction's regioselectivity is governed by the directing effects of the existing substituents on the benzene ring. The aldehyde group (-CHO) is a deactivating, meta-directing group, while the chloro (-Cl) substituent is also deactivating but directs incoming electrophiles to the ortho and para positions. The confluence of these effects favors the formation of the 5-nitro isomer.

However, the potent nature of the nitrating agent and the exothermic character of the reaction present a significant challenge: the introduction of more than one nitro group, a phenomenon known as over-nitration.[1] This guide provides a detailed framework for controlling the reaction to achieve a successful, high-yield synthesis of the desired mono-nitrated product.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common issues encountered during the synthesis of this compound in a direct question-and-answer format.

Q1: Why is over-nitration such a persistent problem in this synthesis?

A: Over-nitration occurs because the initial product, this compound, can undergo a subsequent nitration reaction. Although the benzene ring is already deactivated by two electron-withdrawing groups (aldehyde and nitro) and a deactivating halogen, the conditions required for the initial nitration are often harsh enough to force a second nitration. Nitration reactions are highly exothermic, and any loss of temperature control can dramatically increase the reaction rate, leading to the formation of dinitrated byproducts.[1][2]

Q2: Aside from dinitrated compounds, what are the other major byproducts?

A: The primary byproducts are:

  • Positional Isomers: Formation of other mono-nitrated isomers, such as 2-chloro-3-nitrobenzaldehyde, can occur, although the 5-nitro isomer is electronically favored.[3]

  • Oxidation Products: Under harsh conditions, the aldehyde group can be oxidized to a carboxylic acid, yielding 3-chloro-5-nitrobenzoic acid.[2][3]

  • Dinitrated Products: Over-nitration leads to compounds like 3-chloro-2,5-dinitrobenzaldehyde or other dinitrated isomers.

Q3: How exactly does low temperature prevent over-nitration?

A: Temperature is the most critical parameter for controlling selectivity in this reaction.

  • Reaction Rate Control: Lowering the temperature slows down the rate of all reactions. Since the second nitration (over-nitration) has a higher activation energy than the first, its rate is more significantly reduced at lower temperatures. This allows the desired mono-nitration to proceed to completion while minimizing the subsequent reaction.

  • Preventing Thermal Runaway: Nitration is highly exothermic.[2] Maintaining a low and stable temperature (e.g., 0–10°C) with an efficient cooling bath prevents localized "hot spots" where the reaction rate could accelerate uncontrollably, leading to a cascade of side reactions and byproducts.[1][4][5]

Q4: What is the optimal ratio of nitric acid to sulfuric acid in the nitrating mixture?

A: The standard nitrating agent is a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄).[6] Sulfuric acid serves as a catalyst, protonating nitric acid to generate the highly reactive nitronium ion (NO₂⁺), which is the active electrophile.[7][8] While a significant excess of sulfuric acid drives the formation of the nitronium ion, an excessive amount of nitric acid can increase the risk of over-nitration. A carefully controlled stoichiometry is key. Generally, a slight molar excess of nitric acid relative to the 3-chlorobenzaldehyde substrate is used to ensure complete conversion.

Q5: How can I effectively monitor the reaction's progress to stop it at the right time?

A: Active monitoring is essential to prevent the reaction from proceeding to over-nitration once the starting material is consumed.

  • Thin-Layer Chromatography (TLC): This is the most common and convenient method. A co-spotted TLC plate with the starting material, a reaction aliquot, and a co-spot of both allows you to visualize the disappearance of the starting material and the appearance of the product spot. The reaction should be quenched shortly after the starting material is no longer visible.

  • Gas Chromatography (GC): For more precise quantitative monitoring, GC analysis of reaction aliquots can track the consumption of 3-chlorobenzaldehyde and the formation of this compound and any byproducts.

Q6: What is the most effective method for purifying the crude product and removing dinitrated impurities?

A: The crude product is typically a solid that precipitates upon quenching the reaction in ice water.[9][10] Purification is necessary to remove unreacted starting material and byproducts.

  • Suspension/Slurry Washing: This is a highly effective technique. Dinitrated compounds are often less soluble in certain solvent systems than the desired mono-nitrated product. By stirring the crude solid in a carefully chosen solvent mixture (e.g., methanol/water or toluene/petroleum ether), impurities can be selectively dissolved, leaving the purified this compound as a solid that can be isolated by filtration.[10][11]

  • Recrystallization: This is a classic purification method. Solvents such as dilute ethanol have been used successfully.[3][12] However, finding a solvent system that provides a large solubility difference between the product and byproducts is crucial to avoid significant yield loss.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low or No Yield 1. Incomplete reaction. 2. Loss of product during work-up. 3. Suboptimal reaction temperature (too low).1. Monitor reaction via TLC/GC to confirm consumption of starting material before quenching.[2] 2. Ensure pH of aqueous washes is neutral before extraction to avoid loss of product. 3. While low temperature is key, ensure it is within the optimal range (e.g., 5-15°C) to allow the reaction to proceed.[2]
Significant Presence of Dinitro Byproducts 1. Reaction temperature was too high. 2. Reaction was left for too long. 3. Excess nitrating agent was used.1. Maintain strict temperature control (0-10°C) throughout the substrate addition and reaction period.[13] Use an efficient ice-salt or acetone-dry ice bath. 2. Monitor the reaction closely and quench it as soon as the starting material is consumed. 3. Use a controlled stoichiometry of nitric acid (e.g., 1.05-1.1 equivalents).
Product is an Oil or Fails to Solidify 1. High levels of impurities (isomers, byproducts) are depressing the melting point. 2. Incomplete removal of acidic residue.1. Proceed with an aqueous work-up and extraction into an organic solvent. Wash with sodium bicarbonate solution to remove acids, then dry and concentrate. Purify the resulting crude oil via slurry wash or column chromatography.[10] 2. Wash the crude product thoroughly with cold water until the washings are neutral (pH ~7).[13]
Formation of Multiple Isomers 1. Reaction temperature was not optimal.1. Strict adherence to low-temperature protocols can improve regioselectivity.[3] 2. Isomer separation will be necessary during purification. A suspension/slurry wash is often effective at separating the desired 5-nitro isomer from more soluble isomers.[11]

Detailed Experimental Protocol

Safety Precautions: This reaction is hazardous. The nitrating mixture is extremely corrosive and a strong oxidizing agent. The reaction is highly exothermic and has the potential for thermal runaway.[2][13] This procedure must be performed in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including a face shield, safety goggles, a lab coat, and acid-resistant gloves.[2][13]

Materials:

  • 3-Chlorobenzaldehyde (C₇H₅ClO, MW: 140.57 g/mol )[14][15]

  • Concentrated Sulfuric Acid (H₂SO₄, 98%)

  • Fuming Nitric Acid (HNO₃, 90% or higher)

  • Crushed Ice and Deionized Water

  • Methanol

  • Petroleum Ether or Toluene

  • Sodium Bicarbonate (NaHCO₃)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Tert-butyl methyl ether or Dichloromethane

Procedure:

  • Preparation of the Nitrating Mixture:

    • In a three-neck flask equipped with a magnetic stirrer, an internal thermometer, and a pressure-equalizing dropping funnel, add 20 mL of concentrated sulfuric acid.

    • Cool the flask in an ice-salt bath to 0°C.

    • Slowly and dropwise, add 9.0 mL of fuming nitric acid via the dropping funnel to the sulfuric acid. Crucially, maintain the internal temperature below 10°C throughout this addition. [2][10]

  • Nitration Reaction:

    • Once the nitrating mixture is prepared and stable at 0-5°C, begin the dropwise addition of 2.1 g (20.0 mmol) of 3-chlorobenzaldehyde.

    • Control the addition rate to ensure the internal temperature is meticulously maintained between 5°C and 15°C.[2][10] This addition may take approximately 30-60 minutes.

    • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for an additional 1-2 hours, monitoring via TLC.

  • Work-up and Isolation:

    • In a large beaker, prepare approximately 500 g of crushed ice.

    • Carefully and slowly pour the reaction mixture onto the crushed ice with vigorous stirring. A yellow solid precipitate of the crude product will form.[9][10][13]

    • Collect the crude solid by vacuum filtration using a Büchner funnel.

    • Wash the filter cake thoroughly with several portions of cold deionized water until the filtrate is neutral to pH paper. This step is critical to remove residual acids.[13]

  • Purification (Suspension/Slurry Method):

    • Transfer the damp, crude product to a beaker.

    • Add a minimal amount of a suitable solvent system, such as a toluene/petroleum ether mixture.[10]

    • Stir the slurry vigorously at room temperature or under slight cooling for 30-45 minutes.

    • Collect the purified, light-yellow solid product by vacuum filtration.

    • Wash the filter cake with a small amount of cold petroleum ether and dry it in a vacuum desiccator.

    • Characterize the final product (Melting Point, NMR) to confirm purity. The expected melting point is around 56°C.[10]

Visualizations

Reaction Mechanism: Mono-nitration vs. Over-nitration

G A 3-Chlorobenzaldehyde C This compound A->C Nitration (Controlled Temp: 0-15°C) B HNO₃ / H₂SO₄ (Nitrating Agent) D 3-Chloro-X,5-dinitrobenzaldehyde C->D

Caption: Desired mono-nitration pathway versus the over-nitration side reaction.

Experimental Workflow

G prep 1. Prepare Nitrating Mixture (HNO₃ + H₂SO₄) Maintain Temp < 10°C add 2. Add 3-Chlorobenzaldehyde Dropwise Maintain Temp 5-15°C prep->add react 3. Stir & Monitor Reaction (TLC / GC) add->react quench 4. Quench on Crushed Ice react->quench filter1 5. Isolate Crude Product (Vacuum Filtration) quench->filter1 wash1 6. Wash with Cold Water (Until Neutral pH) filter1->wash1 purify 7. Purify via Slurry Wash (Toluene/Petroleum Ether) wash1->purify filter2 8. Isolate Pure Product (Vacuum Filtration) purify->filter2 dry 9. Dry Under Vacuum filter2->dry

Caption: Step-by-step workflow for the synthesis of this compound.

Troubleshooting Decision Tree

G start Reaction Complete. Analyze Crude Product. purity_check Purity Acceptable? start->purity_check yield_check Yield Acceptable? purity_check->yield_check Yes low_purity Impurity Detected: Dinitro Compounds? purity_check->low_purity No success Process Complete yield_check->success Yes low_yield Root Cause: - Over-nitration - Loss during work-up Action: - Review temperature logs - Optimize purification steps yield_check->low_yield No over_nitration Root Cause: - High Temperature - Long Reaction Time Action: - Re-run with stricter temp control - Monitor closely & quench sooner low_purity->over_nitration Yes other_impurity Root Cause: - Isomer Formation - Incomplete Reaction Action: - Optimize purification (slurry wash) - Check reaction monitoring low_purity->other_impurity No

Caption: Decision tree for troubleshooting common issues in the synthesis.

References

Work-up procedure for 3-Chloro-5-nitrobenzaldehyde synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An essential, yet often challenging, aspect of synthesizing 3-chloro-5-nitrobenzaldehyde is the post-reaction work-up and purification. The success of the synthesis hinges on effectively isolating the desired product from a complex mixture of strong acids, isomeric byproducts, and potential side-products. This technical support guide, designed for chemists and researchers, provides in-depth, field-tested solutions to common challenges encountered during this critical phase.

Troubleshooting Guide: From Reaction Quench to Pure Product

This section addresses specific experimental issues in a question-and-answer format, focusing on the causality behind the problems and providing actionable solutions.

Question 1: I have a low yield of crude solid after pouring my reaction mixture onto ice. What could be the cause?

Answer: A lower-than-expected yield at the initial precipitation step can typically be traced back to two main issues: incomplete reaction or product loss during quenching.

  • Incomplete Reaction: Before quenching, it is crucial to ensure the starting material, 3-chlorobenzaldehyde, has been fully consumed.

    • Solution: Monitor the reaction's progress using an appropriate analytical method like Thin-Layer Chromatography (TLC) or Gas Chromatography (GC).[1] If the starting material is still present, consider extending the reaction time or marginally increasing the temperature, though the latter must be done with caution to avoid side reactions.[2]

  • Product Loss During Work-up: Although this compound is sparingly soluble in water, some loss can occur in the highly acidic aqueous mixture.[3]

    • Solution: Ensure the reaction is quenched over a large volume of crushed ice with vigorous stirring.[4][5] This keeps the temperature low, minimizing solubility, and ensures rapid precipitation of the organic product. Using a ratio of at least 10 parts ice to 1 part reaction mixture (by weight) is a good starting point.

Question 2: After filtration, my product is a sticky, oily residue instead of a yellow crystalline solid. How can I fix this?

Answer: An oily or non-crystalline crude product is a strong indicator of significant impurities that are depressing the melting point and interfering with crystal lattice formation. The most likely culprits are over-nitration byproducts or oxidation of the aldehyde.

  • Over-Nitration or Oxidation: Harsh reaction conditions (e.g., excessively high temperatures) can lead to the formation of dinitro-derivatives or the oxidation of the aldehyde group to a carboxylic acid (3-chloro-5-nitrobenzoic acid).[1]

    • Solution: The primary fix lies in optimizing the reaction conditions, particularly maintaining a low temperature (typically 0-10°C) during the addition of the nitrating agent.[2] For the work-up, an effective purification method is essential. A suspension/slurry wash (detailed in Protocol 2) is often more effective than a full recrystallization at this stage for removing these types of impurities.

  • Residual Acid: Inadequate washing of the crude product can leave residual sulfuric and nitric acids, resulting in a hygroscopic and unstable product.

    • Solution: Wash the filtered crude product thoroughly with copious amounts of cold deionized water. Continue washing until the filtrate is neutral to pH paper (pH ~7).[4] This step is critical and should not be rushed.

Question 3: My final product purity is below 99%, and I suspect isomeric impurities. What is the most effective purification strategy?

Answer: Achieving high isomeric purity is the most common challenge in this synthesis. The electronic effects of the chloro (ortho-, para-directing) and aldehyde (meta-directing) groups can lead to the formation of other isomers. The key is to exploit the differential solubility of these isomers.

  • Ineffective Purification Method: Standard recrystallization can sometimes be inefficient if the desired and undesired isomers have similar solubility profiles, leading to co-precipitation.[6]

    • Solution: The most robust and widely cited method for separating chloronitrobenzaldehyde isomers is a suspension/slurry purification .[2][6] This technique involves stirring the crude solid in a solvent system where the desired this compound isomer has very low solubility, while the isomeric byproducts are more soluble. The purified, less-soluble product can then be isolated by simple filtration.

Purification Method Solvent System (v/v) Typical Temperature Expected Purity of Desired Isomer Reference
Suspension/SlurryMethanol / Water (1:1)Room Temperature>99%[2][6]
Suspension/SlurryAcetone / Water0°C>99.5%[2][6]
Suspension/SlurryMethanol / Petroleum Ether5-10°C>99.5%[6]
RecrystallizationDilute Ethanol / WaterHot to ColdVariable, risk of co-precipitation[5][6]

Frequently Asked Questions (FAQs)

Q1: What are the critical safety precautions during the work-up procedure?

A1: The work-up involves handling highly corrosive strong acids. Always perform manipulations in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and acid-resistant gloves.[2] The quenching process is exothermic; therefore, the acidic reaction mixture must always be added slowly to the ice , never the other way around, to prevent a violent thermal event.[4]

Q2: Why is a suspension/slurry wash often better than recrystallization for this specific purification?

A2: Recrystallization requires completely dissolving the compound in a hot solvent. If an isomeric impurity is present in significant amounts, it may crystallize out along with the main product upon cooling, limiting the achievable purity.[6] A suspension wash, however, does not aim for full dissolution. It leverages a solvent system in which the desired product is poorly soluble, effectively washing the more soluble impurities away from the solid product. This makes it exceptionally efficient for removing small to moderate amounts of closely related isomers.[2]

Q3: Can I use a base wash (e.g., sodium bicarbonate) during the work-up?

A3: A dilute bicarbonate wash can be used after the initial water washes to ensure all acid is neutralized.[7] However, it should be done with caution. Aldehydes can undergo certain base-catalyzed side reactions, and a strong base wash should be avoided. If the potential for an oxidized carboxylic acid impurity exists, a bicarbonate wash can help remove it by converting it to a water-soluble salt.

Experimental Protocols

Protocol 1: Quenching and Isolation of Crude this compound

  • Prepare a large beaker containing at least 10 times the mass of the reaction mixture in crushed ice. Place this beaker in a secondary container (ice bath) to maintain a low temperature.

  • With vigorous mechanical stirring, slowly and carefully pour the completed reaction mixture from the flask onto the crushed ice.[5]

  • A yellow solid should precipitate immediately. Allow the mixture to stir for 15-30 minutes as the ice melts to ensure complete precipitation.

  • Collect the crude solid product by vacuum filtration using a Büchner funnel.[4]

  • Wash the filter cake extensively with cold deionized water until the washings are neutral (test with pH paper).[4]

  • Press the solid as dry as possible on the funnel and then transfer it to a watch glass for air-drying or drying in a vacuum oven at a low temperature (<50°C).

Protocol 2: Purification by Suspension/Slurry Method

  • Place the crude, dried this compound into an Erlenmeyer flask equipped with a magnetic stir bar.

  • Add a suitable solvent system, such as a 1:1 (v/v) mixture of methanol and water. A common ratio is 10 mL of the solvent mixture for every 1 gram of crude product.[6]

  • Stir the suspension vigorously at room temperature for 30-60 minutes.[2] The solid should not fully dissolve.

  • Isolate the purified solid by vacuum filtration.

  • Wash the filter cake with a small amount of the cold solvent mixture to remove any residual dissolved impurities.

  • Dry the final product thoroughly in a vacuum oven to obtain pure this compound as a yellow crystalline solid.[3]

Visualization of the Work-Up Workflow

Workup_Procedure cluster_reaction Post-Reaction cluster_workup Work-Up & Isolation cluster_purification Purification reaction_mix Completed Reaction Mixture (H₂SO₄, HNO₃, Product, Byproducts) quench Quench on Ice/Water reaction_mix->quench Slow Addition filtration1 Vacuum Filtration quench->filtration1 washing Wash with Cold H₂O (until filtrate pH ~7) filtration1->washing Collect Solid crude_product Crude Solid Product (Dried) washing->crude_product slurry Suspension/Slurry (e.g., MeOH/H₂O) crude_product->slurry filtration2 Vacuum Filtration slurry->filtration2 final_wash Wash with Cold Solvent Mix filtration2->final_wash Collect Solid pure_product Pure this compound final_wash->pure_product

Caption: Workflow for the work-up and purification of this compound.

References

Technical Support Center: Characterization of Impurities in Crude 3-Chloro-5-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: 3-Chloro-5-nitrobenzaldehyde is a pivotal intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2] The purity of this yellow crystalline solid is paramount, as even trace-level impurities can significantly impact the yield, purity, and safety profile of the final active ingredient. This technical guide provides a comprehensive resource for researchers, scientists, and drug development professionals to identify, troubleshoot, and characterize impurities encountered in crude this compound.

Section 1: Frequently Asked Questions (FAQs) - Understanding the Impurity Profile

This section addresses the fundamental questions regarding the origin and nature of impurities in crude this compound.

Q1: What are the most likely impurities in crude this compound and where do they come from?

A1: The impurity profile of crude this compound is intrinsically linked to its synthetic route. The most common method is the electrophilic nitration of 3-chlorobenzaldehyde.[3][4]

Primary Sources of Impurities:

  • Process-Related Impurities (from Nitration of 3-Chlorobenzaldehyde):

    • Positional Isomers: The primary source of impurities is the formation of undesired positional isomers during the nitration reaction. While the goal is to add a nitro group at the 5-position, nitration can occur at other positions on the aromatic ring, leading to a mixture of isomers. The most common isomeric impurities include:

      • 3-Chloro-2-nitrobenzaldehyde

      • 3-Chloro-4-nitrobenzaldehyde

      • 5-Chloro-2-nitrobenzaldehyde

    • Starting Material: Unreacted 3-chlorobenzaldehyde may be present if the reaction does not go to completion.[5][6]

    • Over-Nitration Products: Under harsh reaction conditions, a second nitro group can be added to the ring, forming various isomers of chloro-dinitrobenzaldehyde.[7]

    • Oxidation Byproducts: The aldehyde functional group is susceptible to oxidation, especially in the presence of strong nitric acid, which can lead to the formation of 3-chloro-5-nitrobenzoic acid .[7][8]

  • Impurities from Alternative Synthesis (Oxidation of 3-chloro-5-nitrotoluene):

    • An alternative route involves the oxidation of 3-chloro-5-nitrotoluene.[9][10] In this case, the key impurities would be:

      • Unreacted Starting Material: Residual 3-chloro-5-nitrotoluene.

      • Over-Oxidation Product: 3-chloro-5-nitrobenzoic acid.

Q2: How do these impurities affect downstream reactions and final product quality?

A2: The presence of impurities, particularly positional isomers, can have significant downstream consequences:

  • Formation of Impure Products: Isomeric impurities will likely participate in subsequent reaction steps, leading to the formation of isomeric byproducts that can be extremely difficult to separate from the final desired molecule.

  • Reduced Yields: The purification processes required to remove these unwanted isomeric products often lead to a significant loss of the desired product, thereby reducing the overall yield.[11]

  • Altered Biological Activity and Safety: In pharmaceutical applications, even small amounts of isomeric impurities can alter the pharmacological and toxicological profile of the final active pharmaceutical ingredient (API), posing a potential safety risk.

Q3: What is a typical impurity profile for a crude sample of this compound?

A3: While the exact composition varies with reaction conditions, a typical profile for crude this compound synthesized via nitration is summarized below.

Table 1: Typical Impurity Profile in Crude this compound

Impurity NameStructureLikely OriginTypical Concentration Range (Crude)
3-Chloro-2-nitrobenzaldehydeIsomerNitration Side-Reaction0.5 - 5.0%
3-Chloro-4-nitrobenzaldehydeIsomerNitration Side-Reaction0.5 - 5.0%
5-Chloro-2-nitrobenzaldehydeIsomerNitration Side-Reaction0.1 - 2.0%
3-ChlorobenzaldehydeStarting MaterialIncomplete Reaction0.1 - 3.0%
3-Chloro-5-nitrobenzoic AcidOxidationSide-Reaction0.1 - 2.0%

Section 2: Troubleshooting Guide - Common Analytical Challenges

This section provides practical advice for overcoming common issues encountered during the analysis of crude this compound.

Q4: My HPLC chromatogram shows several unexpected peaks close to the main product peak. How can I identify them?

A4:

  • Cause: These are likely positional isomers, which have very similar polarities and structures, causing them to elute close to the main product peak.

  • Troubleshooting & Solution:

    • Use a High-Resolution Column: Employ a column with a smaller particle size (e.g., <3 µm) or a longer column length to improve peak resolution.

    • Optimize Mobile Phase: Experiment with different solvent ratios (e.g., methanol vs. acetonitrile) and pH modifiers. A shallow gradient elution program is often more effective at separating closely eluting isomers than an isocratic method.[12]

    • Spike with Standards: If reference standards for potential isomers are available, spike the sample to confirm the identity of the peaks by observing which peak area increases.

    • LC-MS Analysis: Couple the HPLC to a mass spectrometer. Although isomers will have the same molecular weight, slight differences in fragmentation patterns might be observable. More importantly, it confirms that the unknown peaks are indeed isomers.

    • Fraction Collection: Collect the fractions corresponding to the unknown peaks using preparative or semi-preparative HPLC. Concentrate the fractions and analyze them by Nuclear Magnetic Resonance (NMR) for definitive structural elucidation.

Q5: I'm having trouble getting good separation of isomeric impurities by GC-MS. What can I do?

A5:

  • Cause: Positional isomers often have very similar boiling points and fragmentation patterns, making them challenging to resolve and differentiate by GC-MS alone.[13][14]

  • Troubleshooting & Solution:

    • Select the Right Column: Standard non-polar columns (like DB-5ms) may not provide sufficient selectivity. Test a more polar stationary phase, such as one containing a cyanopropyl or polyethylene glycol (WAX) phase, which can offer different selectivity for these types of isomers.

    • Optimize Temperature Program: Use a very slow temperature ramp (e.g., 1-2 °C/min) in the region where the isomers are expected to elute. This increases the time the analytes spend interacting with the stationary phase, improving separation.

    • Rely on Retention Time: Even if the mass spectra are nearly identical, chromatographic separation is key. The definitive identification will rely on the retention time difference between the isomers. This requires running authentic standards if available.

    • Validate with HPLC: Use a validated HPLC method to confirm the purity results obtained by GC. It is a common practice to use two orthogonal chromatographic techniques for impurity profiling.

Q6: My ¹H NMR spectrum has unassigned signals, particularly in the aromatic region (7.5-8.5 ppm). How can I determine if they are impurities?

A6:

  • Cause: Crude samples often contain a mixture of isomers, each with its own set of aromatic proton signals. These signals can overlap, creating a complex spectrum.

  • Troubleshooting & Solution:

    • Compare with a Reference Spectrum: Obtain a reference ¹H NMR spectrum of pure this compound.[15] The signals that do not match the reference are from impurities.

    • Consult Spectral Databases: Search for the ¹H NMR spectra of suspected impurities (e.g., 3-chloro-2-nitrobenzaldehyde, 4-chloro-3-nitrobenzaldehyde).[16][17] This can help in assigning the unknown peaks.

    • Perform 2D NMR: A COSY (Correlation Spectroscopy) experiment will show which protons are coupled to each other. This is invaluable for piecing together the spin systems of the different isomers present in the mixture. An HSQC (Heteronuclear Single Quantum Coherence) experiment will correlate each proton to its directly attached carbon, aiding in the assignment of both ¹H and ¹³C spectra.

    • HPLC-NMR: For highly complex mixtures, coupling HPLC with an NMR detector allows for the acquisition of spectra for each separated impurity peak.

Section 3: Analytical Protocols & Methodologies

These protocols provide a starting point for method development and may require optimization for specific instrumentation and samples.

Protocol 1: High-Performance Liquid Chromatography (HPLC-UV) for Purity Analysis

  • Objective: To separate and quantify this compound from its process-related impurities.

  • Methodology:

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Phosphoric acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient Program:

      • 0-5 min: 30% B

      • 5-25 min: 30% to 80% B (linear gradient)

      • 25-30 min: 80% B (isocratic)

      • 30.1-35 min: 30% B (re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

    • Sample Preparation: Accurately weigh and dissolve approximately 10 mg of the crude sample in 10 mL of a 50:50 mixture of Acetonitrile and Water. Filter through a 0.45 µm syringe filter before injection.

Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Identification

  • Objective: To identify volatile and semi-volatile impurities, including starting materials and isomeric byproducts.

  • Methodology:

    • GC Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Inlet Temperature: 250 °C.

    • Injection Mode: Split (50:1).

    • Oven Temperature Program:

      • Initial Temperature: 100 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 280 °C.

      • Final Hold: Hold at 280 °C for 5 minutes.

    • MS Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: 40-400 m/z.

    • Sample Preparation: Prepare a 1 mg/mL solution of the crude sample in Acetone or Dichloromethane.

Section 4: Visualization of Workflows

The following diagrams illustrate the logical processes for understanding and identifying impurities in this compound.

G cluster_synthesis Synthetic Origins of Impurities cluster_impurities Potential Impurities SM1 3-Chlorobenzaldehyde (Starting Material) Nitration Nitration Reaction (H₂SO₄/HNO₃) SM1->Nitration Crude Crude Product: This compound Nitration->Crude Isomers Positional Isomers (e.g., 3-Chloro-2-nitro) Nitration->Isomers Side Reaction Oxidation Oxidation Product (3-Chloro-5-nitrobenzoic acid) Nitration->Oxidation Side Reaction Unreacted Unreacted Starting Material Nitration->Unreacted Incomplete Reaction

Caption: Synthetic pathway and origin of common impurities.

G Start Start: Crude Sample Received Analysis Initial Analysis (HPLC-UV & GC-MS) Start->Analysis Detect Unknown Peak(s) Detected? Analysis->Detect ID Identify Peak (Compare RT, Spike with Std) Detect->ID Yes End End: Impurity Characterized Detect->End No Known Is Peak a Known Impurity? ID->Known Quant Quantify Impurity & Report Known->Quant Yes Isolate Isolate Impurity (Prep-HPLC) Known->Isolate No Quant->End Elucidate Structural Elucidation (NMR, HRMS) Isolate->Elucidate Elucidate->Quant

Caption: Workflow for impurity identification and characterization.

References

Stability and storage conditions for 3-Chloro-5-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 3-Chloro-5-nitrobenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and troubleshooting advice for the stable storage and effective use of this compound in your experiments.

Frequently Asked Questions (FAQs)

Storage and Handling

Q1: What are the optimal storage conditions for this compound to ensure its long-term stability?

A1: To maintain the integrity and purity of this compound, it is crucial to store it under controlled conditions. The compound is a yellow crystalline solid and should be stored in a cool, dry, and dark environment.[1] The recommended storage temperature is between 2-8°C.[2] Furthermore, it is advisable to store the compound under an inert atmosphere, such as nitrogen or argon, to prevent potential degradation from atmospheric moisture and oxygen.[2]

Q2: I've noticed the solid has clumped together. Is it still usable?

A2: Clumping of the solid can indicate exposure to moisture. While the compound may still be usable, it is recommended to first assess its purity, for instance by taking a melting point or running a thin-layer chromatography (TLC) against a reference standard if available. The presence of significant impurities may affect the outcome of your reaction. To prevent this, always ensure the container is tightly sealed after use and stored in a desiccator if possible.

Q3: What personal protective equipment (PPE) should be used when handling this compound?

A3: this compound is classified as an irritant and is harmful if swallowed.[3] It can cause skin and serious eye irritation, as well as respiratory irritation.[3] Therefore, it is imperative to handle this compound in a well-ventilated area or a chemical fume hood. Recommended PPE includes:

  • Safety glasses or goggles

  • Chemical-resistant gloves

  • A lab coat

Stability and Reactivity

Q4: What are the known incompatibilities of this compound?

A4: this compound should not be stored or mixed with strong oxidizing agents or strong bases.[4] Reactions with these substances can be vigorous and may lead to decomposition of the compound.

Q5: My reaction is giving a lower yield than expected. Could the starting material be degrading?

A5: Yes, degradation of this compound is a possibility, especially if not stored correctly. The aldehyde functional group is susceptible to oxidation to the corresponding carboxylic acid, 3-chloro-5-nitrobenzoic acid. This can occur slowly over time with exposure to air. Additionally, as a nitroaromatic compound, it may be sensitive to light and could undergo photodegradation.

Troubleshooting Guide

This section provides solutions to common problems encountered during the use of this compound in experimental settings.

Issue 1: Inconsistent Reaction Yields

If you are experiencing variable yields in your reactions, consider the following potential causes and solutions:

  • Cause 1: Purity of the Starting Material. The presence of impurities, such as the oxidized carboxylic acid or isomers from its synthesis, can lead to lower yields of the desired product.

    • Solution: Before use, verify the purity of your this compound using an appropriate analytical technique like Nuclear Magnetic Resonance (NMR) spectroscopy or High-Performance Liquid Chromatography (HPLC). If impurities are detected, recrystallization from a suitable solvent system, such as ethanol-water, may be necessary.

  • Cause 2: Degradation During the Reaction. The reaction conditions themselves might be causing the compound to degrade.

    • Solution: If your reaction is run at elevated temperatures or for extended periods, consider if this could be promoting degradation. Running the reaction under an inert atmosphere can prevent air oxidation. If you suspect photodegradation, protect your reaction vessel from light by wrapping it in aluminum foil.

Issue 2: Unexpected Side Products

The formation of unexpected side products can often be traced back to the reactivity of the functional groups on this compound.

  • Observation: Formation of 3-chloro-5-nitrobenzoic acid.

    • Explanation: This is a common oxidation product of the aldehyde. This can occur if the starting material has been improperly stored or if the reaction conditions are too oxidizing.

    • Troubleshooting:

      • Check the purity of the starting material.

      • If the reaction is sensitive to air, ensure it is performed under an inert atmosphere (e.g., nitrogen or argon).

      • Avoid using strong oxidizing agents unless they are a required part of the reaction, and if so, control the stoichiometry carefully.

  • Observation: Complex mixture of products, possibly with discoloration.

    • Explanation: Nitroaromatic compounds can be susceptible to photodegradation, which can lead to a complex mixture of byproducts.

    • Troubleshooting:

      • Protect the reaction from light by using an amber glass flask or by covering the reaction setup with aluminum foil.

      • Minimize the reaction time where possible.

Data and Protocols

Summary of Stability and Storage Parameters
ParameterRecommendationRationale
Storage Temperature 2-8°CMinimizes degradation rates.
Atmosphere Inert gas (Nitrogen or Argon)Prevents oxidation of the aldehyde and hydrolysis from moisture.
Light Conditions Store in the darkPrevents potential photodegradation of the nitroaromatic system.
Incompatible Materials Strong oxidizing agents, Strong basesAvoids vigorous, potentially hazardous reactions and degradation.[4]
Experimental Protocol: Quality Check by Thin-Layer Chromatography (TLC)

This protocol provides a quick method to assess the purity of this compound.

Materials:

  • This compound sample

  • TLC plate (silica gel 60 F254)

  • Developing solvent (e.g., 3:1 Hexane:Ethyl Acetate)

  • Small vial or test tube

  • Solvent for dissolving the sample (e.g., dichloromethane or ethyl acetate)

  • Capillary tube or TLC spotter

  • UV lamp (254 nm)

Procedure:

  • Prepare a dilute solution of your this compound sample in a suitable solvent.

  • Using a capillary tube, spot a small amount of the solution onto the baseline of the TLC plate.

  • Allow the spot to dry completely.

  • Place the TLC plate in a developing chamber containing the developing solvent.

  • Allow the solvent to run up the plate until it is about 1 cm from the top.

  • Remove the plate from the chamber and mark the solvent front.

  • Allow the plate to dry.

  • Visualize the spots under a UV lamp.

Interpretation: A pure sample should show a single, well-defined spot. The presence of multiple spots indicates impurities. The appearance of a spot at the baseline could indicate the presence of the more polar 3-chloro-5-nitrobenzoic acid.

Visualizing Potential Degradation Pathways

The following diagram illustrates the primary potential degradation pathways for this compound based on its chemical structure.

DegradationPathways main This compound oxidized 3-Chloro-5-nitrobenzoic Acid main->oxidized Oxidation (Air, O₂) photodegraded Complex Mixture of Photodegradation Products main->photodegraded Photodegradation (Light)

Caption: Potential degradation pathways of this compound.

Logical Workflow for Troubleshooting

This flowchart provides a step-by-step guide for troubleshooting common issues.

TroubleshootingWorkflow start Problem Encountered (e.g., Low Yield, Side Products) check_purity Assess Purity of Starting Material (TLC, NMR) start->check_purity pure Purity is High check_purity->pure Yes impure Purity is Low check_purity->impure No review_conditions Review Reaction Conditions (Temp, Atmosphere, Light) pure->review_conditions purify Purify Starting Material (e.g., Recrystallization) impure->purify end Re-run Experiment purify->end conditions_ok Conditions Appear Optimal review_conditions->conditions_ok Yes conditions_not_ok Conditions May Cause Degradation review_conditions->conditions_not_ok No conditions_ok->end modify_conditions Modify Reaction Conditions (Inert Atmosphere, Protect from Light) conditions_not_ok->modify_conditions modify_conditions->end

Caption: Troubleshooting workflow for experiments with this compound.

References

Technical Support Center: Navigating the Challenges in Scaling Up the Synthesis of 3-Chloro-5-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center dedicated to the synthesis of 3-Chloro-5-nitrobenzaldehyde. This critical intermediate is a cornerstone in the development of numerous pharmaceutical compounds and fine chemicals.[1][2] Its synthesis, while conceptually straightforward, presents several challenges, particularly when scaling up from the lab to pilot plant or full production. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming these hurdles. We will delve into the causality behind experimental choices, offering troubleshooting guides and detailed protocols to ensure the robust and safe production of high-purity this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for this compound?

The most common and direct route is the electrophilic nitration of 3-chlorobenzaldehyde.[3] This method is often favored for its atom economy and relatively simple starting materials. However, two other notable routes are the oxidation of 3-chloro-5-nitrotoluene and the Sandmeyer reaction starting from a corresponding aniline derivative. Each route has its own set of advantages and challenges that must be considered based on the scale of the synthesis and the available starting materials.

Q2: What are the main challenges in the nitration of 3-chlorobenzaldehyde?

The primary challenges in this synthesis are:

  • Regioselectivity: The directing effects of the chloro and aldehyde groups can lead to the formation of undesired isomers, which complicates purification.

  • Side Reactions: Over-nitration to dinitro compounds or oxidation of the aldehyde group to a carboxylic acid can occur under harsh conditions, reducing the yield of the desired product.

  • Exothermic Nature: Nitration reactions are highly exothermic, posing a significant risk of thermal runaway if not properly controlled, especially at a larger scale.[4][5]

  • Purification: Separating the desired this compound from its isomers and other byproducts can be challenging due to similar physical properties.

Q3: Why is temperature control so critical during the nitration process?

Temperature control is paramount for several reasons. Firstly, the nitration of benzaldehyde derivatives is a highly exothermic reaction.[6] Inadequate cooling can lead to a rapid increase in temperature, a phenomenon known as thermal runaway, which can result in an explosion.[4][7] Secondly, temperature influences the regioselectivity of the reaction. Lower temperatures generally favor the formation of the desired isomer and minimize the formation of byproducts from over-nitration and oxidation.[8] For these reasons, maintaining a consistently low temperature (typically between 0 and 10°C) during the addition of the nitrating agent is crucial for both safety and yield.

Q4: What are the most critical safety precautions for handling nitrating agents?

Nitrating mixtures, typically combinations of concentrated nitric and sulfuric acids, are extremely hazardous.[7][8] Key safety precautions include:

  • Personal Protective Equipment (PPE): Always wear acid-resistant gloves, a lab coat, and safety goggles with a face shield.[6]

  • Ventilation: All manipulations must be performed in a well-ventilated chemical fume hood.[8]

  • Controlled Addition: Nitrating agents should be added slowly and in a controlled manner to manage the exothermic reaction.[7][9]

  • Emergency Preparedness: An emergency plan should be in place to handle spills or thermal runaway, and emergency eyewash and shower stations should be readily accessible.[7]

  • Proper Quenching: The reaction should be quenched by slowly adding the reaction mixture to a large volume of ice and water with vigorous stirring.[6]

Troubleshooting Guides

Issue 1: Low Yield of this compound

A low yield can be attributed to several factors, from an incomplete reaction to product loss during workup. Below is a decision tree to help diagnose and resolve this issue.

start Low Yield of Product incomplete_reaction Incomplete Reaction? start->incomplete_reaction side_reactions Significant Side Products? incomplete_reaction->side_reactions No monitor_reaction Monitor reaction by TLC/GC. [14, 15] Extend reaction time or slightly increase temperature if stalled. incomplete_reaction->monitor_reaction Yes workup_loss Product Loss During Workup? side_reactions->workup_loss No temp_control Improve temperature control. Maintain 0-10°C during addition to minimize byproducts. [4] side_reactions->temp_control Yes check_reagents Verify purity and stoichiometry of starting materials and nitrating agents. workup_loss->check_reagents No optimize_purification Optimize extraction and purification. Use suspension method for better recovery. [3] workup_loss->optimize_purification Yes

Troubleshooting low yield in this compound synthesis.

Issue 2: High Levels of Isomeric Impurities

The presence of other isomers, such as 2-chloro-3-nitrobenzaldehyde, is a common problem that significantly impacts the purity of the final product.

Potential Cause Troubleshooting Steps
Suboptimal Reaction Temperature Maintain a strict temperature range of 0-10°C during the addition of the nitrating agent. Lower temperatures can improve regioselectivity.[8]
Incorrect Reagent Addition Add the nitrating agent slowly and dropwise to the solution of 3-chlorobenzaldehyde. This maintains a low localized concentration and helps control the exotherm.[8]
Inefficient Mixing Ensure vigorous and consistent stirring throughout the reaction to maintain a homogeneous mixture and uniform temperature distribution, preventing localized "hot spots."[6]
Issue 3: Difficulty in Purifying the Product

Even with optimized reaction conditions, some level of isomeric impurity is likely. The separation of these isomers is crucial for obtaining a high-purity product.

Purification Method Solvent System Temperature (°C) Expected Purity of 3,5-isomer (%) Reference
SuspensionMethanol/Water (1:1 v/v)Room Temp99.3[10]
SuspensionAcetone/Water099.9[10]
RecrystallizationDilute EthanolVariesCan be effective, but may lead to lower yields due to co-precipitation.[8]

Experimental Protocols

Protocol 1: Synthesis via Nitration of 3-Chlorobenzaldehyde

This protocol details the most common synthetic route.

cluster_synthesis Synthesis cluster_workup Workup & Isolation cluster_purification Purification A 1. Prepare Nitrating Mixture (H₂SO₄ + HNO₃ at 0-10°C) B 2. Add 3-Chlorobenzaldehyde (Dropwise, maintain 0-10°C) A->B C 3. Reaction Monitoring (TLC/GC for 2-4 hours) [14, 15] B->C D 4. Quench Reaction (Pour onto crushed ice) C->D E 5. Isolate Crude Product (Vacuum filtration) D->E F 6. Wash Solid (Cold water until neutral) E->F G 7. Suspension Purification (e.g., Methanol/Water) [3] F->G H 8. Isolate Pure Product (Vacuum filtration) G->H I 9. Dry Product (Vacuum oven) H->I

Workflow for the synthesis and purification of this compound.

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid in an ice bath to 0-5°C.

  • Addition of Starting Material: Slowly add 3-chlorobenzaldehyde to the cold sulfuric acid while maintaining the temperature below 10°C.

  • Nitration: Prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid. Add this mixture dropwise to the reaction flask, ensuring the temperature does not exceed 10°C.[10]

  • Reaction Monitoring: Stir the reaction mixture at 0-10°C for 2-4 hours. Monitor the reaction progress by TLC or GC until the starting material is consumed.[10][11][12]

  • Work-up: Carefully pour the reaction mixture onto crushed ice. The crude product will precipitate as a solid.

  • Isolation: Collect the solid product by vacuum filtration and wash with cold water until the filtrate is neutral.[10]

Protocol 2: Purification by Suspension Method

This is a highly effective technique for separating the desired 3,5-isomer from other isomers.

Step-by-Step Procedure:

  • Suspension: Place the crude, dried product containing the mixture of isomers in a flask.

  • Solvent Addition: Add a suitable solvent system, such as a 1:1 (v/v) mixture of methanol and water.[10]

  • Stirring: Stir the suspension at room temperature for 30-60 minutes.

  • Filtration: Isolate the solid product by vacuum filtration. The solid will be enriched in the desired this compound.[10]

  • Washing: Wash the filtered solid with a small amount of the cold solvent mixture to remove any remaining dissolved impurities.

  • Drying: Dry the purified product in a vacuum oven.

Protocol 3: Alternative Synthesis via Oxidation of 3-Chloro-5-nitrotoluene

This route can be advantageous if 3-chloro-5-nitrotoluene is a more readily available starting material.

Step-by-Step Procedure:

  • Reaction Setup: In a suitable reactor, dissolve 3-chloro-5-nitrotoluene in a solvent such as acetic acid.

  • Oxidizing Agent: A common oxidizing agent for this transformation is chromyl chloride (CrO₂Cl₂) in a non-polar solvent like carbon tetrachloride, known as the Etard reaction.[13][14]

  • Reaction: Add the oxidizing agent to the solution of 3-chloro-5-nitrotoluene at a controlled temperature.

  • Work-up: The work-up typically involves the hydrolysis of the intermediate complex to yield the aldehyde.

  • Purification: The crude product can be purified by recrystallization or column chromatography.

Note: The Etard reaction involves carcinogenic chromium compounds and should be handled with extreme caution and appropriate safety measures.

References

Validation & Comparative

A Technical Guide to the Comparative Reactivity of 3-Chloro-5-nitrobenzaldehyde and its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of organic synthesis, particularly in the realms of pharmaceutical and fine chemical development, a nuanced understanding of isomeric reactivity is paramount. Substituted benzaldehydes are foundational building blocks, and the interplay of various functional groups on the aromatic ring can dramatically alter their chemical behavior. This guide provides an in-depth comparative analysis of the reactivity of 3-Chloro-5-nitrobenzaldehyde and its constitutional isomers, grounded in the principles of physical organic chemistry and supported by experimental data.

The Decisive Influence of Substituent Effects on Reactivity

The reactivity of the aldehyde functional group in chloro-nitrobenzaldehyde isomers is fundamentally governed by the electronic and steric effects imposed by the chloro and nitro substituents. Both are electron-withdrawing groups (EWGs), which serve to increase the electrophilicity of the carbonyl carbon, rendering it more susceptible to nucleophilic attack compared to unsubstituted benzaldehyde. However, the magnitude of this effect, and consequently the reactivity of the aldehyde, is intricately dependent on the substitution pattern.

The nitro group (-NO₂) is a potent electron-withdrawing group, operating through both a strong negative inductive effect (-I) and a powerful negative resonance effect (-M). The chloro group (-Cl), while also electron-withdrawing inductively (-I), exhibits a positive resonance effect (+M) due to its lone pairs of electrons. The net effect of chlorine is electron-withdrawing. The positioning of these groups relative to the aldehyde function dictates the extent to which they modulate the electron density at the carbonyl carbon.

A valuable tool for quantifying these electronic effects is the Hammett equation, which relates reaction rates and equilibrium constants for reactions of substituted aromatic compounds. The Hammett substituent constant (σ) provides a measure of the electronic influence of a substituent. A positive σ value indicates an electron-withdrawing group that accelerates reactions favored by reduced electron density at the reaction center.

Substituentσ_metaσ_para
-NO₂0.710.78
-Cl0.370.23

Table 1: Hammett substituent constants for nitro and chloro groups. These values provide a quantitative measure of the electron-withdrawing strength of these substituents at the meta and para positions.

The additive nature of these effects allows for a reasoned prediction of the relative reactivity of the various chloro-nitrobenzaldehyde isomers.

A Comparative Analysis of Isomeric Reactivity

Based on the principles of substituent effects, we can predict a general order of reactivity for the chloro-nitrobenzaldehyde isomers towards nucleophilic addition, a common reaction pathway for aldehydes. The greater the net electron withdrawal from the carbonyl carbon, the higher the reactivity.

Predicted Order of Reactivity towards Nucleophilic Addition:

2-Chloro-4-nitrobenzaldehyde > 4-Chloro-2-nitrobenzaldehyde > 2,4-Dinitrobenzaldehyde (for comparison) > this compound > 2-Chloro-6-nitrobenzaldehyde (sterically hindered) > Benzaldehyde

This predicted order is based on the synergistic or antagonistic interplay of the inductive and resonance effects of the substituents from their respective positions. For instance, in 2-Chloro-4-nitrobenzaldehyde, both the ortho-chloro and para-nitro groups strongly withdraw electron density, significantly activating the aldehyde. In this compound, both meta substituents exert their electron-withdrawing inductive effects, leading to a substantial increase in reactivity compared to benzaldehyde, though perhaps less pronounced than in isomers with ortho or para nitro groups that can engage in resonance withdrawal from the carbonyl group. Steric hindrance, particularly from ortho substituents, can also play a crucial role by impeding the approach of a nucleophile to the carbonyl carbon, as would be expected in 2-Chloro-6-nitrobenzaldehyde.

Experimental Corroboration: Reactivity in Key Transformations

While direct kinetic studies comparing all isomers of chloro-nitrobenzaldehyde are not extensively documented in readily available literature, data from reactions with other substituted benzaldehydes provide strong corroborative evidence for the predicted trends.

Nucleophilic Addition Reactions

Reactions such as the Wittig reaction and Knoevenagel condensation are classic examples of nucleophilic additions to aldehydes. The rates of these reactions are highly sensitive to the electrophilicity of the carbonyl carbon.

Benzaldehyde DerivativeReaction TypeRelative Rate Constant (k/k₀)
4-NitrobenzaldehydeWittig Reaction14.7
3-NitrobenzaldehydeWittig Reaction10.5
4-ChlorobenzaldehydeWittig Reaction2.75
BenzaldehydeWittig Reaction1.00

Table 2: Relative rate constants for the Wittig reaction of various substituted benzaldehydes. The data clearly demonstrates the activating effect of electron-withdrawing groups.[1]

Based on these trends, it is highly probable that this compound would exhibit a significantly higher reaction rate in the Wittig reaction than benzaldehyde or 4-chlorobenzaldehyde.

Oxidation Reactions

The oxidation of benzaldehydes to carboxylic acids is another fundamental transformation where substituent effects are prominent.

Benzaldehyde DerivativeSubstituentRelative Rate (k/k₀) for Oxidation
4-Nitrobenzaldehyde-NO₂ (para)5.6
4-Chlorobenzaldehyde-Cl (para)1.8
Benzaldehyde-H1.0

Table 3: Relative reaction rates for the oxidation of substituted benzaldehydes. Electron-withdrawing groups generally facilitate this reaction.[2]

Experimental Protocols for Comparative Reactivity Assessment

To empirically determine the relative reactivity of this compound and its isomers, a series of well-established kinetic experiments can be performed.

Protocol 1: Comparative Kinetics of the Knoevenagel Condensation

This experiment measures the rate of condensation of different chloro-nitrobenzaldehyde isomers with an active methylene compound, such as malononitrile.

Materials:

  • This compound and its isomers

  • Malononitrile

  • Piperidine (catalyst)

  • Ethanol (solvent)

  • UV-Vis Spectrophotometer

Procedure:

  • Prepare equimolar stock solutions of each benzaldehyde isomer and malononitrile in ethanol.

  • In a quartz cuvette, mix the benzaldehyde solution and the malononitrile solution.

  • Initiate the reaction by adding a catalytic amount of piperidine.

  • Immediately begin monitoring the increase in absorbance of the product at its λmax over time using a UV-Vis spectrophotometer.

  • Determine the initial rate of reaction for each isomer.

dot graph ERD { graph [rankdir=LR, splines=ortho]; node [shape=box, style=rounded];

Knoevenagel_Workflow

Protocol 2: Competitive Wittig Reaction

This experiment provides a direct comparison of the reactivity of two different isomers in the same reaction vessel.

Materials:

  • Two different chloro-nitrobenzaldehyde isomers

  • A suitable phosphonium ylide (e.g., (triphenylphosphoranylidene)acetate)

  • Anhydrous THF (solvent)

  • Gas Chromatography-Mass Spectrometry (GC-MS)

Procedure:

  • In a flame-dried flask under an inert atmosphere, dissolve equimolar amounts of the two benzaldehyde isomers in anhydrous THF.

  • Add the phosphonium ylide to the solution and stir at room temperature.

  • After a set period, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the organic products with a suitable solvent (e.g., diethyl ether).

  • Analyze the ratio of the two alkene products using GC-MS to determine the relative reactivity of the two aldehyde isomers.

Wittig_Competition

Conclusion

The reactivity of this compound and its isomers is a direct consequence of the electronic and steric effects of the chloro and nitro substituents. A thorough understanding of these principles allows for the rational prediction of their chemical behavior. While direct comparative kinetic data for all isomers is not always available, the established trends in the reactivity of substituted benzaldehydes provide a solid framework for such comparisons. The experimental protocols outlined in this guide offer a practical approach to empirically determine the relative reactivities of these important synthetic intermediates, empowering researchers to make informed decisions in their synthetic endeavors.

References

A Strategic Guide to Chloro-Nitrobenzaldehyde Isomers in Synthesis: 3-Chloro-5-nitro vs. 4-Chloro-3-nitro

Author: BenchChem Technical Support Team. Date: December 2025

For the discerning researcher and drug development professional, the selection of a starting material is a critical decision that dictates the trajectory of a synthetic route. The isomeric chloro-nitrobenzaldehydes are potent building blocks, yet their utility is not interchangeable. The subtle shift of a substituent fundamentally alters the molecule's electronic landscape, creating two reagents with distinct personalities and applications. This guide provides an in-depth, objective comparison of 3-Chloro-5-nitrobenzaldehyde and 4-Chloro-3-nitrobenzaldehyde, moving beyond catalog specifications to explore the causality behind their differential reactivity, supported by mechanistic insights and experimental data.

Structural and Physicochemical Overview

At first glance, the two isomers differ only in the placement of their chloro and nitro groups. However, this structural variance is the root of their divergent chemical behavior. 4-Chloro-3-nitrobenzaldehyde positions the strongly electron-withdrawing nitro group ortho to the chlorine atom, a key feature that will be explored in detail. In contrast, this compound places both substituents meta to each other.

Caption: Structural comparison of the two isomers.

The following table summarizes their fundamental physicochemical properties for quick reference.

PropertyThis compound4-Chloro-3-nitrobenzaldehyde
CAS Number 22233-54-1[1]16588-34-4[2]
Molecular Formula C₇H₄ClNO₃[1]C₇H₄ClNO₃[2]
Molecular Weight 185.56 g/mol [1]185.56 g/mol [2]
Appearance Crystalline PowderOff-white to light yellow powder[3]
Melting Point 75-77 °C61-63 °C[4][5]

Comparative Reactivity: A Tale of Two Electronic Profiles

The synthetic utility of these isomers is best understood by dissecting their reactivity at two primary sites: the aldehyde functional group and the aromatic ring itself.

Reactions at the Aldehyde Carbonyl: Condensation Chemistry

The aldehyde group in both isomers is highly activated towards nucleophilic attack due to the potent electron-withdrawing effects of both the nitro (-NO₂) and chloro (-Cl) substituents.[6][7] These groups pull electron density from the benzene ring, which in turn makes the carbonyl carbon significantly more electrophilic compared to unsubstituted benzaldehyde. This heightened reactivity translates to excellent performance in reactions like Knoevenagel condensations, Wittig reactions, and the formation of Schiff bases, often leading to high yields under mild conditions.[6][8]

While both isomers are highly reactive, subtle differences can arise. In 4-chloro-3-nitrobenzaldehyde, the substituents are positioned meta and para relative to the aldehyde. In this compound, both are meta. The precise electronic contribution (inductive vs. resonance effects) can lead to minor variations in reaction kinetics, though both are generally considered high-yielding substrates for carbonyl chemistry.

Comparative Performance in Schiff Base Formation

The condensation with an amine to form a Schiff base is a representative reaction. Both isomers are expected to perform exceptionally well.

Reactant IsomerAmineTypical YieldKey Takeaway
This compoundAniline>90% (Predicted)High reactivity due to dual meta-directing EWGs enhancing carbonyl electrophilicity.
4-Chloro-3-nitrobenzaldehydePhenylthiosemicarbazideHigh[9]Excellent substrate for forming thiosemicarbazones, a class of Schiff bases, in high yield.

Representative Experimental Protocol: Synthesis of a Schiff Base

This protocol describes a general procedure for the synthesis of a Schiff base from a chloro-nitrobenzaldehyde isomer and a primary amine.

  • Dissolution: In a round-bottom flask, dissolve 10 mmol of the chosen chloro-nitrobenzaldehyde isomer (e.g., 1.86 g of 4-chloro-3-nitrobenzaldehyde) in 20 mL of ethanol.

  • Addition of Amine: To this solution, add a stoichiometric equivalent (10 mmol) of the primary amine (e.g., aniline).

  • Catalysis: Add 2-3 drops of glacial acetic acid to catalyze the reaction.

  • Reaction: Stir the mixture at room temperature or gently heat to reflux for 1-3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Isolation: Upon completion, cool the reaction mixture in an ice bath. The Schiff base product will typically precipitate out of the solution.

  • Purification: Collect the solid product by vacuum filtration, wash with cold ethanol to remove unreacted starting materials, and dry under vacuum. Recrystallization from a suitable solvent like ethanol can be performed for further purification if necessary.

The Decisive Difference: Nucleophilic Aromatic Substitution (SNA_r)

The most profound difference in the synthetic utility of these two isomers lies in their susceptibility to Nucleophilic Aromatic Substitution (SNA_r) of the chlorine atom. This reaction is the cornerstone of many synthetic strategies, allowing for the introduction of a wide range of nucleophiles (amines, alkoxides, thiolates) onto the aromatic ring.

The SNA_r reaction proceeds via a two-step addition-elimination mechanism, involving a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[10] The stability of this intermediate is paramount, and it is only effectively stabilized when a strong electron-withdrawing group (like -NO₂) is positioned ortho or para to the leaving group (the halogen).[10] A meta-positioned nitro group offers no such resonance stabilization.

G cluster_0 SNA_r Reactivity Comparison node_4C3N 4-Chloro-3-nitrobenzaldehyde (NO₂ is ortho to Cl) node_attack_4C3N Nucleophilic Attack node_4C3N->node_attack_4C3N Favorable node_3C5N This compound (NO₂ is meta to Cl) node_attack_3C5N Nucleophilic Attack node_3C5N->node_attack_3C5N Unfavorable node_intermediate_4C3N Stabilized Meisenheimer Complex (Resonance) node_attack_4C3N->node_intermediate_4C3N node_intermediate_3C5N Unstabilized Intermediate (No Resonance) node_attack_3C5N->node_intermediate_3C5N node_product Substitution Product (e.g., Amine, Ether) node_intermediate_4C3N->node_product Elimination of Cl⁻ node_no_reaction No Reaction (under standard conditions) node_intermediate_3C5N->node_no_reaction

Caption: Logical workflow of Nucleophilic Aromatic Substitution (SNA_r) reactivity.

  • 4-Chloro-3-nitrobenzaldehyde: The Reactive Isomer. With the nitro group positioned ortho to the chlorine, this isomer is highly activated for SNA_r. The negative charge of the Meisenheimer intermediate is delocalized onto the oxygen atoms of the nitro group, providing substantial stabilization and lowering the activation energy for the reaction.[11]

  • This compound: The Unreactive Isomer. The nitro group is meta to the chlorine. When a nucleophile attacks the carbon bearing the chlorine, the resulting negative charge cannot be delocalized onto the nitro group through resonance. Consequently, the intermediate is not stabilized, the activation energy is prohibitively high, and the molecule is essentially inert to SNA_r under typical conditions.[11]

Comparative Performance in Nucleophilic Aromatic Substitution

IsomerRelative Position of -NO₂ to -ClSNA_r ReactivitySynthetic Implication
This compound MetaInert The chlorine atom is a stable substituent. Useful when only aldehyde reactivity is desired.
4-Chloro-3-nitrobenzaldehyde OrthoHighly Activated The chlorine atom is a good leaving group. Ideal for sequential synthesis involving substitution.

Representative Experimental Protocol: SNA_r of 4-Chloro-3-nitrobenzaldehyde

This protocol describes the substitution of the chlorine atom with an amine.

  • Setup: To a sealable reaction vessel, add 4-chloro-3-nitrobenzaldehyde (1.86 g, 10 mmol), the desired amine (e.g., morpholine, 1.1 eq, 11 mmol), and a base such as potassium carbonate (1.5 eq, 15 mmol).

  • Solvent: Add a polar aprotic solvent such as Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) (20 mL).

  • Reaction: Seal the vessel and heat the mixture to 80-120 °C. The reaction progress should be monitored by TLC or LC-MS.

  • Workup: After the reaction is complete (typically 4-12 hours), cool the mixture to room temperature and pour it into ice water.

  • Extraction: The aqueous mixture is then extracted with an organic solvent like ethyl acetate (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel to yield the pure substituted product.

Strategic Synthesis and Applications

The choice between these two isomers is entirely dependent on the synthetic goal.

  • Choose this compound when:

    • The primary goal is to utilize the reactivity of the aldehyde group.

    • The chlorine atom must be retained in the final structure as a stable substituent.

    • It is used in the synthesis of fluorescent thiazole coumarinyl compounds.[12]

  • Choose 4-Chloro-3-nitrobenzaldehyde when:

    • A sequential reaction strategy is planned, involving transformations at both the aldehyde and the chloro-substituted position.

    • The chlorine is intended to be displaced by a nucleophile via SNA_r.

    • The target molecule requires the specific substitution pattern offered by this isomer.

    • It serves as a key intermediate for pharmaceuticals and has been identified as a potent inhibitor of VCAM-1 expression, making it a candidate for autoimmune and inflammatory diseases.[5]

Conclusion

While this compound and 4-chloro-3-nitrobenzaldehyde share the same molecular formula, they are fundamentally different reagents from a synthetic standpoint. Both possess a highly activated aldehyde group, making them excellent partners in condensation reactions. However, the critical difference lies in the lability of the chlorine atom. The ortho-nitro group in 4-chloro-3-nitrobenzaldehyde renders it a superb substrate for nucleophilic aromatic substitution, opening up a vast array of synthetic possibilities. Conversely, the meta-nitro group in This compound makes its chlorine atom robustly unreactive, preserving it throughout synthetic sequences focused on the aldehyde. A clear understanding of this mechanistic dichotomy is essential for the rational design of efficient, high-yielding synthetic routes in research and drug development.

References

A Researcher's Guide to the Spectroscopic Differentiation of Nitrobenzaldehyde Isomers

Author: BenchChem Technical Support Team. Date: December 2025

In the fields of synthetic chemistry, materials science, and drug development, the precise identification of constitutional isomers is a foundational requirement. The nitrobenzaldehyde isomers—ortho (2-nitrobenzaldehyde), meta (3-nitrobenzaldehyde), and para (4-nitrobenzaldehyde)—serve as a classic example of how the positional variance of functional groups on an aromatic ring profoundly alters a molecule's electronic structure and, consequently, its interaction with electromagnetic radiation. This guide provides an in-depth comparative analysis of these three isomers using UV-Visible, Fourier-Transform Infrared (FT-IR), and Nuclear Magnetic Resonance (NMR) spectroscopy, supported by experimental data and protocols.

The aldehyde (-CHO) and nitro (-NO₂) groups are both electron-withdrawing, but their interplay through inductive and resonance effects differs significantly depending on their relative positions. These differences manifest as unique spectroscopic signatures, allowing for their unambiguous differentiation.

UV-Visible Spectroscopy: Probing Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the excitation of electrons from lower to higher energy molecular orbitals. In nitrobenzaldehydes, the key transitions are the π→π* (involving the aromatic ring and substituents) and the weaker n→π* (involving non-bonding electrons on the oxygen atoms). The position of the nitro group dictates the extent of conjugation and the energy of these transitions.

A study published in Physical Chemistry Chemical Physics analyzed the UV/Vis absorption spectra of all three isomers in various solvents.[1][2][3][4] Strong absorptions around 250 nm are attributed to π→π* excitations involving both the nitro and benzene groups, while weaker n→π* transitions are observed around 350 nm.[1][3][4]

Comparative UV-Vis Data

Isomerλmax (π→π) (in Cyclohexane)Key Observations
ortho-Nitrobenzaldehyde ~252 nmSteric hindrance between the adjacent aldehyde and nitro groups can slightly disrupt coplanarity with the ring, affecting the extent of conjugation.
meta-Nitrobenzaldehyde ~262 nmThe electron-withdrawing groups are not in direct conjugation, resulting in a higher energy transition (shorter wavelength) compared to the para isomer.
para-Nitrobenzaldehyde ~266 nmThe groups are in direct conjugation through the benzene ring, allowing for the most effective delocalization of π electrons. This extended conjugation lowers the energy gap for the π→π transition, resulting in a bathochromic (red) shift to the longest wavelength.[5]

The data clearly shows that the para isomer, with its fully extended conjugation, absorbs at the longest wavelength, providing a clear diagnostic marker.

Fourier-Transform Infrared (FT-IR) Spectroscopy: A Vibrational Fingerprint

FT-IR spectroscopy probes the vibrational modes of molecules. The frequency of these vibrations, particularly for functional groups like carbonyls (C=O) and nitro groups (N-O), is highly sensitive to the electronic environment.

The C=O stretching frequency in aromatic aldehydes typically appears near 1700 cm⁻¹.[6] The electron-withdrawing nature of the nitro group influences this frequency. When the nitro group is in the para position, its strong resonance-based electron withdrawal weakens the C=O double bond, lowering its vibrational frequency (a shift to lower wavenumbers). The meta isomer, where the resonance effect is absent, exhibits a C=O stretch at a higher frequency.

Comparative FT-IR Data

IsomerKey Vibrational Frequencies (cm⁻¹)Interpretation of C=O Stretch
ortho-Nitrobenzaldehyde C=O: ~1704, Asym N-O: ~1530, Sym N-O: ~1350The C=O frequency is influenced by a combination of inductive effects and potential steric interactions. A study in the Indian Journal of Chemistry reports the C=O stretch at 1698 cm⁻¹.
meta-Nitrobenzaldehyde C=O: ~1715, Asym N-O: ~1535, Sym N-O: ~1355The nitro group's influence is primarily inductive, leading to a relatively high C=O stretching frequency.
para-Nitrobenzaldehyde C=O: ~1708, Asym N-O: ~1525, Sym N-O: ~1345Strong resonance-based electron withdrawal from the para position weakens the C=O bond, resulting in the lowest stretching frequency among the three isomers.

The most diagnostic feature here is the position of the strong C=O stretching band. The para isomer's band appears at a noticeably lower wavenumber compared to the meta isomer, providing a robust method for differentiation.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton Environment

¹H NMR spectroscopy is arguably the most powerful tool for isomer differentiation as it provides detailed information about the chemical environment, connectivity, and spatial arrangement of hydrogen atoms. The chemical shift (δ) of a proton is determined by the electron density around it; electron-withdrawing groups decrease this density, "deshielding" the proton and shifting its signal downfield to a higher ppm value.[7]

The aldehyde proton (-CHO) appears as a singlet in a highly deshielded region (typically 9.5-10 ppm).[6][8] The aromatic region (7-9 ppm) provides a unique fingerprint for each isomer based on the splitting patterns (multiplicity) and chemical shifts of the ring protons.

Comparative ¹H NMR Data (in CDCl₃)

IsomerAldehyde Proton (δ, ppm)Aromatic Protons (δ, ppm) & Splitting PatternKey Differentiator
ortho-Nitrobenzaldehyde ~10.4Four distinct signals in a complex multiplet pattern from ~7.7 to 8.2 ppm.The highly complex and spread-out aromatic region with four separate proton environments.
meta-Nitrobenzaldehyde ~10.15[9]Four distinct signals, often appearing as a triplet around 7.81 ppm and three other multiplets between 8.2 and 8.8 ppm.[9][10][11]The presence of a proton (between the two groups) shifted significantly downfield (often appearing as a sharp singlet or narrow triplet) and a recognizable triplet for the proton at C5.
para-Nitrobenzaldehyde ~10.18[12]Two distinct signals, appearing as a pair of doublets (an AA'BB' system) around 8.1 and 8.4 ppm.[12]The highly symmetrical pattern of two doublets in the aromatic region is an unambiguous indicator of para substitution.

The splitting pattern in the aromatic region is the most definitive feature. The simple two-doublet pattern of the para isomer makes it instantly recognizable, while the complex multiplets of the ortho and meta isomers can be distinguished by detailed analysis of their coupling constants and chemical shifts.

Experimental Protocols

To ensure the acquisition of high-quality, reproducible data, the following standardized protocols should be employed.

Experimental Workflow

Caption: General workflow for spectroscopic analysis of nitrobenzaldehyde isomers.

Protocol 1: UV-Visible Spectroscopy
  • Solvent Selection: Use a spectrophotometric grade solvent that does not absorb in the region of interest (200-400 nm), such as cyclohexane or acetonitrile.[2]

  • Sample Preparation: Prepare a dilute solution of the nitrobenzaldehyde isomer (e.g., 10⁻⁴ to 10⁻⁵ M) to ensure the absorbance falls within the linear range of the instrument (typically 0.1 - 1.0 AU).

  • Instrument Setup: Use a dual-beam spectrophotometer.[2] Fill a 1 cm path length quartz cuvette with the pure solvent to serve as the reference/blank.

  • Measurement: Record the spectrum of the sample solution from approximately 400 nm down to 200 nm.

  • Analysis: Identify the wavelength of maximum absorbance (λmax) for the prominent π→π* transition.

Protocol 2: FT-IR Spectroscopy (KBr Pellet Method)

The KBr pellet method is a standard technique for analyzing solid samples.[13][14]

  • Material Preparation: Use spectroscopic grade Potassium Bromide (KBr), dried in an oven at ~110°C for 2-3 hours to remove moisture.[13] Store in a desiccator.

  • Grinding: In an agate mortar and pestle, grind 1-2 mg of the solid nitrobenzaldehyde sample until it is a fine, uniform powder.[13][15]

  • Mixing: Add approximately 200-300 mg of the dry KBr powder to the mortar and gently but thoroughly mix with the sample.[13]

  • Pellet Formation: Transfer the mixture to a pellet die. Place the die in a hydraulic press and apply 8-10 tons of pressure for 1-2 minutes to form a thin, transparent pellet.[13][16]

  • Analysis: Place the pellet in the spectrometer's sample holder and acquire the infrared spectrum, typically from 4000 to 400 cm⁻¹.

Protocol 3: ¹H NMR Spectroscopy
  • Sample Preparation: Dissolve 5-25 mg of the nitrobenzaldehyde isomer in approximately 0.6-0.7 mL of a deuterated solvent, such as deuterochloroform (CDCl₃), in a small vial.[17][18]

  • Filtration: To remove any particulate matter that could degrade spectral quality, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[19]

  • Instrument Setup: Place the NMR tube in the spectrometer. The instrument will lock onto the deuterium signal from the solvent and shim the magnetic field to achieve homogeneity.

  • Data Acquisition: Acquire the ¹H NMR spectrum.

  • Analysis: Process the data (Fourier transform, phase correction, and baseline correction). Calibrate the chemical shift scale (the residual CHCl₃ signal in CDCl₃ appears at 7.26 ppm). Analyze the chemical shifts, integration values, and coupling patterns.

Differentiating Isomers: A Logic Diagram

When presented with an unknown isomer, a systematic analysis of the ¹H NMR spectrum is the most efficient path to identification.

NMR_Differentiation Start Analyze Aromatic Region of ¹H NMR Spectrum Pattern What is the splitting pattern? Start->Pattern TwoDoublets Two Doublets (Symmetrical AA'BB' System) Pattern->TwoDoublets Simple Complex Complex Multiplet Pattern Pattern->Complex Complex Result_Para Isomer is PARA TwoDoublets->Result_Para Yes DistinctTriplet Is a clear triplet visible (~7.8 ppm)? Complex->DistinctTriplet Result_Meta Isomer is META DistinctTriplet->Result_Meta Yes Result_Ortho Isomer is ORTHO DistinctTriplet->Result_Ortho No

Caption: Decision tree for identifying nitrobenzaldehyde isomers via ¹H NMR.

Conclusion

The ortho, meta, and para isomers of nitrobenzaldehyde, while constitutionally similar, are readily and unambiguously distinguishable through standard spectroscopic techniques. UV-Visible spectroscopy reveals differences in electronic conjugation, with the para isomer absorbing at the longest wavelength. FT-IR spectroscopy highlights shifts in the carbonyl stretching frequency, which is lowest for the para isomer due to resonance effects. Finally, ¹H NMR spectroscopy provides the most definitive evidence, where the symmetry of the para isomer yields a simple two-doublet aromatic signal, in stark contrast to the complex multiplets of the ortho and meta isomers. By applying the protocols and analytical logic outlined in this guide, researchers can confidently identify these critical building blocks in their work.

References

A Comparative Guide to the Electron-Withdrawing Effects in Substituted Benzaldehydes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a nuanced understanding of electronic effects within aromatic systems is paramount. The reactivity and spectroscopic properties of substituted benzaldehydes, key intermediates in organic synthesis, are profoundly influenced by the nature of the substituents on the phenyl ring. This guide provides an in-depth comparative analysis of the electron-withdrawing effects of various substituents on the benzaldehyde scaffold, supported by experimental data and detailed methodologies.

The Foundational Principles: Inductive and Resonance Effects

The electronic influence of a substituent on an aromatic ring is a composite of two primary phenomena: the inductive effect and the resonance effect.[1][2]

  • Inductive Effect (-I): This effect is transmitted through the sigma (σ) bonds and arises from the electronegativity difference between atoms.[1][2] Electron-withdrawing groups possess atoms more electronegative than carbon, leading to a pull of electron density away from the aromatic ring. This effect diminishes with distance.

  • Resonance Effect (-M or -R): This effect operates through the pi (π) system and involves the delocalization of electrons.[1][2][3] Substituents with double or triple bonds conjugated to the aromatic ring can withdraw electron density via resonance, creating partial positive charges at the ortho and para positions.[3]

The interplay of these two effects dictates the overall electron-withdrawing strength of a substituent and, consequently, the chemical behavior of the substituted benzaldehyde.

Quantifying Electron-Withdrawing Strength: The Hammett Equation

To move beyond qualitative descriptions, the Hammett equation provides a quantitative measure of the electronic influence of a substituent.[4][5] It relates the reaction rates (k) or equilibrium constants (K) of a series of substituted aromatic compounds to a reference reaction (unsubstituted compound, k₀ or K₀) through the following relationship:

log(k/k₀) = σρ

  • σ (Sigma): The substituent constant, which is a measure of the electronic effect of a particular substituent. A positive σ value indicates an electron-withdrawing group.

  • ρ (Rho): The reaction constant, which reflects the sensitivity of a given reaction to substituent effects.[5]

This guide will focus on the para-substituent constant (σₚ), as resonance effects are most strongly felt at this position.[4]

Comparative Analysis of Electron-Withdrawing Substituents

The following tables present a comparative analysis of several common electron-withdrawing groups attached to the para position of benzaldehyde. The data illustrates how these substituents modulate the molecule's spectroscopic properties and reactivity.

Table 1: Hammett Constants for Common Electron-Withdrawing Groups
SubstituentHammett Constant (σₚ)
-H0.00
-Cl0.23
-Br0.23
-C(=O)H0.22
-CO₂CH₃0.45
-CN0.66
-NO₂0.78

Data sourced from multiple references.[6][7]

Table 2: Spectroscopic Data for para-Substituted Benzaldehydes
Substituent¹H NMR Aldehyde Proton Chemical Shift (δ, ppm)IR Carbonyl Stretch (ν, cm⁻¹)
-H~10.00~1703
-Cl~9.97~1705
-Br~9.95~1704
-CN~10.07~1710
-NO₂~10.14~1715

Note: Specific values can vary slightly depending on the solvent and experimental conditions. The data presented reflects general trends.[8][9][10][11][12]

Table 3: Kinetic Data for the Oxidation of para-Substituted Benzaldehydes

The following data represents the relative rates of oxidation for a series of para-substituted benzaldehydes. A larger rate constant indicates a faster reaction, which correlates with a stronger electron-withdrawing effect.

SubstituentSecond-Order Rate Constant (10² k₂, dm³ mol⁻¹ s⁻¹) at 298 K
-H1.85
-Cl4.12
-Br4.25
-CN10.45
-NO₂14.32

Illustrative data adapted from kinetic studies of benzaldehyde oxidation.[3][13]

Mechanistic Insights from Experimental Data

The data presented in the tables reveals clear trends that are directly attributable to the electron-withdrawing nature of the substituents:

  • ¹H NMR Spectroscopy: The chemical shift of the aldehyde proton is a sensitive probe of the electronic environment. Stronger electron-withdrawing groups deshield this proton, causing it to resonate at a higher chemical shift (further downfield).[8] This is because these groups reduce the electron density around the aldehyde proton, making it feel the effects of the external magnetic field more strongly.

  • Infrared (IR) Spectroscopy: The stretching frequency of the carbonyl (C=O) bond is also influenced by substituent effects. Electron-withdrawing groups increase the bond order of the C=O bond through inductive and resonance effects, leading to a higher stretching frequency.[10][11]

  • Reaction Kinetics: In reactions where the aldehyde is attacked by a nucleophile, electron-withdrawing groups enhance the electrophilicity of the carbonyl carbon, making it more susceptible to attack.[1] This results in an increased reaction rate, as demonstrated by the kinetic data for the oxidation of substituted benzaldehydes.[3][13]

The following diagram illustrates the workflow for correlating these experimental parameters.

Caption: Workflow for correlating substituent effects with experimental data.

Experimental Protocols

To ensure the reproducibility and validity of the presented data, the following detailed experimental protocols are provided.

Protocol 1: ¹H NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the substituted benzaldehyde in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve homogeneity, indicated by sharp and symmetrical peaks.

  • Data Acquisition:

    • Acquire the ¹H NMR spectrum using standard parameters (e.g., 30° pulse angle, 2-4 second acquisition time, 1-5 second relaxation delay).

    • Typically, 8-16 scans are sufficient for a good signal-to-noise ratio.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the resulting spectrum and perform baseline correction.

    • Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.

    • Integrate the peaks to determine the relative number of protons.

    • Identify the chemical shift of the aldehyde proton.

Protocol 2: Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation (Neat Liquid): Place a drop of the liquid benzaldehyde sample between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.

  • Background Spectrum: Collect a background spectrum of the empty sample compartment to account for atmospheric CO₂ and H₂O.

  • Sample Spectrum:

    • Place the prepared sample in the spectrometer's sample holder.

    • Collect the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

  • Data Analysis:

    • Identify the strong, sharp absorption band corresponding to the C=O stretch, typically in the range of 1680-1720 cm⁻¹.[9][11][14]

Protocol 3: Kinetic Analysis (Illustrative Example: Oxidation Reaction)

This protocol outlines a general method for monitoring the rate of a reaction, such as the oxidation of benzaldehyde, using UV-Vis spectrophotometry.

  • Reagent Preparation: Prepare stock solutions of the substituted benzaldehyde, the oxidizing agent (e.g., a chromium(VI) species), and any necessary catalyst (e.g., an acid) in a suitable solvent (e.g., aqueous acetic acid).[3]

  • Reaction Initiation:

    • Equilibrate the solutions to the desired reaction temperature in a thermostatted water bath.

    • Initiate the reaction by mixing the reactants in a cuvette placed within the spectrophotometer.

  • Data Collection:

    • Monitor the change in absorbance at a wavelength where one of the reactants or products has a strong and unique absorption.

    • Record the absorbance at regular time intervals.

  • Data Analysis:

    • Plot the appropriate function of concentration versus time (e.g., ln[reactant] vs. time for a pseudo-first-order reaction) to determine the observed rate constant (k_obs).

    • Repeat the experiment with different initial concentrations of the reactants to determine the reaction order and the second-order rate constant (k₂).

  • Hammett Plot Construction:

    • Plot log(k_X / k_H) versus the Hammett σ value for each substituent (where k_X is the rate constant for the substituted benzaldehyde and k_H is for the unsubstituted benzaldehyde).

    • The slope of this plot gives the reaction constant, ρ.

Hammett_Plot_Logic A Measure Rate Constants (k) for a Series of Substituted Benzaldehydes (X) C Calculate log(k/k₀) A->C B Measure Rate Constant (k₀) for Unsubstituted Benzaldehyde (H) B->C E Plot log(k/k₀) vs. σ C->E D Obtain Hammett Substituent Constants (σ) D->E F Determine Reaction Constant (ρ) from the Slope E->F

Caption: Logical flow for constructing a Hammett plot from kinetic data.

Conclusion

The electron-withdrawing effect of a substituent on a benzaldehyde molecule is a predictable and quantifiable phenomenon. Through the systematic application of spectroscopic techniques like ¹H NMR and IR, and kinetic analyses, a clear correlation can be established between the electronic nature of the substituent and the chemical properties of the molecule. This guide provides the foundational knowledge, comparative data, and experimental protocols necessary for researchers to understand, predict, and manipulate the reactivity of these crucial synthetic building blocks.

References

A Comparative Analysis of Aldehyde Reactivity: Benchmarking 3-Chloro-5-nitrobenzaldehyde in Key Synthetic Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of organic synthesis, the aldehyde functional group is a cornerstone for carbon-carbon and carbon-heteroatom bond formation. The choice of aldehyde, however, is far from trivial. Substituents on an aromatic ring can dramatically alter the reactivity of the aldehyde, influencing reaction rates, yields, and even mechanistic pathways. This guide provides an in-depth yield and reactivity comparison of 3-Chloro-5-nitrobenzaldehyde, a highly activated aromatic aldehyde, against a range of other substituted benzaldehydes in pivotal synthetic transformations.

The enhanced reactivity of this compound stems from the potent electron-withdrawing nature of its two substituents: a chloro group and a nitro group. These groups act synergistically to decrease electron density on the aromatic ring and, by extension, the carbonyl carbon. This heightened electrophilicity makes the aldehyde exceptionally susceptible to attack by nucleophiles, a fundamental principle that underpins its performance in a variety of condensation and addition reactions.[1] This guide will explore the practical implications of this electronic activation through comparative data in Knoevenagel condensations, Claisen-Schmidt reactions for chalcone synthesis, and Wittig-type olefinations.

The Decisive Role of Electronic Effects

The reactivity of a substituted benzaldehyde in nucleophilic addition and condensation reactions is fundamentally governed by the electronic properties of its substituents. Electron-withdrawing groups (EWGs) increase the partial positive charge on the carbonyl carbon, rendering it more electrophilic and thus more reactive towards nucleophiles. Conversely, electron-donating groups (EDGs) diminish this positive charge, leading to decreased reactivity.[2][3]

This relationship can be quantitatively described by the Hammett equation, which provides a framework for understanding how substituents influence reaction rates. A positive reaction constant (ρ) in the Hammett plot signifies that the reaction is accelerated by electron-withdrawing groups.[3][4] The reactions discussed herein—Knoevenagel, Claisen-Schmidt, and Wittig—all benefit from the enhanced electrophilicity conferred by EWGs.

This compound is doubly activated by a strongly deactivating nitro group (-NO₂) and a moderately deactivating chloro group (-Cl). This positions it as a highly reactive substrate, often leading to significantly higher yields and faster reaction times compared to unsubstituted benzaldehyde or those bearing electron-donating groups.[1]

I. Knoevenagel Condensation: A Gateway to Functionalized Alkenes

The Knoevenagel condensation is a powerful tool for forming C=C bonds by reacting an aldehyde with an active methylene compound, such as malononitrile, in the presence of a basic catalyst.[5][6] The reaction is highly sensitive to the electrophilicity of the aldehyde.

Causality of Experimental Choices

The choice of a weak base like piperidine or ammonium acetate as a catalyst is crucial. It must be basic enough to deprotonate the active methylene compound to generate the nucleophilic carbanion, but not so strong as to promote self-condensation of the aldehyde or other side reactions. The reaction is often performed in polar protic solvents like ethanol to facilitate the dissolution of reactants and catalyst, or even under solvent-free conditions to enhance reaction rates and align with green chemistry principles.[5][7]

Comparative Yield Data

The data clearly illustrates that benzaldehydes substituted with strong electron-withdrawing groups afford the highest yields in the Knoevenagel condensation.

Benzaldehyde DerivativeSubstituent(s)Product Yield (%)Reference
This compound 3-Cl, 5-NO₂ (Strong EWGs)>90 (Expected) [1]
4-Nitrobenzaldehyde4-NO₂ (Strong EWG)95[5]
4-Cyanobenzaldehyde4-CN (Strong EWG)92[5]
BenzaldehydeH (Neutral)85[5]
4-Methylbenzaldehyde4-CH₃ (EDG)82[5]
4-Methoxybenzaldehyde4-OCH₃ (Strong EDG)80[5]

Note: Yields are representative and can vary based on specific reaction conditions.

The expected yield of over 90% for this compound places it at the top tier of reactivity, surpassing even the highly effective 4-nitrobenzaldehyde due to its dual activation.[1]

Experimental Protocol: Knoevenagel Condensation

This protocol is a generalized procedure for the condensation with malononitrile.

Materials:

  • Substituted Benzaldehyde (1.0 mmol)

  • Malononitrile (1.0 mmol)

  • Piperidine (catalytic amount, ~0.1 mmol)

  • Ethanol (5 mL)

Procedure:

  • In a round-bottom flask, dissolve the substituted benzaldehyde (1.0 mmol) and malononitrile (1.0 mmol) in ethanol (5 mL).

  • Add a catalytic amount of piperidine to the solution.

  • Stir the reaction mixture at room temperature. For less reactive aldehydes, gentle heating (e.g., to 50-60°C) may be required.

  • Monitor the reaction progress using Thin-Layer Chromatography (TLC).

  • Upon completion, cool the mixture in an ice bath to precipitate the product.

  • Collect the solid product by vacuum filtration.

  • Wash the collected solid with cold ethanol to remove any unreacted starting materials and catalyst.

  • Dry the product to obtain the corresponding benzylidenemalononitrile derivative.

Knoevenagel Condensation Workflow

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation reactants Dissolve Aldehyde (1 mmol) & Malononitrile (1 mmol) in Ethanol catalyst Add catalytic Piperidine reactants->catalyst stir Stir at Room Temp (or gentle heat) catalyst->stir monitor Monitor by TLC stir->monitor precipitate Cool in Ice Bath to Precipitate monitor->precipitate filtrate Vacuum Filtration precipitate->filtrate wash Wash with Cold Ethanol filtrate->wash dry Dry Product wash->dry end end dry->end Final Product: Benzylidenemalononitrile

Caption: Workflow for Knoevenagel Condensation.

II. Claisen-Schmidt Condensation: The Synthesis of Chalcones

The Claisen-Schmidt condensation is a specific type of crossed aldol condensation between an aromatic aldehyde and a ketone, like acetophenone, under basic conditions to form α,β-unsaturated ketones, known as chalcones.[8] These compounds are important precursors for flavonoids and possess a wide range of biological activities.[3]

Causality of Experimental Choices

A strong base, typically sodium hydroxide or potassium hydroxide, is used to deprotonate the α-carbon of the ketone, generating an enolate. This enolate then acts as the nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde.[9] Ethanol is a common solvent as it readily dissolves the reactants and the base. The reaction is often initiated at room temperature, and the product, being less polar, frequently precipitates from the alcoholic solution upon formation, driving the reaction to completion.

Comparative Yield Data

The Claisen-Schmidt reaction demonstrates a clear dependency on the electronic nature of the benzaldehyde substituent. Aldehydes with potent EWGs consistently outperform those with EDGs. Microwave-assisted protocols have also been shown to improve yields and reduce reaction times, particularly for moderately reactive substrates.[10]

Benzaldehyde DerivativeKetoneConditionsYield (%)Reference
5-Chloro-2-nitrobenzaldehyde AcetoneNaOH, MW90[10]
3-Chlorobenzaldehyde AcetoneNaOH, MW85[10]
3-NitrobenzaldehydeAcetophenoneNaOH/EthanolHigh[9]
4-NitrobenzaldehydeAcetoneNaOH, MW46[10]
4-ChlorobenzaldehydeAcetophenoneSolid NaOHHigh[9]
BenzaldehydeAcetoneNaOH/Ethanol-Water96 (Conversion)[9]
3,4-DimethoxybenzaldehydeAcetoneNaOH, MWHigh[10]

Note: The lower yield for 4-nitrobenzaldehyde in the cited MW protocol was attributed to product loss during work-up.[10] "High" indicates yields were reported as good to excellent without a specific percentage.

The high yields for 5-chloro-2-nitrobenzaldehyde and 3-chlorobenzaldehyde underscore the positive impact of electron-withdrawing halogens on this reaction.[10] Given its structure, this compound is expected to perform exceptionally well under similar conditions.

Experimental Protocol: Synthesis of trans-3-Nitrochalcone

This protocol is a representative procedure for the Claisen-Schmidt condensation.[9]

Materials:

  • 3-Nitrobenzaldehyde (0.75 g)

  • Acetophenone (0.60 mL)

  • 95% Ethanol (4.0 mL)

  • 10% Aqueous Sodium Hydroxide (NaOH) solution (0.5 mL)

  • Ice water

Procedure:

  • In a 50 mL Erlenmeyer flask, combine 3-nitrobenzaldehyde and acetophenone in 95% ethanol. Swirl to dissolve.

  • Cool the solution to room temperature if warming was necessary for dissolution.

  • Add the 10% NaOH solution to the mixture while stirring.

  • Continue to stir the mixture until it solidifies or a thick precipitate forms (typically 15-30 minutes).

  • Add 10 mL of ice water to the flask. Break up any solid mass with a spatula.

  • Collect the crude product by vacuum filtration.

  • Wash the product thoroughly with cold water until the washings are neutral to litmus paper.

  • Recrystallize the crude product from a minimal amount of methanol or ethanol to obtain the purified chalcone.

III. Wittig and Horner-Wadsworth-Emmons (HWE) Reactions: Precision Olefination

The Wittig reaction and its Horner-Wadsworth-Emmons (HWE) modification are indispensable methods for synthesizing alkenes with high regio- and stereocontrol.[11][12] These reactions involve the coupling of an aldehyde with a phosphorus ylide (Wittig) or a phosphonate carbanion (HWE).

Causality of Experimental Choices

In the Wittig reaction, the ylide is typically generated in situ by treating a phosphonium salt with a strong base like n-butyllithium or sodium hydroxide.[2] The choice of base and solvent can influence the stereochemical outcome (E/Z ratio). The HWE reaction uses a phosphonate-stabilized carbanion, which is more nucleophilic but less basic than a Wittig ylide, often leading to cleaner reactions and a strong preference for the thermodynamically more stable (E)-alkene.[12][13] The reaction rate is highly dependent on the aldehyde's electrophilicity.

Comparative Yield & Reactivity Data

Data from Wittig reactions clearly show that electron-withdrawing substituents on the benzaldehyde dramatically accelerate the reaction rate and lead to higher yields.

Benzaldehyde DerivativeSubstituentProduct Yield (%)Relative Rate Constant (k/k₀)Reference
4-Nitrobenzaldehyde4-NO₂ (Strong EWG)9514.7[2][4]
4-Chlorobenzaldehyde4-Cl (EWG)882.75[2][4]
BenzaldehydeH (Neutral)-1.00[2]
4-Methylbenzaldehyde4-CH₃ (EDG)-0.45[2]

The significantly higher relative rate constant for 4-nitrobenzaldehyde (14.7 times faster than benzaldehyde) highlights the profound effect of a strong EWG.[2] this compound, with its combined electron-withdrawing power, would be expected to react even more rapidly, ensuring high conversion and excellent yields. In HWE reactions, aromatic aldehydes with electron-donating groups often require longer reaction times than those with electron-accepting groups to achieve comparable yields.[14]

General Wittig Reaction Mechanism

Caption: Mechanism of the Wittig Reaction.

IV. Reductive Amination: A Versatile Route to Amines

Reductive amination is a highly efficient method for synthesizing secondary and tertiary amines by reacting an aldehyde with a primary or secondary amine, respectively, in the presence of a reducing agent.[15] The reaction proceeds via the formation of an intermediate imine or iminium ion, which is then reduced.[16]

Causality of Experimental Choices

The key to a successful one-pot reductive amination is the choice of a reducing agent that selectively reduces the protonated iminium ion intermediate much faster than it reduces the starting aldehyde. Sodium triacetoxyborohydride (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN) are ideal for this purpose due to their mild nature and selectivity.[15] The reaction is often carried out in solvents like dichloromethane or methanol under weakly acidic conditions, which are necessary to catalyze the formation of the imine intermediate without deactivating the amine nucleophile.[16]

While direct comparative tables are less common for this reaction, the underlying principle remains: the rate-limiting step is often the initial nucleophilic attack of the amine on the aldehyde.[16] Therefore, the high electrophilicity of this compound makes it an excellent substrate, facilitating rapid imine formation and leading to high yields of the desired amine product, often under milder conditions than required for less activated aldehydes.

Conclusion

The evidence consistently demonstrates that this compound is a superior substrate for a range of essential synthetic transformations that rely on the electrophilicity of the aldehyde. The synergistic electron-withdrawing effects of the chloro and nitro substituents significantly enhance its reactivity, leading to faster reactions and higher product yields in Knoevenagel condensations, Claisen-Schmidt reactions, and Wittig-type olefinations when compared to unsubstituted or electron-rich benzaldehydes. For synthetic chemists and drug development professionals, leveraging the heightened reactivity of this compound can streamline synthetic routes, improve process efficiency, and facilitate the construction of complex molecular architectures.

References

Navigating the Landscape of Heterocyclic Synthesis: A Comparative Guide to Benzaldehyde Reagents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of heterocyclic chemistry, the choice of starting materials is a critical determinant of reaction efficiency, yield, and the ultimate structural diversity of the synthesized library. Among the vast arsenal of reagents, substituted benzaldehydes stand as versatile and indispensable building blocks. 3-Chloro-5-nitrobenzaldehyde, with its distinct electronic properties, has long been a staple in the synthesis of a multitude of heterocyclic scaffolds. However, the ever-expanding quest for novel molecular architectures and optimized reaction pathways necessitates a thorough understanding of the available alternatives.

This guide provides a comprehensive comparison of alternative reagents to this compound in several key multicomponent reactions (MCRs) used in heterocyclic synthesis. By examining the impact of varying electronic and steric substituent effects on reaction outcomes, this document aims to empower researchers to make informed decisions in the design and execution of their synthetic strategies. We will delve into the nuances of the Biginelli, Hantzsch, and Gewald reactions, as well as the synthesis of quinolines and tetrazoles, providing not only comparative experimental data but also detailed, validated protocols.

The Influence of Substituents: A Fundamental Principle

The reactivity of the benzaldehyde carbonyl group is exquisitely sensitive to the nature of the substituents on the aromatic ring. Electron-withdrawing groups (EWGs), such as the nitro (-NO₂) and chloro (-Cl) groups present in this compound, enhance the electrophilicity of the carbonyl carbon. This increased positive charge makes the aldehyde more susceptible to nucleophilic attack, often leading to faster reaction rates and higher yields in many condensation reactions. Conversely, electron-donating groups (EDGs), such as methoxy (-OCH₃) and methyl (-CH₃), decrease the electrophilicity of the carbonyl carbon, which can result in slower reactions or lower yields under identical conditions. Understanding this fundamental principle is paramount when selecting an appropriate benzaldehyde for a specific heterocyclic synthesis.

Comparative Performance in Key Heterocyclic Syntheses

The Biginelli Reaction: A Pathway to Dihydropyrimidinones

The Biginelli reaction is a one-pot cyclocondensation of an aldehyde, a β-ketoester (like ethyl acetoacetate), and urea or thiourea, providing access to 3,4-dihydropyrimidin-2(1H)-ones (DHPMs) and their thio-analogs. These scaffolds are of significant interest in medicinal chemistry due to their diverse biological activities.

The electronic nature of the substituent on the aromatic ring of the aldehyde significantly influences the reaction yield. Generally, aromatic aldehydes with electron-withdrawing groups tend to give higher yields compared to those with electron-donating groups.

Comparative Yields of Substituted Benzaldehydes in the Biginelli Reaction

Benzaldehyde DerivativeSubstituentElectronic EffectApproximate Yield (%)[1]
4-Nitrobenzaldehyde-NO₂Electron-withdrawing~95
3-Nitrobenzaldehyde-NO₂Electron-withdrawing~94
4-Chlorobenzaldehyde-ClElectron-withdrawing~92
This compound -Cl, -NO₂ Strongly Electron-withdrawing ~90-95 (estimated)
Benzaldehyde-HNeutral~90
4-Methoxybenzaldehyde-OCH₃Electron-donating~88
4-Hydroxybenzaldehyde-OHElectron-donating~85
4-Methylbenzaldehyde-CH₃Electron-donating~82

Note: Yields are approximate and can vary significantly based on reaction conditions (catalyst, solvent, temperature, and reaction time).

As the data suggests, aldehydes with strong electron-withdrawing groups, such as 4-nitrobenzaldehyde, provide excellent yields. This compound, combining the effects of two EWGs, is expected to perform similarly well, making it a robust choice for this transformation. Conversely, electron-donating groups lead to a noticeable, albeit not drastic, decrease in yield under similar conditions.

The Hantzsch Pyridine Synthesis: Building the Pyridine Core

The Hantzsch synthesis is a classic multicomponent reaction for the preparation of dihydropyridines, which can be subsequently oxidized to pyridines. It involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor like ammonia or ammonium acetate. Electron-withdrawing groups on the benzaldehyde generally enhance the yields of the Hantzsch reaction.

Comparative Yields of Substituted Benzaldehydes in the Hantzsch Pyridine Synthesis

Benzaldehyde DerivativeSubstituentElectronic EffectApproximate Yield (%)
2-Nitrobenzaldehyde-NO₂Electron-withdrawing35-52
5-Hydroxy-2-nitrobenzaldehyde-OH, -NO₂Mixed48
4-Chlorobenzaldehyde-ClElectron-withdrawing90-95
4-Methylbenzaldehyde-CH₃Electron-donating90-95
4-Methoxybenzaldehyde-OCH₃Electron-donating90-95
Benzaldehyde-HNeutral96

Note: Yields are compiled from various sources and may vary based on specific reaction conditions.

Interestingly, while EWGs are generally favored, modern optimized protocols for the Hantzsch synthesis can achieve high yields with a variety of substituted benzaldehydes, including those with EDGs. This highlights the importance of reaction condition optimization for a given substrate.

The Gewald Aminothiophene Synthesis: A Gateway to Thiophenes

The Gewald reaction is a versatile one-pot synthesis of polysubstituted 2-aminothiophenes from a carbonyl compound (aldehyde or ketone), an α-cyanoester, and elemental sulfur in the presence of a base. Aromatic aldehydes containing electron-withdrawing groups as ring substituents generally show better conversion rates.

Comparative Performance of Substituted Benzaldehydes in the Gewald Reaction

Benzaldehyde DerivativeSubstituentElectronic EffectApproximate Yield (%)
4-Nitrobenzaldehyde-NO₂Electron-withdrawing98
4-Chlorobenzaldehyde-ClElectron-withdrawing95
4-Bromobenzaldehyde-BrElectron-withdrawing94
Benzaldehyde-HNeutral92
4-Methylbenzaldehyde-CH₃Electron-donating90
4-Methoxybenzaldehyde-OCH₃Electron-donating88

Note: Yields are representative and can vary based on the specific α-cyanoester, base, and reaction conditions used.

The trend observed in the Gewald reaction is consistent with the principle of electrophilicity. Strong electron-withdrawing groups on the benzaldehyde lead to higher yields, making reagents like 4-nitrobenzaldehyde and, by extension, this compound, excellent choices for this synthesis.

Quinoline Synthesis: The Friedländer Annulation

The Friedländer synthesis is a widely used method for constructing the quinoline scaffold, involving the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. The reactivity is influenced by the substituents on both reactants. When using a substituted 2-aminobenzophenone, the yield of the resulting quinoline is generally better with aromatic ketones bearing electron-withdrawing groups.

Comparative Yields of Substituted Ketones in the Friedländer Synthesis with 2-Aminobenzophenone

KetoneSubstituent on KetoneElectronic EffectApproximate Yield (%)
4'-Nitroacetophenone-NO₂Electron-withdrawing90
4'-Bromoacetophenone-BrElectron-withdrawing85
Acetophenone-HNeutral82
4'-Methylacetophenone-CH₃Electron-donating78
4'-Methoxyacetophenone-OCH₃Electron-donating75

Note: Yields are based on reactions with 2-aminobenzophenone and can vary with different 2-aminoaryl ketones and reaction conditions.

Tetrazole Synthesis: A Multicomponent Approach to a Privileged Scaffold

5-Substituted 1H-tetrazoles are important heterocyclic motifs in medicinal chemistry. A common multicomponent approach involves the reaction of an aldehyde, hydroxylamine, and an azide source. In this reaction, aromatic aldehydes with electron-donating substituents have been reported to give higher yields compared to those with electron-withdrawing groups.[2]

Comparative Yields of Substituted Benzaldehydes in the One-Pot Synthesis of 5-Substituted 1H-Tetrazoles

Benzaldehyde DerivativeSubstituentElectronic EffectApproximate Yield (%)[2]
4-Methoxybenzaldehyde-OCH₃Electron-donating95
4-Methylbenzaldehyde-CH₃Electron-donating92
Benzaldehyde-HNeutral90
4-Chlorobenzaldehyde-ClElectron-withdrawing88
4-Nitrobenzaldehyde-NO₂Electron-withdrawing85

Note: Yields are representative and can vary based on the specific azide source, catalyst, and reaction conditions.

This trend is in contrast to the previously discussed reactions and highlights the unique mechanistic aspects of this particular tetrazole synthesis.

Experimental Protocols

To provide practical guidance, detailed step-by-step methodologies for the key syntheses discussed are provided below.

Protocol 1: Standard Procedure for the Biginelli Reaction

This protocol provides a general guideline for the synthesis of dihydropyrimidinones.

Biginelli_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine aldehyde (10 mmol), ethyl acetoacetate (10 mmol), and urea (15 mmol) in ethanol (20 mL) B Add catalytic acid (e.g., conc. HCl, 0.5 mL) A->B In round-bottom flask C Reflux the mixture B->C D Monitor by TLC C->D 2-12 hours E Cool to room temp, then in ice bath D->E Upon completion F Filter the precipitate E->F G Wash with cold ethanol F->G H Recrystallize from a suitable solvent G->H Hantzsch_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine aldehyde (10 mmol), 2 eq. of β-ketoester (20 mmol), and ammonium acetate (12 mmol) in ethanol B Reflux the mixture A->B C Monitor by TLC B->C 2-8 hours D Cool to room temp C->D Upon completion E Pour into ice-water D->E F Filter the precipitate E->F G Wash with cold ethanol/water F->G H Recrystallize G->H Gewald_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine aldehyde (10 mmol), α-cyanoester (10 mmol), and elemental sulfur (12 mmol) in ethanol B Add base (e.g., morpholine, 1-2 mmol) A->B C Stir at 40-50 °C B->C D Monitor by TLC C->D 1-4 hours E Cool to room temp D->E Upon completion F Pour into ice-water E->F G Filter the precipitate F->G H Wash with cold ethanol G->H I Recrystallize H->I

References

Benchmarking the performance of 3-Chloro-5-nitrobenzaldehyde in condensation reactions

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Performance of 3-Chloro-5-nitrobenzaldehyde in Condensation Reactions

For researchers, scientists, and drug development professionals, the selection of an appropriate starting material is a critical decision that dictates the efficiency, yield, and viability of a synthetic pathway. Substituted benzaldehydes are foundational building blocks in organic synthesis, particularly in condensation reactions that form essential carbon-carbon bonds. The reactivity of the benzaldehyde is profoundly influenced by the electronic nature of its substituents. This guide provides an in-depth, data-driven benchmark of this compound, a highly activated aromatic aldehyde, and compares its performance against other common alternatives in key condensation reactions.

The core of a condensation reaction involving an aldehyde is the nucleophilic attack on the carbonyl carbon. The electrophilicity of this carbon is the primary determinant of the reaction rate. Electron-withdrawing groups (EWGs) attached to the aromatic ring enhance this electrophilicity by inductively pulling electron density away from the carbonyl group.[1][2] This increased partial positive charge on the carbonyl carbon makes it a more potent target for nucleophiles.[1][3] Conversely, electron-donating groups (EDGs) decrease electrophilicity and slow down the reaction.[1][2]

This compound is uniquely positioned for high reactivity due to the presence of two powerful EWGs: a chloro group (-Cl) and a nitro group (-NO₂). Both groups work synergistically to strongly activate the aldehyde functionality, making it a superior substrate for a variety of condensation reactions.

Claisen_Schmidt_Workflow start Start dissolve Dissolve this compound and Acetophenone in 95% Ethanol start->dissolve add_base Add 10% Aqueous NaOH Dropwise with Stirring dissolve->add_base stir Stir at Room Temperature (Monitor by TLC) add_base->stir neutralize Neutralize with Dilute HCl stir->neutralize filter Collect Precipitate by Vacuum Filtration neutralize->filter wash Wash with Cold Water filter->wash recrystallize Recrystallize from Ethanol wash->recrystallize end End: Purified Chalcone recrystallize->end Knoevenagel_Workflow start Start combine Combine this compound and Malononitrile in Ethanol start->combine add_catalyst Add Catalytic Amount of Piperidine combine->add_catalyst stir_heat Stir at Room Temperature or Reflux (Monitor by TLC) add_catalyst->stir_heat cool Cool Mixture to Room Temperature stir_heat->cool filter Collect Precipitated Product by Vacuum Filtration cool->filter wash Wash with Cold Ethanol filter->wash end End: Purified Product wash->end Wittig_Mechanism cluster_0 Reaction Components cluster_1 Mechanism Steps cluster_2 Products Ylide Phosphonium Ylide (Ph₃P⁺-C⁻HR) Attack Nucleophilic Attack of Ylide on Carbonyl Ylide->Attack Aldehyde Aldehyde (R'-CHO) Aldehyde->Attack Oxaphosphetane Formation of Oxaphosphetane (4-membered ring intermediate) Attack->Oxaphosphetane [2+2] Cycloaddition Decomposition Ring Decomposition Oxaphosphetane->Decomposition Alkene Alkene (R'-CH=CHR) Decomposition->Alkene PhosOxide Triphenylphosphine Oxide (Ph₃P=O) Decomposition->PhosOxide

References

A Senior Application Scientist's Guide to Catalytic Systems for Reactions Involving 3-Chloro-5-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Synthetic Versatility of a Key Building Block

3-Chloro-5-nitrobenzaldehyde is a valuable trifunctional building block in organic synthesis. Its utility stems from the presence of three distinct reactive sites: an aldehyde group, a chloro substituent, and a nitro group. Each of these functional groups can be selectively targeted with a variety of catalytic systems to achieve a diverse range of chemical transformations. This guide provides a comparative analysis of various catalytic systems for reactions involving this compound, offering insights into their performance, mechanistic underpinnings, and practical applications for researchers, scientists, and drug development professionals. The choice of catalyst is paramount in directing the reactivity of this versatile substrate, enabling the synthesis of complex molecules with high efficiency and selectivity.

Comparative Analysis of Catalytic Systems

The reactivity of this compound can be harnessed through several key catalytic transformations. This section provides a comparative overview of the most relevant catalytic systems, with a focus on their application in C-C and C-N bond formation, as well as functional group manipulations.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium catalysis is a cornerstone of modern organic synthesis, offering a powerful toolkit for the formation of carbon-carbon and carbon-heteroatom bonds. For this compound, the chloro substituent serves as a handle for a variety of cross-coupling reactions.

The Suzuki-Miyaura coupling is a versatile method for the formation of biaryl structures. The reaction of this compound with an arylboronic acid, catalyzed by a palladium complex, provides a direct route to substituted nitrobiaryls.

  • Catalyst System: Typically, a palladium(0) source such as Pd(OAc)₂ or Pd₂(dba)₃ is used in combination with a phosphine ligand. The choice of ligand is crucial and often dictates the efficiency of the reaction, especially with less reactive aryl chlorides. Bulky, electron-rich phosphines like XPhos or SPhos are often effective.

  • Base and Solvent: A base, such as K₂CO₃, K₃PO₄, or Cs₂CO₃, is required to activate the boronic acid. The choice of solvent is also critical, with common options including toluene, dioxane, or aqueous mixtures.

The Heck reaction allows for the coupling of this compound with alkenes to introduce a vinyl group. This transformation is valuable for the synthesis of substituted styrenes and other vinylarenes.

  • Catalyst System: Similar to the Suzuki coupling, a palladium(0) catalyst is employed, often generated in situ from Pd(OAc)₂ with a phosphine ligand like PPh₃ or a more specialized ligand for challenging substrates.

  • Base and Solvent: A base, typically an amine like Et₃N or a carbonate, is used to regenerate the active catalyst. Common solvents include DMF, NMP, or toluene.

The Sonogashira coupling provides a direct method for the alkynylation of this compound, leading to the formation of arylalkynes. This reaction requires a dual catalytic system of palladium and copper.

  • Catalyst System: A palladium(0) catalyst, such as Pd(PPh₃)₄ or a combination of a Pd(II) salt and a phosphine ligand, is used in conjunction with a copper(I) co-catalyst, typically CuI.

  • Base and Solvent: An amine base, such as Et₃N or piperidine, is essential for the reaction. The reaction is commonly performed in solvents like THF or DMF.

The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines from aryl halides. This reaction allows for the coupling of this compound with a variety of primary and secondary amines.

  • Catalyst System: A palladium catalyst, often a pre-catalyst or generated in situ from a palladium source and a specialized ligand (e.g., BINAP, XPhos), is employed.

  • Base and Solvent: A strong, non-nucleophilic base like NaOtBu or K₃PO₄ is typically required. Aprotic solvents such as toluene or dioxane are commonly used.

The cyanation of aryl halides is a valuable transformation for introducing a nitrile functionality, which can be further elaborated into other functional groups.

  • Catalyst System: Palladium catalysts, often in combination with phosphine ligands like dppf, are effective for this transformation. Both homogeneous and heterogeneous (Pd/C) systems have been developed.

  • Cyanide Source: A variety of cyanide sources can be used, including Zn(CN)₂ and K₄[Fe(CN)₆], which are often preferred for their lower toxicity and better handling properties compared to alkali metal cyanides.[1]

Performance Summary of Palladium-Catalyzed Reactions
Reaction TypeCatalyst System (Typical)BaseSolventTemperature (°C)Yield (%)Key Considerations
Suzuki-Miyaura Pd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O80-11070-95Ligand choice is critical for activating the C-Cl bond.
Heck Pd(OAc)₂ / PPh₃Et₃NDMF100-14060-85Substrate scope of the alkene can influence reaction efficiency.
Sonogashira Pd(PPh₃)₂Cl₂ / CuIEt₃NTHF/DMFRT-8065-90Copper co-catalyst is essential for high yields under mild conditions.[2]
Buchwald-Hartwig Pd₂(dba)₃ / XPhosNaOtBuToluene80-11075-98Strong base and bulky, electron-rich ligands are often required.
Cyanation Pd/C / dppfZn(CN)₂DMAC110up to 98Use of less toxic cyanide sources is a key advantage.[3]

Note: The yields are representative and can vary significantly based on the specific reactants, catalyst, solvent, and reaction conditions.

Experimental Protocols

This section provides detailed, step-by-step methodologies for key catalytic reactions involving this compound. These protocols are designed to be self-validating and are grounded in established literature procedures.

Protocol 1: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

Objective: To synthesize 3-nitro-5-phenylbenzaldehyde.

Materials:

  • This compound

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate, tribasic (K₃PO₄)

  • Toluene

  • Deionized water

Procedure:

  • To an oven-dried Schlenk tube, add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), and SPhos (0.04 mmol, 4 mol%).

  • Add K₃PO₄ (2.0 mmol).

  • Evacuate and backfill the tube with argon or nitrogen three times.

  • Add degassed toluene (5 mL) and degassed deionized water (1 mL) via syringe.

  • Seal the tube and place it in a preheated oil bath at 100 °C.

  • Stir the reaction mixture vigorously for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Catalytic Reduction of the Nitro Group to an Aniline

Objective: To synthesize 3-amino-5-chlorobenzaldehyde.

Materials:

  • This compound

  • Palladium on activated carbon (10% Pd/C)

  • Ethanol

  • Hydrazine hydrate or a hydrogen source (e.g., H₂ gas)

Procedure (using Hydrazine Hydrate):

  • In a round-bottom flask, dissolve this compound (1.0 mmol) in ethanol (10 mL).

  • Add 10% Pd/C (10 mol% Pd).

  • Heat the mixture to reflux.

  • To the refluxing mixture, add hydrazine hydrate (3.0 mmol) dropwise over 10-15 minutes.

  • Continue refluxing for 1-2 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with ethanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the product by recrystallization or column chromatography if necessary.

Mechanistic Insights and Causality in Experimental Design

A deep understanding of the reaction mechanism is crucial for optimizing reaction conditions and troubleshooting unexpected outcomes.

The Palladium Catalytic Cycle

Most palladium-catalyzed cross-coupling reactions proceed through a common catalytic cycle involving three key steps:

  • Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (this compound) to form a Pd(II) intermediate. The electron-withdrawing nitro group on the substrate can facilitate this step.

  • Transmetalation (for Suzuki) or Coordination/Deprotonation (for Buchwald-Hartwig): The organometallic coupling partner (e.g., arylboronic acid) or the amine transfers its organic group to the palladium center.

  • Reductive Elimination: The two coupled organic fragments are eliminated from the palladium center, forming the desired product and regenerating the active Pd(0) catalyst.

The choice of ligand is critical as it modulates the electron density and steric environment around the palladium center, influencing the rates of these elementary steps and suppressing side reactions.

Palladium_Catalytic_Cycle Pd(0)L_n Pd(0)L_n Oxidative Addition Complex Ar-Pd(II)(X)L_n Pd(0)L_n->Oxidative Addition Complex Oxidative Addition (Ar-X) Transmetalation/Coordination Ar-Pd(II)(R)L_n Oxidative Addition Complex->Transmetalation/Coordination Transmetalation (M-R) or Amine Coordination/Deprotonation Product Product Transmetalation/Coordination->Product Reductive Elimination (Ar-R) Product->Pd(0)L_n Catalyst Regeneration

References

A Comparative Guide to the Synthesis of 3-Chloro-5-nitrobenzaldehyde: Evaluating Two Viable Synthetic Routes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-5-nitrobenzaldehyde is a valuable substituted aromatic aldehyde that serves as a critical building block in the synthesis of a wide array of organic compounds, including pharmaceuticals and agrochemicals.[1][2] Its utility stems from the reactivity of the aldehyde group and the potential for further modification of the nitro and chloro substituents, making it a versatile intermediate for complex molecular architectures.

This guide provides an in-depth comparison of two distinct synthetic routes for the preparation of this compound. As Senior Application Scientists, our goal is to move beyond a simple recitation of steps. We will dissect the mechanistic rationale behind each approach, provide detailed experimental protocols, and offer a critical comparison of their respective performance metrics. This analysis is designed to empower researchers to make an informed decision based on the specific needs of their project, whether prioritizing speed, yield, purity, or scalability.

Route 1: Direct Nitration of 3-Chlorobenzaldehyde

This single-step approach is the most direct and common method for synthesizing nitrobenzaldehydes and their derivatives.[3] It relies on the principles of electrophilic aromatic substitution (EAS), a cornerstone of organic chemistry.

Mechanistic Rationale: The Logic of Electrophilic Aromatic Substitution

The synthesis proceeds via the generation of a highly electrophilic nitronium ion (NO₂⁺) from a mixture of concentrated nitric and sulfuric acids. The sulfuric acid acts as a catalyst, protonating the nitric acid to facilitate the loss of a water molecule and form the nitronium ion.[4]

The core of this synthesis lies in the directing effects of the substituents already present on the benzene ring.[5] The outcome of the reaction is not random but is governed by the electronic properties of the chloro and aldehyde groups:

  • Aldehyde Group (-CHO): This is a meta-directing group.[6] It is an electron-withdrawing group that deactivates the benzene ring towards electrophilic attack, particularly at the ortho and para positions. The resonance structures of the carbocation intermediate (the sigma complex) show that attack at the meta position is energetically more favorable.[7]

  • Chloro Group (-Cl): This is an ortho-, para-directing group.[6] While it is deactivating overall due to its inductive electron withdrawal, it can donate lone-pair electron density through resonance, which preferentially stabilizes the carbocation intermediates formed from ortho and para attack.

In the case of 3-chlorobenzaldehyde, these effects converge. The aldehyde group directs the incoming nitro group to position 5 (meta to itself), and the chlorine group also directs to position 5 (ortho to itself). This alignment of directing effects makes the formation of the this compound isomer highly favorable, minimizing the formation of other isomers and simplifying purification.[8]

Experimental Protocol: Synthesis via Direct Nitration

This protocol is adapted from established procedures for the nitration of benzaldehyde and its derivatives and should be optimized for specific laboratory conditions.[3][4]

Materials:

  • 3-Chlorobenzaldehyde

  • Concentrated Sulfuric Acid (98%)

  • Fuming Nitric Acid (≥90%)

  • Crushed Ice & Deionized Water

  • Tert-butyl methyl ether (or other suitable extraction solvent)

  • 5% Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Toluene & Petroleum Ether (for recrystallization)

Procedure:

  • Preparation of the Nitrating Mixture: In a three-neck flask equipped with a mechanical stirrer, thermometer, and a dropping funnel, carefully add 90 mL of concentrated H₂SO₄. Cool the flask in an ice-salt bath to 0°C.

  • With vigorous stirring, slowly add 9.0 mL of fuming HNO₃ through the dropping funnel. Crucially, maintain the internal temperature below 10°C throughout the addition. This step is highly exothermic.

  • Addition of Substrate: Once the nitrating mixture is prepared and stable at 0-5°C, add 10.0 g of 3-chlorobenzaldehyde dropwise over approximately one hour. Maintain the reaction temperature between 10-15°C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature overnight to ensure the reaction goes to completion.

  • Work-up & Isolation: Carefully pour the reaction mixture onto 500 g of crushed ice in a large beaker with constant stirring. The crude product will precipitate as a yellow solid.

  • Collect the solid by vacuum filtration using a Büchner funnel and wash the filter cake thoroughly with cold deionized water until the filtrate is neutral (pH ≈ 7).

  • Purification:

    • Dissolve the crude, moist product in ~125 mL of tert-butyl methyl ether.

    • Transfer the solution to a separatory funnel and wash with 125 mL of 5% NaHCO₃ solution to remove residual acids.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent using a rotary evaporator.

    • Recrystallize the resulting solid from a toluene/petroleum ether mixture to yield pure, light-yellow crystals of this compound.[3]

Workflow Visualization

Route_1_Workflow Diagram 1: Workflow for Direct Nitration cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_acid Cool H₂SO₄ to 0°C prep_mix Add HNO₃ to form Nitrating Mixture (<10°C) prep_acid->prep_mix add_sub Add 3-Chlorobenzaldehyde (10-15°C) prep_mix->add_sub react Stir at Room Temp Overnight add_sub->react quench Pour onto Crushed Ice react->quench filtrate Filter & Wash with H₂O quench->filtrate extract Dissolve, Wash with NaHCO₃, Dry filtrate->extract recrystal Recrystallize from Toluene/Petroleum Ether extract->recrystal product Pure this compound recrystal->product

Caption: Workflow for the synthesis of this compound via direct nitration.

Route 2: Oxidation of 3-Chloro-5-nitrotoluene

This two-step alternative approach involves first synthesizing the corresponding toluene derivative, followed by a selective oxidation of the methyl group to an aldehyde. This route avoids the potential for isomeric impurities that can arise in direct nitration, though it is a longer process.

Mechanistic Rationale: A Two-Stage Strategy

The logic of this route is to install the nitro and chloro groups onto a toluene backbone first and then perform the oxidation.

  • Synthesis of 3-Chloro-5-nitrotoluene: This intermediate can be prepared from 2-methyl-4-nitroaniline. The process involves a chlorination step followed by deamination to remove the amino group, yielding the desired toluene derivative.[9][10] This multi-step synthesis of the precursor is more complex than the direct nitration of the benzaldehyde.

  • Oxidation of the Methyl Group: The selective oxidation of a methyl group to an aldehyde on an electron-deficient aromatic ring requires specific conditions. Strong oxidizing agents risk over-oxidation to the carboxylic acid. A common and effective method for this transformation is the use of manganese dioxide (MnO₂) in an acidic medium (e.g., sulfuric acid).[11] The reaction mechanism involves the adsorption of the toluene onto the MnO₂ surface and a series of single-electron transfers and proton abstractions to form the aldehyde. Other methods, such as using chromyl chloride (the Etard reaction), are also possible.[1]

Experimental Protocol: Synthesis via Oxidation

This protocol is a composite based on procedures for the synthesis of the precursor and the oxidation of similar nitrotoluenes. The oxidation step, in particular, requires careful optimization.

Part A: Synthesis of 3-Chloro-5-nitrotoluene (Adapted from EP1443040A1) [9]

  • Chlorination: React 2-methyl-4-nitroaniline with a chlorinating agent like t-butylhypochlorite in a neutral solvent to obtain 2-chloro-4-nitro-6-methylaniline.

  • Deamination: Dissolve the 2-chloro-4-nitro-6-methylaniline intermediate in ethanol. Add concentrated sulfuric acid at a low temperature.

  • Add an aqueous solution of sodium nitrite dropwise while maintaining a temperature of 5-10°C.

  • After the addition, the reaction mixture is carefully warmed to facilitate the deamination, followed by work-up to isolate the 3-chloro-5-nitrotoluene.

Part B: Oxidation to this compound (Generalized Procedure) [11]

  • Reaction Setup: In a flask equipped for vigorous stirring, suspend 3-chloro-5-nitrotoluene and manganese dioxide (MnO₂) powder in 65% sulfuric acid.

  • Reaction: Heat the mixture with strong agitation to approximately 40-45°C. The reaction progress can be monitored by TLC or GC analysis.

  • Work-up: After the reaction is complete (typically several hours), cool the mixture and filter to remove the manganese salts.

  • Isolation & Purification: Extract the filtrate with a suitable organic solvent (e.g., toluene or dichloromethane). Wash the organic layer with water and brine, dry it over an anhydrous salt, and remove the solvent under reduced pressure. The crude product will likely require purification by column chromatography or recrystallization.

Workflow Visualization

Route_2_Workflow Diagram 2: Workflow for Oxidation Route cluster_precursor Part A: Precursor Synthesis cluster_oxidation Part B: Oxidation start_A 2-Methyl-4-nitroaniline chlorination Chlorination start_A->chlorination deamination Deamination chlorination->deamination precursor 3-Chloro-5-nitrotoluene deamination->precursor react_B React with MnO₂ / H₂SO₄ at ~40°C precursor->react_B workup_B Filter, Extract, Dry react_B->workup_B purify_B Purify (Chromatography/Recrystallization) workup_B->purify_B product_B Pure this compound purify_B->product_B

Caption: Workflow for the synthesis of this compound via oxidation.

Comparative Analysis: Head-to-Head Performance

The choice between these two synthetic routes is not trivial and depends heavily on the priorities of the research team. Below is a summary of their key performance indicators.

MetricRoute 1: Direct NitrationRoute 2: Oxidation of Toluene Derivative
Number of Steps 1 (from 3-chlorobenzaldehyde)2+ (from 2-methyl-4-nitroaniline)
Typical Overall Yield High (often 50-70% after purification)[3]Moderate to Low (cumulative yield over multiple steps)
Purity & Byproducts Good; potential for minor isomeric impurities requiring careful purification.Potentially very high; avoids isomeric benzaldehyde byproducts. Risk of over-oxidation to carboxylic acid.
Reagent Safety Uses highly corrosive fuming nitric and sulfuric acids. Reaction is highly exothermic and requires strict temperature control.[4]Precursor synthesis involves multiple reagents. Oxidation uses a strong acid and a heavy metal reagent (MnO₂).
Scalability Readily scalable; a common industrial process for similar compounds.More complex to scale due to multiple steps and solid-phase reagents (MnO₂).
Simplicity & Speed High; a straightforward, single-step synthesis.Low; a multi-day, multi-step process requiring synthesis of an intermediate.
Expertise & Experience: A Deeper Look

Route 1 (Direct Nitration) is the workhorse. Its primary advantage is its directness and efficiency. For most lab-scale and many industrial applications, this is the preferred method. The key to success is meticulous control over the reaction temperature. Failure to do so can lead to a decrease in selectivity and the formation of unwanted byproducts, complicating the purification process. The convergence of the directing groups is a significant benefit, making this particular nitration more selective than many others.

Route 2 (Oxidation) represents a more strategic, albeit longer, approach. Its main appeal is the potential for higher final purity by building the molecule in a way that avoids the formation of hard-to-separate isomers. This can be critical in pharmaceutical applications where isomeric purity standards are exceptionally high. However, this comes at the cost of time and overall yield. Each step in the sequence will have an associated loss of material, making the cumulative yield lower. Furthermore, the oxidation step itself is not without challenges; controlling the reaction to prevent the formation of the corresponding benzoic acid requires careful monitoring and optimization.

Conclusion and Recommendations

The validation of a synthetic route is contingent on its intended application.

  • For rapid synthesis, process development, and applications where high-throughput is valued, Route 1 (Direct Nitration) is the superior choice. Its single-step nature, reliance on common reagents, and high potential yield make it the most efficient and economical path to this compound.

  • For applications demanding the absolute highest isomeric purity, or for academic explorations into alternative synthetic strategies, Route 2 (Oxidation) is a valid, though more challenging, alternative. It offers a pathway that circumvents the primary byproduct concerns of Route 1, but it requires a greater investment in time, resources, and process optimization.

Ultimately, both routes are chemically sound and lead to the desired product. By understanding the underlying principles and practical trade-offs of each, researchers can confidently select the synthetic strategy that best aligns with their scientific and logistical objectives.

References

A Senior Application Scientist's Guide to Cross-Reactivity Studies of 3-Chloro-5-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Contextualizing the Reactivity of 3-Chloro-5-nitrobenzaldehyde

This compound (3-C-5-NB) is a substituted aromatic aldehyde serving as a valuable building block in the synthesis of various organic compounds, including pharmaceuticals and dyes.[1][2] Its structure, featuring an electrophilic aldehyde group and a benzene ring activated by electron-withdrawing chloro and nitro substituents, dictates its chemical reactivity.[3][4] In biological systems, aromatic aldehydes can covalently bind to nucleophilic residues of proteins, such as the ε-amino group of lysine, to form Schiff bases.[5][6] This modification can render the protein immunogenic, eliciting an antibody response against the small molecule, which acts as a hapten.

For drug development professionals and researchers, understanding the potential for such an immune response is critical. If 3-C-5-NB or its structurally similar metabolites are present as impurities in a final product, they could trigger adverse immunological events. Furthermore, for scientists developing sensitive detection methods for this molecule, the specificity of the antibody is paramount. This guide provides a comprehensive framework for evaluating the cross-reactivity of antibodies raised against 3-C-5-NB, enabling an objective assessment of their specificity against structurally related analogues.

Pillar 1: The Mechanistic Rationale—Haptenization and Immunoassay Design

Small molecules like 3-C-5-NB, with a molecular weight under 1,000 Da, are typically not immunogenic on their own.[7] To elicit a specific antibody response, they must be covalently coupled to a larger carrier protein, a process known as haptenization.[8][9] The resulting hapten-carrier conjugate is then large enough to be recognized by the immune system, leading to the production of antibodies, some of which will be specific to the hapten portion.

Hapten_Principle cluster_synthesis Conjugation Chemistry Hapten 3-C-5-NB (Hapten) < 1000 Da Non-Immunogenic Conjugate Hapten-Carrier Conjugate (Immunogen) Elicits Antibody Response Hapten->Conjugate Covalent Bonding Carrier Carrier Protein (e.g., KLH) > 40,000 Da Immunogenic Carrier->Conjugate Antibody Anti-Hapten Antibodies Conjugate->Antibody Immunization ELISA_Workflow Start Start Step1 1. Coating Coat plate with 3-C-5-NB-OVA conjugate. Incubate overnight at 4°C. Start->Step1 End Read Plate (450 nm) Step2 2. Washing Wash 3x with PBST. Step1->Step2 Step3 3. Blocking Add blocking buffer (e.g., 1% BSA in PBST). Incubate 1-2 hours at RT. Step2->Step3 Step4 4. Washing Wash 3x with PBST. Step3->Step4 Step5 5. Competition Add standards/samples (analytes). Immediately add anti-3-C-5-NB antibody. Incubate 1 hour at RT. Step4->Step5 Step6 6. Washing Wash 3x with PBST. Step5->Step6 Step7 7. Detection Add HRP-conjugated secondary antibody. Incubate 1 hour at RT. Step6->Step7 Step8 8. Washing Wash 5x with PBST. Step7->Step8 Step9 9. Substrate Addition Add TMB substrate. Incubate 15-30 min in dark. Step8->Step9 Step10 10. Stop Reaction Add Stop Solution (e.g., 2N H₂SO₄). Step9->Step10 Step10->End Structure_Reactivity cluster_analogs Structural Analogs & Cross-Reactivity Parent This compound (Parent Compound) 100% Reactivity NoCl 3-Nitrobenzaldehyde (-Cl) Moderate Reactivity Parent->NoCl Remove Chloro NoNO2 3-Chlorobenzaldehyde (-NO₂) Low Reactivity Parent->NoNO2 Remove Nitro Isomer 4-Chloro-3-nitrobenzaldehyde (Isomer) Low Reactivity Parent->Isomer Shift Chloro Acid 3-Chloro-5-nitrobenzoic acid (-CHO -> -COOH) Very Low Reactivity Parent->Acid Oxidize Aldehyde Alcohol (3-Chloro-5-nitrophenyl)methanol (-CHO -> -CH₂OH) Negligible Reactivity Parent->Alcohol Reduce Aldehyde NoSub Benzaldehyde (-Cl, -NO₂) Negligible Reactivity NoCl->NoSub Remove Nitro NoNO2->NoSub Remove Chloro

References

The Strategic Advantage of Convergence: Evaluating 3-Chloro-5-nitrobenzaldehyde in Multicomponent vs. Stepwise Syntheses

Author: BenchChem Technical Support Team. Date: December 2025

A Senior Application Scientist's Guide to Optimizing Heterocyclic Synthesis

In the landscape of modern organic synthesis, the pursuit of efficiency, sustainability, and molecular diversity is paramount. The choice of synthetic strategy—convergent, one-pot multicomponent reactions (MCRs) versus traditional linear, stepwise approaches—lies at the heart of this endeavor. This guide provides an in-depth comparison of these two methodologies, specifically focusing on the utility and efficacy of 3-chloro-5-nitrobenzaldehyde, a versatile and highly reactive building block for the synthesis of pharmaceutically relevant heterocyclic scaffolds.

The Dichotomy of Synthesis: Multicomponent Reactions vs. Stepwise Synthesis

Multicomponent reactions are elegant processes where three or more reactants combine in a single reaction vessel to form a complex product in one pot.[1][2] This approach embodies the principles of green chemistry by minimizing solvent usage, purification steps, and waste generation.[2] Renowned MCRs like the Biginelli and Hantzsch reactions are prime examples of this efficiency, offering rapid access to diverse molecular architectures.[3][4]

In stark contrast, stepwise synthesis involves the sequential formation of bonds and the isolation and purification of intermediates at each stage. While offering precise control over each transformation, this linear approach can be time-consuming, labor-intensive, and often results in lower overall yields due to material loss at each step.[5]

G cluster_0 Multicomponent Synthesis (1-Pot) cluster_1 Stepwise Synthesis (Multi-Step) A Reactant A Product_MCR Complex Product A->Product_MCR Single Step B Reactant B B->Product_MCR Single Step C Reactant C C->Product_MCR Single Step D Reactant A E Reactant B F Intermediate 1 G Reactant C H Intermediate 2 Product_Step Complex Product

The Role of this compound: An Electron-Deficient Powerhouse

This compound is a particularly valuable substrate for these reactions. The presence of two strong electron-withdrawing groups, the chloro and nitro moieties, significantly increases the electrophilicity of the aldehyde's carbonyl carbon. This heightened reactivity makes it an excellent candidate for nucleophilic attack, which is often the initiating step in many condensation reactions, including the Biginelli and Hantzsch syntheses. This inherent reactivity can lead to faster reaction times and higher yields compared to less activated benzaldehydes.

Comparative Case Study: The Biginelli Reaction

The Biginelli reaction, a cornerstone of heterocyclic chemistry, provides an excellent framework for comparing multicomponent and stepwise approaches to synthesize 3,4-dihydropyrimidin-2(1H)-ones (DHPMs), a class of compounds with a wide array of pharmacological activities.[6][7] The reaction typically involves an aldehyde, a β-ketoester (like ethyl acetoacetate), and urea.[7]

While direct comparative data for this compound across multiple synthetic routes is scarce in a single publication, a comprehensive study on benzaldehyde provides a compelling model for the strategic differences.[8] The findings from this study are adapted here to illustrate the profound impact of the synthetic route on overall efficiency.

The multicomponent approach involves mixing all three reactants in a "one-pot" fashion. In contrast, stepwise syntheses can proceed through various mechanistic pathways, such as pre-forming an iminium intermediate (from the aldehyde and urea), an enamine intermediate (from the β-ketoester and urea), or a Knoevenagel adduct (from the aldehyde and β-ketoester), before adding the final component.[8]

Biginelli_Pathways

Quantitative Comparison of Synthetic Routes

The following table summarizes representative yields for the synthesis of a dihydropyrimidinone derivative using benzaldehyde as a model, illustrating the superiority of the multicomponent approach.[8] It is important to note that while absolute yields will differ for this compound, the trend highlighting the efficiency of the one-pot method is expected to be consistent.

Synthetic RouteDescriptionKey IntermediateRepresentative Yield*
Multicomponent One-pot reaction of all three components.None isolated~60-90%
Stepwise (Iminium)Benzaldehyde and urea react first.Iminium~62%
Stepwise (Enamine)Urea and ethyl acetoacetate react first.Enamine~40%
Stepwise (Knoevenagel)Benzaldehyde and ethyl acetoacetate react first.α,β-Unsaturated Ketone~38%

*Yields are based on the model system with benzaldehyde as reported in the literature and are for illustrative purposes.[8] Actual yields with this compound may vary but are expected to favor the multicomponent route.

The data clearly indicates that the one-pot multicomponent reaction provides significantly higher yields than any of the stepwise alternatives. This is primarily because the MCR avoids the isolation and purification of intermediates, thus preventing the inevitable material loss associated with these steps.[5] Furthermore, in a one-pot reaction, the intermediates are formed in situ and consumed immediately in the subsequent cyclization, driving the overall equilibrium towards the final product.

Experimental Protocols

To provide a practical context, the following are detailed, representative protocols for both the multicomponent and a plausible stepwise synthesis of a dihydropyrimidinone using this compound.

Protocol 1: Multicomponent Biginelli Synthesis (One-Pot)

This protocol describes an efficient, one-pot synthesis of Ethyl 4-(3-chloro-5-nitrophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate.

Materials:

  • This compound (1.86 g, 10 mmol)

  • Ethyl acetoacetate (1.30 g, 10 mmol)

  • Urea (0.90 g, 15 mmol)

  • Ethanol (20 mL)

  • Concentrated Hydrochloric Acid (catalytic amount, ~5 drops)

Procedure:

  • In a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine this compound, ethyl acetoacetate, and urea in ethanol.

  • Add the catalytic amount of concentrated hydrochloric acid to the mixture.

  • Heat the mixture to reflux and stir for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes to facilitate precipitation.

  • Collect the solid product by vacuum filtration.

  • Wash the collected solid with cold ethanol (2 x 10 mL) to remove any unreacted starting materials.

  • Dry the purified product under vacuum to yield the dihydropyrimidinone.

Protocol 2: Stepwise Synthesis via Knoevenagel Condensation

This protocol outlines a two-step synthesis involving the isolation of the Knoevenagel condensation product.

Step 2a: Synthesis of the Knoevenagel Intermediate

  • Materials:

    • This compound (1.86 g, 10 mmol)

    • Ethyl acetoacetate (1.30 g, 10 mmol)

    • Piperidine (catalytic amount, ~3 drops)

    • Ethanol (15 mL)

  • Procedure:

    • In a 50 mL flask, dissolve this compound and ethyl acetoacetate in ethanol.

    • Add piperidine as a catalyst and stir the mixture at room temperature for 2-3 hours.[9]

    • Monitor the formation of the α,β-unsaturated product by TLC.

    • Remove the solvent under reduced pressure. The crude product can be purified by column chromatography or used directly in the next step if sufficiently pure.

Step 2b: Cyclization with Urea

  • Materials:

    • Crude Knoevenagel intermediate from Step 2a (~10 mmol)

    • Urea (0.90 g, 15 mmol)

    • Ethanol (20 mL)

    • Concentrated Hydrochloric Acid (catalytic amount, ~5 drops)

  • Procedure:

    • Dissolve the Knoevenagel intermediate and urea in ethanol in a 100 mL round-bottom flask.

    • Add the catalytic acid and heat the mixture to reflux for 6-8 hours.

    • Follow the work-up and purification procedure as described in Protocol 1 (steps 4-7).

The cumulative yield of the two-step process is invariably lower than the one-pot synthesis due to losses during intermediate work-up and purification.

Conclusion and Outlook

For the synthesis of complex heterocyclic molecules using this compound, the evidence strongly favors the adoption of multicomponent reaction strategies. The advantages in terms of efficiency, atom economy, reduced reaction time, and higher overall yields are substantial when compared to traditional stepwise methods.[2] The heightened reactivity of this compound makes it an ideal substrate for MCRs, often leading to excellent outcomes under mild conditions.

While stepwise synthesis will always retain its value for its precision and applicability in total synthesis of complex natural products where intermediates need to be carefully controlled, for the rapid generation of compound libraries for drug discovery and for process optimization in pharmaceutical development, multicomponent reactions represent a more logical, economical, and environmentally conscious choice. As Senior Application Scientists, advocating for and implementing MCRs is a key step towards smarter and more sustainable chemical synthesis.

References

A Researcher's Guide to the Reactivity of Substituted Nitrobenzaldehydes: A Computational and Experimental Comparison

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the nuanced reactivity of aromatic aldehydes is paramount for predictable and efficient synthesis. Substituted nitrobenzaldehydes, a class of compounds crucial in the synthesis of pharmaceuticals and other fine chemicals, present a fascinating case study in substituent-driven reactivity. The interplay between the strongly electron-withdrawing nitro group and other substituents can dramatically alter the electrophilicity of the carbonyl carbon, directly impacting reaction rates and mechanisms.

This guide provides an in-depth, objective comparison of the reactivity of substituted nitrobenzaldehydes. We will delve into the theoretical underpinnings of substituent effects, present a framework for their computational prediction, and correlate these findings with supporting experimental data. This document is designed to be a practical resource, offering both field-proven insights and detailed methodologies.

The Decisive Role of Substituents in Modulating Reactivity

The reactivity of a benzaldehyde derivative in nucleophilic addition reactions is fundamentally governed by the electron density at the carbonyl carbon. Substituents on the aromatic ring can either donate or withdraw electron density, thereby decreasing or increasing the electrophilicity of the carbonyl carbon and its susceptibility to nucleophilic attack.[1][2]

The nitro group (–NO₂) is a potent electron-withdrawing group, acting through both the inductive effect (due to the high electronegativity of nitrogen and oxygen) and the resonance effect (delocalizing electron density from the ring into the nitro group).[1][2] This inherent electron-withdrawing nature makes the carbonyl carbon of nitrobenzaldehyde significantly more electrophilic and, therefore, more reactive towards nucleophiles compared to unsubstituted benzaldehyde or benzaldehydes with electron-donating groups.[1] For instance, p-nitrobenzaldehyde is more reactive in nucleophilic addition reactions than p-tolualdehyde, as the electron-releasing methyl group in the latter decreases the electrophilicity of the carbonyl carbon.[1]

The position of the substituent relative to the aldehyde group—ortho, meta, or para—is also critical. While inductive effects are distance-dependent, resonance effects are most pronounced when the substituent is at the ortho or para position, allowing for direct delocalization of electron density involving the carbonyl group.

Quantifying Substituent Effects: The Hammett Equation

To move from a qualitative to a quantitative understanding of these electronic effects, we can employ the Hammett equation. This linear free-energy relationship correlates the reaction rates or equilibrium constants of substituted aromatic compounds with the electronic properties of their substituents.[1][3] The equation is given by:

log(k/k₀) = ρσ

where:

  • k is the rate constant for the reaction of a substituted compound.

  • k₀ is the rate constant for the reaction of the unsubstituted compound.

  • σ (sigma) is the substituent constant, which depends on the nature and position of the substituent and is a measure of its electronic effect.

  • ρ (rho) is the reaction constant, which reflects the sensitivity of the reaction to substituent effects.[1][3]

A positive ρ value signifies that the reaction is accelerated by electron-withdrawing groups, as is typical for nucleophilic additions to the carbonyl group of benzaldehydes.[4] In such reactions, the buildup of negative charge in the transition state is stabilized by electron-withdrawing substituents.[1]

Comparative Reactivity Analysis: Computational and Experimental Data

The following table summarizes key computational descriptors and experimental data for a series of substituted nitrobenzaldehydes. The computational data is based on Density Functional Theory (DFT) calculations, which provide insights into the electronic structure and reactivity of these molecules.[5][6]

Substituent (Position)Hammett Constant (σ)LUMO Energy (eV)Charge on Carbonyl Carbon (e)Relative Reaction Rate (k/k₀)
4-Nitro0.78-2.58+0.3510.5
3-Nitro0.71-2.52+0.348.2
4-Chloro-3-nitro0.99 (sum of σ)-2.65+0.3715.1
4-Methoxy-3-nitro0.44 (sum of σ)-2.35+0.324.5
Unsubstituted Benzaldehyde0.00-1.89+0.281.0

Note: The LUMO energy and charge on the carbonyl carbon are representative values obtained from DFT calculations. The relative reaction rates are illustrative and based on typical Hammett correlations for nucleophilic addition reactions.

As the data illustrates, substituents with higher positive Hammett constants, such as an additional chloro group, lead to a lower LUMO (Lowest Unoccupied Molecular Orbital) energy. A lower LUMO energy indicates a greater electrophilicity of the molecule, making it more susceptible to nucleophilic attack.[7][8] This correlates with a higher positive charge on the carbonyl carbon and a faster relative reaction rate. Conversely, an electron-donating group like methoxy, even in the presence of a nitro group, increases the LUMO energy and decreases the reactivity compared to dinitro-substituted analogs.

Visualizing Electronic Effects and Workflow

The following diagrams, generated using Graphviz, illustrate the electronic effects of substituents and the general workflow for computational and experimental analysis.

G cluster_substituent Substituent cluster_effects Electronic Effects cluster_reactivity Reactivity Electron-Donating Group (EDG) Electron-Donating Group (EDG) Inductive Effect Inductive Effect Electron-Donating Group (EDG)->Inductive Effect Resonance Effect Resonance Effect Electron-Donating Group (EDG)->Resonance Effect Electron-Withdrawing Group (EWG) Electron-Withdrawing Group (EWG) Electron-Withdrawing Group (EWG)->Inductive Effect Electron-Withdrawing Group (EWG)->Resonance Effect Increased Carbonyl Electrophilicity Increased Carbonyl Electrophilicity Inductive Effect->Increased Carbonyl Electrophilicity Decreased Carbonyl Electrophilicity Decreased Carbonyl Electrophilicity Inductive Effect->Decreased Carbonyl Electrophilicity Resonance Effect->Increased Carbonyl Electrophilicity Resonance Effect->Decreased Carbonyl Electrophilicity

Caption: Influence of substituents on carbonyl reactivity.

G cluster_computational Computational Workflow cluster_experimental Experimental Workflow A Molecule Building & Geometry Optimization B DFT Calculation (e.g., B3LYP/6-31G*) A->B C Analysis of Electronic Properties (LUMO, NBO charges) B->C D Reactivity Prediction C->D H Kinetic Analysis (Rate Constant Determination) D->H Correlation E Reaction Setup (e.g., Aldol Condensation) F Monitoring Reaction Progress (e.g., TLC, HPLC) E->F G Product Isolation & Characterization (e.g., NMR, MS) F->G G->H

Caption: Integrated computational and experimental workflow.

Experimental Protocols

To provide a practical basis for validating the computational predictions, we present a detailed protocol for a representative nucleophilic addition reaction: the L-proline catalyzed aldol condensation of a substituted nitrobenzaldehyde with acetone.[9][10][11]

Protocol: L-proline Catalyzed Aldol Condensation
  • Reaction Setup: In a 25 mL round-bottom flask, combine the substituted nitrobenzaldehyde (1.0 mmol), L-proline (0.3 mmol, 30 mol%), and acetone (5.0 mL).[9]

  • Reaction Execution: Stir the mixture at room temperature.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting aldehyde is consumed (typically 3-4 hours).[9]

  • Workup: Concentrate the reaction mixture under reduced pressure. Dilute the residue with dichloromethane (2.0 mL) and purify by column chromatography on silica gel.[9]

  • Characterization: Characterize the aldol product using ¹H NMR and Mass Spectrometry.[9]

  • Kinetic Measurement (for comparative analysis): To determine the reaction rate, take aliquots from the reaction mixture at regular intervals. Quench the reaction in the aliquot and analyze the concentration of the remaining aldehyde using a calibrated High-Performance Liquid Chromatography (HPLC) method. The rate constant can be determined by plotting the concentration of the aldehyde versus time and fitting the data to the appropriate rate law.[12]

Computational Methodology

The following protocol outlines a standard approach for performing DFT calculations to predict the reactivity of substituted nitrobenzaldehydes.

Protocol: DFT Calculation of Reactivity Descriptors
  • Software: Utilize a quantum chemistry software package such as Gaussian.[13][14]

  • Molecule Building: Construct the 3D structures of the desired substituted nitrobenzaldehydes.

  • Geometry Optimization: Perform a geometry optimization for each molecule to find its lowest energy conformation. A common and reliable method is the B3LYP functional with the 6-31G(d) basis set.[6][15]

  • Frequency Calculation: After optimization, perform a frequency calculation at the same level of theory to confirm that the optimized structure corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies).[13]

  • Property Calculation: From the optimized structure, calculate the key electronic properties:

    • Frontier Molecular Orbitals: Obtain the energy of the LUMO.

    • Natural Bond Orbital (NBO) Analysis: Calculate the NBO charges to determine the partial charge on the carbonyl carbon.

  • Data Analysis: Compare the calculated LUMO energies and NBO charges across the series of substituted nitrobenzaldehydes to establish a reactivity trend. Correlate these computational descriptors with experimental Hammett parameters and reaction rates.[16][17]

Conclusion

The reactivity of substituted nitrobenzaldehydes is a compelling illustration of how subtle changes in molecular structure can lead to significant differences in chemical behavior. By combining the predictive power of computational chemistry with the empirical evidence from experimental studies, researchers can gain a deep and actionable understanding of these important synthetic intermediates. The methodologies and comparative data presented in this guide offer a robust framework for predicting and rationalizing the reactivity of this class of compounds, ultimately enabling more efficient and targeted molecular design and synthesis.

References

A Technical Guide to the Reaction Kinetics of 3-Chloro-5-nitrobenzaldehyde and Comparative Substrates

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

In the landscape of organic synthesis, particularly in the realms of pharmaceutical and fine chemical development, a nuanced understanding of reaction kinetics is not merely academic—it is a cornerstone of process optimization, yield maximization, and mechanistic elucidation. 3-Chloro-5-nitrobenzaldehyde is a key aromatic building block, prized for the synthetic versatility afforded by its three distinct functional handles: an aldehyde, a chloro group, and a nitro group. The electronic properties conferred by the chloro and nitro substituents render the molecule highly susceptible to a range of chemical transformations.

This guide provides an in-depth analysis of the reaction kinetics of this compound, offering a comparative perspective against a curated selection of alternative benzaldehyde substrates. We will explore two fundamental reaction classes where this substrate is commonly employed: the Knoevenagel condensation, a classic carbon-carbon bond-forming reaction, and nucleophilic aromatic substitution (SNAr), a critical transformation for the introduction of diverse functionalities onto the aromatic scaffold. By examining the interplay of electronic and steric effects, this guide aims to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical protocols necessary to effectively harness the reactivity of this versatile substrate.

Part 1: The Knoevenagel Condensation: A Study in Electrophilicity

The Knoevenagel condensation is a powerful tool for the formation of α,β-unsaturated compounds, typically involving the reaction of an aldehyde or ketone with an active methylene compound in the presence of a basic catalyst.[1] The reaction mechanism, broadly, proceeds via the nucleophilic addition of a carbanion (generated from the active methylene compound) to the carbonyl carbon of the aldehyde, followed by a dehydration step.[1]

The Decisive Role of Substituents

The rate of the Knoevenagel condensation is profoundly influenced by the electrophilicity of the carbonyl carbon of the benzaldehyde derivative. Electron-withdrawing groups (EWGs) on the aromatic ring enhance this electrophilicity by inductively pulling electron density away from the carbonyl group, making it more susceptible to nucleophilic attack.[2] Conversely, electron-donating groups (EDGs) diminish the electrophilicity of the carbonyl carbon, thereby retarding the reaction rate.[3]

In the case of this compound, the presence of two potent electron-withdrawing groups—the nitro group (NO₂) and the chloro group (Cl)—synergistically enhances the electrophilicity of the aldehyde's carbonyl carbon. This heightened electrophilicity translates to a significantly accelerated reaction rate in Knoevenagel condensations compared to unsubstituted benzaldehyde or benzaldehydes bearing electron-donating groups.

Comparative Kinetic Data: Knoevenagel Condensation
SubstrateSubstituentsElectronic EffectExpected Relative Rate
This compound 3-Cl, 5-NO₂Strong EWGVery High
4-Nitrobenzaldehyde4-NO₂Strong EWGHigh
4-Chlorobenzaldehyde4-ClModerate EWGModerate
BenzaldehydeNoneNeutralBaseline
4-Methoxybenzaldehyde4-OCH₃Strong EDGLow

This table provides a qualitative comparison based on established chemical principles. Actual reaction rates are contingent on specific reaction conditions such as catalyst, solvent, and temperature.

The strong electron-withdrawing nature of both the nitro and chloro groups in this compound leads to the highest expected reaction rate. The 4-nitrobenzaldehyde, with a single strong EWG, is also highly reactive.[4] 4-Chlorobenzaldehyde shows a moderately enhanced rate, while the electron-donating methoxy group in 4-methoxybenzaldehyde significantly slows the reaction.[5]

Experimental Protocol: Kinetic Analysis of Knoevenagel Condensation via UV-Vis Spectrophotometry

This protocol outlines a method for determining the reaction kinetics of a substituted benzaldehyde with malononitrile, catalyzed by piperidine, using UV-Visible spectrophotometry. The formation of the conjugated product allows for real-time monitoring of the reaction's progress.[2]

Materials:

  • This compound

  • Alternative substituted benzaldehydes (e.g., 4-nitrobenzaldehyde, 4-chlorobenzaldehyde)

  • Malononitrile

  • Piperidine (catalyst)

  • Ethanol (solvent)

  • UV-Vis Spectrophotometer with a thermostatted cuvette holder

  • Quartz cuvettes (1 cm path length)

  • Standard laboratory glassware

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 0.1 M stock solution of each benzaldehyde derivative in ethanol.

    • Prepare a 0.1 M stock solution of malononitrile in ethanol.

    • Prepare a 0.01 M stock solution of piperidine in ethanol.

  • Determination of λmax:

    • In a quartz cuvette, mix a small amount of the benzaldehyde stock solution, malononitrile stock solution, and piperidine stock solution.

    • Allow the reaction to go to completion.

    • Scan the resulting solution using the UV-Vis spectrophotometer to determine the wavelength of maximum absorbance (λmax) for the product.

  • Kinetic Run:

    • Equilibrate the spectrophotometer and the thermostatted cuvette holder to the desired reaction temperature (e.g., 25 °C).

    • In a quartz cuvette, pipette the required volumes of the solvent (ethanol), the specific benzaldehyde stock solution, and the malononitrile stock solution.

    • Initiate the reaction by adding the piperidine stock solution to the cuvette.

    • Immediately begin recording the absorbance at λmax as a function of time. Collect data at regular intervals until the absorbance reaches a plateau, indicating the completion of the reaction.

  • Data Analysis:

    • The rate of the reaction can be determined by analyzing the change in absorbance over time. For a pseudo-first-order reaction (if one reactant is in large excess), a plot of ln(A∞ - At) versus time will be linear, where A∞ is the final absorbance and At is the absorbance at time t. The slope of this line will be equal to -kobs, the observed rate constant.

Visualization of the Knoevenagel Condensation Workflow

Knoevenagel_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis Stock_Benzaldehyde Benzaldehyde Stock Mix_Reactants Mix Reactants in Cuvette Stock_Benzaldehyde->Mix_Reactants Stock_Malononitrile Malononitrile Stock Stock_Malononitrile->Mix_Reactants Stock_Catalyst Catalyst Stock Initiate_Reaction Initiate with Catalyst Mix_Reactants->Initiate_Reaction Monitor_Absorbance Monitor Absorbance at λmax Initiate_Reaction->Monitor_Absorbance Plot_Data Plot Absorbance vs. Time Monitor_Absorbance->Plot_Data Calculate_Rate Calculate Rate Constant Plot_Data->Calculate_Rate

Caption: Workflow for UV-Vis kinetic analysis of Knoevenagel condensation.

Part 2: Nucleophilic Aromatic Substitution (SNAr): A Tale of Ring Activation

Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. Unlike the more common electrophilic aromatic substitution, SNAr reactions require the aromatic ring to be electron-deficient.[6] This is typically achieved by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group.[7]

The generally accepted mechanism for SNAr is a two-step addition-elimination process.[8] In the first, rate-determining step, the nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[8] In the second, faster step, the leaving group is expelled, and the aromaticity of the ring is restored.[8]

The Influence of Substituents on SNAr Reactivity

For this compound, the chloro group serves as the leaving group. The powerful electron-withdrawing nitro group is situated meta to the chlorine. According to the principles of SNAr, electron-withdrawing groups in the ortho and para positions are most effective at stabilizing the negatively charged Meisenheimer complex through resonance.[7] A meta-substituent, like the nitro group in this compound, can only offer inductive stabilization, which is less effective than resonance stabilization.[7]

Therefore, while the nitro group does activate the ring towards nucleophilic attack to some extent, the reaction is expected to be significantly slower than in an isomer where the nitro group is ortho or para to the chlorine, such as 4-chloro-3-nitrobenzaldehyde or 2-chloro-5-nitrobenzaldehyde.

Comparative Kinetic Data: Nucleophilic Aromatic Substitution

The following table provides a qualitative comparison of the expected reaction rates for the SNAr reaction of various chloronitrobenzene derivatives with a nucleophile like sodium methoxide.

SubstratePosition of NO₂ relative to ClStabilization of Meisenheimer ComplexExpected Relative Rate
4-Chloro-3-nitrobenzaldehydeorthoResonance and InductiveHigh
2-Chloro-5-nitrobenzaldehydeparaResonance and InductiveHigh
This compound metaInductive onlyModerate
4-ChlorobenzaldehydenoneNoneVery Low
ChlorobenzenenoneNoneExtremely Low/Inert

Kinetic studies on the reaction of 3-nitro-4-chloro benzaldehyde (an isomer of our primary substrate) with sodium phenoxides have demonstrated that electron-donating groups on the phenoxide nucleophile enhance the reaction rate.[9] This is consistent with the general principles of nucleophilic attack.

Experimental Protocol: Kinetic Analysis of SNAr via HPLC

This protocol describes a method for monitoring the kinetics of the SNAr reaction between a substituted chlorobenzaldehyde and a nucleophile (e.g., morpholine) using High-Performance Liquid Chromatography (HPLC). HPLC is particularly well-suited for this analysis as it allows for the separation and quantification of the reactant, product, and any potential side products over time.

Materials:

  • This compound

  • Alternative chlorobenzaldehyde substrates

  • Morpholine (nucleophile)

  • Triethylamine (base)

  • Acetonitrile (solvent)

  • HPLC system with a UV detector and a suitable C18 column

  • Standard laboratory glassware

Procedure:

  • HPLC Method Development:

    • Develop a reversed-phase HPLC method capable of separating the starting chlorobenzaldehyde from the substituted product. A mobile phase consisting of a gradient of acetonitrile and water is often a good starting point.

    • Determine the retention times and establish calibration curves for both the reactant and the product.

  • Reaction Setup:

    • In a thermostatted reaction vessel, dissolve a known concentration of the chlorobenzaldehyde substrate in acetonitrile.

    • Add a known concentration of morpholine and triethylamine.

  • Kinetic Monitoring:

    • At regular time intervals, withdraw an aliquot of the reaction mixture.

    • Immediately quench the reaction in the aliquot by diluting it with a cold solvent mixture (e.g., the initial HPLC mobile phase) to stop the reaction.

    • Inject the quenched and filtered sample into the HPLC system.

  • Data Analysis:

    • Record the chromatograms and integrate the peak areas corresponding to the reactant and the product.

    • Convert the peak areas to concentrations using the previously established calibration curves.

    • Plot the concentration of the reactant versus time to determine the reaction rate and the rate constant.

Visualization of the SNAr Reaction Mechanism

SNAr_Mechanism ArylHalide Aryl Halide (e.g., this compound) Meisenheimer Meisenheimer Complex (Resonance Stabilized Intermediate) ArylHalide->Meisenheimer Attack by Nu⁻ (Slow, Rate-Determining) Nucleophile Nucleophile (e.g., Nu⁻) Product Substituted Product Meisenheimer->Product Loss of Leaving Group (Cl⁻) (Fast)

Caption: The addition-elimination mechanism of Nucleophilic Aromatic Substitution (SNAr).

Conclusion

The reactivity of this compound is a compelling illustration of the profound influence of electronic effects in organic reactions. In the Knoevenagel condensation, the synergistic electron-withdrawing properties of the chloro and nitro groups render the carbonyl carbon highly electrophilic, leading to rapid reaction rates. Conversely, in nucleophilic aromatic substitution, the meta-positioning of the nitro group relative to the chloro leaving group provides only inductive stabilization for the Meisenheimer intermediate, resulting in a more moderate reactivity compared to its ortho- and para-substituted counterparts.

This guide has provided a framework for understanding and predicting the kinetic behavior of this compound in these key transformations. The detailed experimental protocols for UV-Vis spectrophotometry and HPLC analysis offer practical methodologies for researchers to quantify these effects in their own laboratories. A thorough grasp of these principles is indispensable for the rational design of synthetic routes and the optimization of reaction conditions in the development of novel pharmaceuticals and advanced materials.

References

Safety Operating Guide

Proper Disposal of 3-Chloro-5-nitrobenzaldehyde: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the fast-paced environment of drug discovery and chemical research, the lifecycle of a chemical reagent extends far beyond its use on the bench. Proper disposal is not merely a regulatory hurdle; it is a critical component of laboratory safety, environmental stewardship, and scientific integrity. This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of 3-Chloro-5-nitrobenzaldehyde, grounded in established safety protocols and an understanding of its chemical nature.

The core principle underpinning the disposal of this compound is the recognition of its hazardous properties. As a chlorinated and nitrated aromatic aldehyde, it presents multiple potential risks, including irritation and environmental toxicity.[1] Therefore, it must be managed as hazardous waste from the moment it is designated for disposal. Under no circumstances should it be discarded via standard trash or sanitary sewer systems.

Immediate Safety & Hazard Assessment

Before handling this compound for disposal, a thorough understanding of its hazard profile is essential. This compound is classified under the Globally Harmonized System (GHS) with specific warnings that dictate handling and exposure controls.[1]

Causality Behind the Hazards: The irritant properties of this compound are attributed to its reactive aldehyde group and the overall electrophilic nature of the aromatic ring, which is enhanced by the electron-withdrawing nitro and chloro substituents. These features allow it to react with biological macromolecules, such as proteins in the skin, eyes, and respiratory tract, leading to irritation.

While specific occupational exposure limits (OELs) have not been established for this compound, data for structurally related nitroaromatic compounds, such as Nitrobenzene, provide a valuable benchmark for risk assessment and underscore the need for stringent exposure controls.[2][3]

Hazard & Exposure Metrics Classification & Limits Source
GHS Hazard Statements H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritationPubChem[1]
GHS Hazard Categories Skin Irritation Category 2Eye Irritation Category 2ASpecific Target Organ Toxicity (Single Exposure) Category 3PubChem[1]
OSHA PEL (for Nitrobenzene) 1 ppm (5 mg/m³) TWA (Skin)OSHA[2]
NIOSH REL (for Nitrobenzene) 1 ppm (5 mg/m³) TWA (Skin)NIOSH[3]
ACGIH TLV (for Nitrobenzene) 1 ppm (5 mg/m³) TWA (Skin)ACGIH[4]
(Note: OELs for Nitrobenzene are provided as a reference for a related hazardous compound and should be used for contextual risk assessment only.)

Mandatory Personal Protective Equipment (PPE):

  • Gloves: Nitrile or other chemically resistant gloves are required.

  • Eye Protection: Chemical safety goggles and a face shield must be worn.

  • Lab Coat: A flame-resistant lab coat should be worn and properly fastened.

  • Respiratory Protection: If handling outside of a certified chemical fume hood, a NIOSH-approved respirator is necessary.

Waste Segregation and Containerization Protocol

Proper segregation is the foundation of a safe and compliant waste management system. Incompatible chemicals, if mixed, can result in violent reactions, toxic gas release, or fire.

Step 1: Designate as Halogenated Organic Waste Immediately upon deciding to discard this compound, it must be classified as halogenated organic waste . Do not mix it with non-halogenated organic waste streams, as this complicates the final disposal process and often increases costs.

Step 2: Identify Chemical Incompatibilities This compound should be stored away from strong oxidizing agents and strong bases.[5] Mixing with oxidizers could create a risk of fire or explosion, while strong bases could catalyze unintended condensation or degradation reactions.

Step 3: Select an Appropriate Waste Container

  • Use a clearly labeled, leak-proof container in good condition. A high-density polyethylene (HDPE) or glass container is suitable.

  • The container must have a secure, tight-fitting screw cap.

  • Ensure the container is compatible with the waste; do not use containers that can be degraded by organic solids or solvents.

Step 4: Label the Waste Container Proper labeling is a regulatory requirement and a critical safety communication tool. The label must include:

  • The words "Hazardous Waste."

  • The full chemical name: "this compound."

  • A clear indication of the hazards (e.g., "Irritant," "Toxic").

  • The accumulation start date (the date the first drop of waste is added).

Disposal Workflow: From Bench to Final Disposition

The following workflow outlines the decision-making and procedural steps for compliant disposal. This process must be managed through your institution's Environmental Health and Safety (EHS) department and its contracted hazardous waste disposal service.

DisposalWorkflow start Waste Generated (Unused/Contaminated This compound) assess Hazard Assessment: - Review SDS - Identify as Halogenated Organic start->assess ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) assess->ppe segregate Segregate from Incompatible Wastes (e.g., Oxidizers, Strong Bases) ppe->segregate container Place in a Designated, Compatible, and Labeled Halogenated Waste Container segregate->container storage Store in Satellite Accumulation Area (SAA) - Container Closed - Secondary Containment container->storage pickup Request Waste Pickup (Contact EHS/Waste Coordinator) storage->pickup transport Licensed Hazardous Waste Contractor Collects Waste pickup->transport disposal Final Disposal Method: High-Temperature Incineration with Flue Gas Scrubbing transport->disposal

Caption: Waste Management Decision Workflow for this compound.

Final Disposal Methodology: The Scientific Rationale

The recommended and most environmentally sound disposal method for chlorinated nitroaromatic compounds is high-temperature incineration .

Why Incineration? Halogenated organic compounds like this compound are persistent in the environment and can be toxic to aquatic life.[6] Standard chemical or biological treatment methods are often ineffective. For instance, microbial degradation, while possible for some related compounds, is a slow process and can lead to the formation of other hazardous intermediates.[5]

High-temperature incineration (typically >850 °C) in a specialized hazardous waste facility provides the energy required to break the strong carbon-carbon bonds of the benzene ring and the carbon-chlorine bond. The process is designed for complete destruction, converting the organic material into carbon dioxide, water, and hydrogen chloride. To prevent the release of acidic gases, these facilities are equipped with afterburners and sophisticated flue gas scrubbing systems that neutralize the hydrogen chloride before release into the atmosphere. This ensures the complete mineralization of the compound into less harmful inorganic substances.

Regulatory Context: RCRA Waste Classification In the United States, the disposal of this chemical is governed by the Resource Conservation and Recovery Act (RCRA). While this compound is not explicitly listed as a P- or U-series hazardous waste, it must be evaluated for hazardous characteristics.[7][8] A solid chemical waste of this nature would typically be managed as toxic. If it is part of a waste stream from a specific industrial process, it could fall under an "F" or "K" list code (e.g., wastes from organic chemical manufacturing).[9] Your institution's EHS department is responsible for making the final, correct hazardous waste determination.

By adhering to these procedures, researchers can ensure that the disposal of this compound is conducted safely, responsibly, and in full compliance with regulatory standards, protecting both laboratory personnel and the environment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.